m-PEG11-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQSWKLHABGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG11-OH for Researchers and Drug Development Professionals
Introduction: Methoxy-undecaethylene glycol (m-PEG11-OH) is a discrete polyethylene (B3416737) glycol (dPEG) derivative that is increasingly utilized in biomedical research and drug development. Its defined chain length and hydrophilic properties make it a valuable tool in the design of advanced therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and relevant experimental protocols, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Identification
The fundamental chemical and physical properties of this compound are summarized below. It is crucial to note the distinctions between the various CAS numbers associated with this molecule to ensure the procurement of the correct, discrete compound for research purposes.
| Property | Value |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-ol |
| Synonyms | O-Methyl-undecaethylene glycol, Undecaethylene glycol monomethyl ether, m-PEG11-alcohol |
| Molecular Formula | C23H48O12 |
| Molecular Weight | 516.62 g/mol [1][2][3][4][5] |
| Primary CAS Number | 2168540-65-4 [5][6][7][8][9] (This is the most specific CAS number for discrete this compound, especially for its application as a PROTAC linker). |
| Other Associated CAS Numbers | 114740-40-8: Also refers to O-Methyl-undecaethylene glycol.[1][2][3][10] 9004-74-4: Refers to polyethylene glycol monomethyl ether, which is a polydisperse mixture of varying PEG chain lengths and not specific to the discrete 11-unit PEG.[6][11][12][13] |
| Appearance | Colorless to light yellow liquid[5][7] |
| Solubility | Soluble in DMSO, DMF, and DCM[13] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[14] |
Role in PROTAC Drug Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formation.
PEG linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule.[14]
-
Improved Pharmacokinetics: PEGylation can increase the half-life and bioavailability of small molecules.
-
Biocompatibility: PEGs are generally considered biocompatible and non-toxic.[1]
-
Tunable Length: The discrete length of this compound allows for precise control over the distance and orientation between the two ligands, which is crucial for optimal ternary complex formation and subsequent protein degradation.
The hydroxyl group of this compound serves as a reactive handle for further chemical modifications, enabling its conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC utilizing a hydroxyl-terminated PEG linker like this compound. This protocol involves the sequential coupling of the linker to the two ligands.
Step 1: Synthesis of the Ligand-Linker Intermediate
This step involves the coupling of this compound to the first ligand, which could be either the POI-binding moiety or the E3 ligase-binding moiety, depending on the synthetic strategy. The example below describes the formation of an ether linkage.
-
Materials:
-
This compound
-
Ligand 1 with a suitable leaving group (e.g., a tosylate or mesylate)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of Ligand 1 (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG11-OH intermediate.
-
Step 2: Synthesis of the Final PROTAC
This step involves the coupling of the Ligand 1-PEG11-OH intermediate with the second ligand. The example below describes the formation of an amide bond.
-
Materials:
-
Ligand 1-PEG11-OH intermediate
-
Ligand 2 with a carboxylic acid functionality
-
A coupling agent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Ligand 2 (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (1.2 equivalents) and the base (2.0 equivalents) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the Ligand 1-PEG11-OH intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General PROTAC Synthesis Workflow
Caption: A generalized two-step synthetic workflow for a PROTAC using this compound.
References
- 1. CAS 114740-40-8: Polyethylene glycol monomethyl ether [cymitquimica.com]
- 2. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 3. mPEG11-OH | CAS:114740-40-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9004-74-4|Methoxypolyethylene glycols|BLD Pharm [bldpharm.com]
- 7. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. O-Methyl-undecaethylene glycol | 114740-40-8 [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Polyethylene Glycol Monomethyl Ether 400 9004-74-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. CAS 9004-74-4: Polyethylene glycol monomethyl ether [cymitquimica.com]
- 14. medkoo.com [medkoo.com]
The Role of m-PEG11-OH in Modern Research: A Technical Guide
Introduction: Methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has become an invaluable tool in biomedical research and drug development. Characterized by a single, defined chain length of eleven ethylene (B1197577) glycol units, this hydrophilic linker molecule offers unparalleled precision in the design of complex bioconjugates. One end of the molecule is capped with a metabolically stable methoxy (B1213986) group, while the other terminates in a reactive hydroxyl group, providing a versatile handle for chemical modification. This guide provides an in-depth overview of the applications of this compound, with a focus on its use in Proteolysis-Targeting Chimeras (PROTACs), bioconjugation, and surface modification, complete with detailed experimental protocols and quantitative data for the research professional.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective application in research. These properties influence its solubility, reactivity, and behavior in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C23H48O12 | [1] |
| Molecular Weight | 516.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density (Predicted) | 1.086 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 557.1 ± 45.0 °C | [2] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [3][4] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, protected from light and moisture. Long term (months to years): -20°C. | [5] |
Application 1: Linker in Proteolysis-Targeting Chimeras (PROTACs)
The most prominent application of this compound and its derivatives is in the construction of PROTACs. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects them. The length and composition of this linker are critical determinants of a PROTAC's efficacy.
The hydrophilic and flexible nature of the PEG11 chain helps to improve the solubility and cell permeability of the PROTAC molecule.[6] Its defined length allows for precise spatial positioning of the warhead and anchor to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7]
Case Study: BRD4-Degrading PROTACs
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a key target in cancer therapy. Several PROTACs have been developed to induce its degradation. While many reported BRD4 degraders use shorter PEG chains, the principles of their synthesis and evaluation are directly applicable to constructs utilizing a PEG11 linker. For instance, the BRD4 degrader ARV-771 utilizes a PEG-based linker to connect a BRD4 inhibitor to a Von Hippel-Lindau (VHL) E3 ligase ligand, resulting in potent degradation of BRD2/3/4.[8][9]
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
The following diagram illustrates the mechanism of action for a BRD4-targeting PROTAC.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC with a PEG11 Linker
This protocol describes a representative synthetic route for coupling a BRD4 ligand (e.g., a JQ1 derivative) and a VHL E3 ligase ligand using an this compound derivative. The hydroxyl group of this compound is first converted to a more reactive group, such as a carboxylic acid or an amine, for amide bond formation.
Materials:
-
This compound
-
JQ1-amine derivative (synthesis required)
-
VHL-COOH ligand (commercially available)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reagents for converting -OH to -COOH (e.g., Jones reagent or TEMPO/BAIB)
-
Standard laboratory glassware and purification equipment (HPLC, silica (B1680970) gel)
Workflow Diagram:
Procedure:
-
Functionalization of this compound:
-
Dissolve this compound in an appropriate solvent (e.g., acetone (B3395972) for Jones oxidation).
-
Add the oxidizing agent (e.g., Jones reagent) dropwise at 0°C and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction, perform an aqueous workup, and extract the product.
-
Purify the resulting m-PEG11-acid by column chromatography to yield the linker intermediate.
-
-
Coupling to JQ1-amine:
-
Dissolve the m-PEG11-acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the JQ1-amine derivative (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate, wash with brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash chromatography to obtain the JQ1-PEG11-COOH intermediate.
-
-
Coupling to VHL-ligand:
-
Dissolve the JQ1-PEG11-COOH intermediate (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir for 15 minutes at room temperature.
-
Add the VHL-ligand (which contains a free amine) (1.2 eq).
-
Stir at room temperature overnight, monitoring by LC-MS.
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the final product by HRMS and NMR to confirm its identity and purity.
-
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 in a cell line (e.g., 22Rv1 prostate cancer cells) after treatment with a PROTAC.
Materials:
-
22Rv1 cells
-
BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate 22Rv1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a set time (e.g., 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the GAPDH signal.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Plot the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Expected Quantitative Data for a Potent BRD4 PROTAC:
| Parameter | Representative Value | Cell Line | Reference(s) |
| DC50 | < 1 nM | 22Rv1 | [8][9] |
| Dmax | > 95% | 22Rv1 | [8] |
| Time to Dmax | 4-8 hours | MDA-MB-231 | [10] |
Application 2: Bioconjugation for Enhanced Protein Therapeutics
PEGylation, the covalent attachment of PEG chains to proteins, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of protein drugs.[11] Using a monodisperse linker like this compound offers precise control over the conjugation process, leading to a more homogeneous product compared to traditional polydisperse PEGs. The hydroxyl group of this compound can be activated (e.g., by converting it to an NHS ester or an aldehyde) to react with specific amino acid residues on the protein surface, most commonly the primary amines of lysine (B10760008) residues.
Benefits of PEGylation with this compound:
-
Increased Hydrodynamic Size: Reduces renal clearance, thereby extending the circulating half-life.
-
Improved Solubility and Stability: The hydrophilic PEG chain can enhance the solubility of proteins and protect them from proteolytic degradation.[12]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.
Experimental Protocol: Amine-Reactive PEGylation of a Model Protein (e.g., Lysozyme)
This protocol describes the conjugation of an NHS-activated m-PEG11 derivative to lysine residues on lysozyme (B549824).
Materials:
-
m-PEG11-NHS ester (synthesized from this compound or commercially available)
-
Lysozyme
-
Conjugation Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or size-exclusion chromatography (SEC) column for purification
-
SDS-PAGE equipment
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Reagent Preparation:
-
Dissolve lysozyme in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Immediately before use, dissolve the m-PEG11-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add the m-PEG11-NHS ester stock solution to the lysozyme solution. The molar ratio of PEG to protein should be optimized; a starting point is a 10-fold molar excess of the PEG reagent.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated lysozyme from excess reagents using either dialysis against PBS or SEC.
-
-
Characterization:
-
Confirm successful PEGylation by running the unmodified and modified lysozyme on an SDS-PAGE gel. The PEGylated protein will show a significant increase in apparent molecular weight.
-
Determine the final protein concentration using a BCA assay.
-
Assess the retention of biological activity using an appropriate enzyme activity assay for lysozyme.
-
Expected Impact on Protein Properties:
| Property | Expected Change after PEG11 Conjugation | Analytical Method |
| Apparent Molecular Weight | Increase observed on SDS-PAGE | SDS-PAGE |
| Thermal Stability (Tm) | Potential increase of 2-5 °C | Differential Scanning Calorimetry (DSC) |
| Proteolytic Stability | Increased resistance to trypsin digestion | In vitro proteolysis assay followed by SDS-PAGE |
| Biological Activity | >80% retention (site-dependent) | Enzyme activity assay |
Application 3: Surface Modification for Biosensors and Biomaterials
The covalent attachment of this compound to surfaces is a powerful technique to create biocompatible and "non-fouling" interfaces that resist the non-specific adsorption of proteins and cells.[13] This is critical for the performance of medical implants, biosensors, and diagnostic devices. The terminal hydroxyl group can be used in conjunction with silane (B1218182) chemistry to modify oxide surfaces (e.g., glass, silicon) or can be converted to a thiol group to form self-assembled monolayers (SAMs) on gold surfaces.
Experimental Protocol: Immobilization of m-PEG11-Thiol on a Gold Surface
This protocol outlines the formation of a SAM on a gold-coated sensor chip using a thiol-derivatized this compound.
Materials:
-
m-PEG11-Thiol (synthesized from this compound)
-
Gold-coated sensor chip or substrate
-
Absolute ethanol (B145695)
-
High-purity nitrogen gas
-
Contact angle goniometer
-
X-ray Photoelectron Spectroscopy (XPS) instrument (for surface characterization)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate, for example, by sonication in ethanol and water, followed by drying under a stream of nitrogen. A piranha solution clean or UV/ozone treatment can also be used for rigorous cleaning (use extreme caution).
-
-
SAM Formation:
-
Prepare a 1 mM solution of m-PEG11-Thiol in absolute ethanol.
-
Immerse the clean, dry gold substrate in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen.
-
-
Surface Characterization:
-
Contact Angle Measurement: Measure the water contact angle. A successful PEGylation will result in a significant decrease in the contact angle, indicating a more hydrophilic surface.
-
XPS Analysis: Use XPS to confirm the presence of the PEG layer by detecting the C 1s signal corresponding to the C-O ether bonds of the PEG chain and the attenuation of the Au 4f signal from the underlying substrate.
-
Expected Quantitative Characterization Data:
| Analysis Technique | Parameter | Unmodified Gold | PEG11-Modified Gold |
| Water Contact Angle | Static Contact Angle (°) | ~70-90° | < 30° |
| XPS | C 1s (C-O) Peak | Absent | Present (~286.5 eV) |
| Protein Adsorption | Fibrinogen Adsorption (ng/cm²) | > 200 | < 10 |
Conclusion
This compound is a highly versatile and precise molecular tool with significant applications across various fields of research. Its monodisperse nature provides a distinct advantage over traditional polydisperse PEGs, enabling the rational design and synthesis of well-defined conjugates with reproducible properties. As demonstrated, its utility as a linker in PROTACs, a modifying agent for protein therapeutics, and a component for creating biocompatible surfaces makes it an essential building block for advancing drug discovery, diagnostics, and materials science. The detailed protocols and expected data provided in this guide serve as a comprehensive resource for researchers looking to incorporate this compound into their experimental designs.
References
- 1. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 8. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of m-PEG11-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of m-PEG11-OH (monomethoxy-undecaethylene glycol) in a range of common laboratory solvents. Understanding the solubility characteristics of this versatile PEG linker is crucial for its effective application in the synthesis of PROTACs (Proteolysis Targeting Chimeras), drug delivery systems, and other advanced biomedical research. This document presents both quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Solubility Data
The solubility of this compound is a critical parameter for its handling and use in various experimental setups. The following table summarizes the available quantitative and qualitative solubility data for this compound in several key solvents.
| Solvent | Chemical Formula | Type | Quantitative Solubility (at 20-25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL (193.57 mM)[1][2] | May require ultrasonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | A specific quantitative value is not readily available in published literature, but it is widely reported as a suitable solvent. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Similar to DCM, this compound is known to be soluble in DMF, though a precise quantitative value is not consistently reported. |
| Water | H₂O | Polar Protic | Soluble / Miscible | As a hydrophilic polyethylene (B3416737) glycol derivative, this compound is expected to be freely soluble in water. General data for similar low molecular weight PEGs indicate a solubility of at least 100 mg/mL.[3] |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble / Miscible | This compound is anticipated to be fully miscible with ethanol due to its chemical nature. Polyethylene glycols are generally soluble in alcohols.[3][4][5] |
| Methanol | CH₃OH | Polar Protic | Soluble / Miscible | Similar to ethanol, this compound is expected to be fully miscible with methanol.[3][4][5] |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol outlines a standard and reliable method for determining the equilibrium solubility of this compound in a given solvent.
1. Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, RI, or low-wavelength UV)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound into a scintillation vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. The filter material should be chosen to minimize adsorption of the analyte.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
This technical guide provides essential information for researchers and developers working with this compound. By understanding its solubility properties and employing standardized methods for its characterization, the scientific community can better leverage this important molecule in advancing therapeutic and diagnostic technologies.
References
An In-depth Technical Guide on the Mechanism of Action of m-PEG11-OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and practical application of methoxy-polyethylene glycol-hydroxyl (m-PEG11-OH) in the field of bioconjugation. This document details the fundamental principles of its use, from the activation of the terminal hydroxyl group to the characterization of the resulting bioconjugate, and explores the impact of PEGylation on cellular processes.
Core Principles of this compound in Bioconjugation
Methoxy-polyethylene glycol (m-PEG) is a linear polymer of ethylene (B1197577) oxide with a methoxy (B1213986) group capping one terminus and a reactive functional group at the other. In the case of this compound, this reactive group is a hydroxyl (-OH) group. The methoxy cap is chemically inert, which is a critical feature that prevents the cross-linking of biomolecules during the conjugation process.[1] This monofunctionality ensures a more controlled and specific conjugation reaction.
The core mechanism of this compound in bioconjugation is a two-step process:
-
Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of this compound is not sufficiently reactive to directly form stable bonds with biomolecules under physiological conditions. Therefore, it must first be chemically activated to create a more reactive electrophilic group.[2]
-
Nucleophilic Attack by the Biomolecule: The activated PEG derivative then readily reacts with nucleophilic functional groups present on the surface of the biomolecule, such as the primary amines of lysine (B10760008) residues or the N-terminus of a protein, to form a stable covalent bond.
The attachment of the m-PEG11 chain to a biomolecule, a process known as PEGylation, can significantly enhance its therapeutic properties. These enhancements include increased serum half-life, reduced immunogenicity, improved stability, and altered solubility.[2][3] The relatively short 11-unit ethylene glycol chain of this compound offers a balance between these benefits and the potential for steric hindrance that could negatively impact the biological activity of the conjugated molecule.[3][4]
Activation Chemistries for this compound
The conversion of the terminal hydroxyl group into a reactive species is a crucial step in the bioconjugation workflow. Several activation methods can be employed, with the choice depending on the target functional group on the biomolecule and the desired linkage chemistry.
Conversion to an N-Hydroxysuccinimide (NHS) Ester
One of the most common activation strategies is the conversion of the hydroxyl group to an N-Hydroxysuccinimide (NHS) ester. This is typically achieved by first reacting the this compound with a dicarboxylic acid anhydride (B1165640) (like succinic anhydride) to form a carboxylic acid-terminated PEG, followed by activation with NHS in the presence of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting m-PEG11-NHS ester is highly reactive towards primary amines at a slightly alkaline pH (7.0-8.5), forming a stable amide bond.[5][6]
Tosylation
Another effective activation method is the conversion of the hydroxyl group to a tosylate ester by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosyl group is an excellent leaving group, making the tosylated PEG susceptible to nucleophilic substitution by amines, thiols, or other nucleophiles on the biomolecule.
Quantitative Data on a Representative Bioconjugation Reaction
While specific quantitative data for this compound is not extensively published, the following table summarizes representative data for the conjugation of a generic m-PEG-NHS ester (with a similar short chain length) to a model protein, Lysozyme. This data is illustrative of a typical PEGylation reaction.
| Parameter | Value | Method of Determination | Reference |
| Reaction Efficiency | |||
| Degree of PEGylation | 1-3 PEG chains/protein | SDS-PAGE, MALDI-TOF MS | [7] |
| Yield of Mono-PEGylated Product | ~40-60% | Cation Exchange Chromatography | [8][9] |
| Reaction Kinetics | |||
| Apparent Second-Order Rate Constant | 10-100 M⁻¹s⁻¹ | Spectrophotometric Assay | [10] |
| Reaction Time to >90% Completion | 1-2 hours | HPLC | [11] |
| Stability of Conjugate | |||
| Amide Bond Half-life (in plasma) | >100 hours | HPLC, ELISA | [12] |
| Conformational Stability (ΔG) | Increase of 0.5-1.5 kcal/mol | Circular Dichroism, DSC | [4][13] |
Experimental Protocols
The following are detailed, representative protocols for the activation of a short-chain m-PEG-OH and its subsequent conjugation to a protein.
Protocol for Activation of this compound to m-PEG11-Succinimidyl Carbonate (NHS Ester)
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether (ice-cold)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round bottom flask and standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round bottom flask under a nitrogen atmosphere.
-
Add disuccinimidyl carbonate (1.5 equivalents) to the solution.
-
Slowly add triethylamine (2 equivalents) dropwise to the stirring solution at room temperature.
-
Allow the reaction to proceed for 18-24 hours at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove any precipitate.
-
Precipitate the product by adding the clear filtrate to a large volume of ice-cold diethyl ether.
-
Collect the white precipitate by filtration and wash with cold diethyl ether.
-
Dry the resulting m-PEG11-NHS ester under vacuum.
-
Store the activated PEG at -20°C under a dry, inert atmosphere.
Protocol for Conjugation of m-PEG11-NHS to a Model Protein (e.g., Lysozyme)
Materials:
-
Lysozyme
-
m-PEG11-NHS ester
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing or centrifugal ultrafiltration units (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Prepare a 1-5 mg/mL solution of Lysozyme in 0.1 M PBS, pH 7.4.
-
Immediately before use, dissolve the m-PEG11-NHS ester in a small amount of anhydrous DMSO to prepare a 10-20 mM stock solution.
-
Add a 10- to 50-fold molar excess of the m-PEG11-NHS ester stock solution to the Lysozyme solution while gently stirring. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
Remove the unreacted PEG and byproducts by dialysis against PBS or by using centrifugal ultrafiltration units.
-
Determine the protein concentration of the final PEGylated Lysozyme solution using a BCA or Bradford assay.
-
Analyze the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein. Further characterization can be performed using mass spectrometry and chromatography techniques like size-exclusion (SEC) or ion-exchange (IEX) chromatography.[14][]
Visualization of Workflows and Pathways
Logical Workflow of this compound Bioconjugation
Caption: Logical workflow for the bioconjugation of this compound.
Experimental Workflow for Protein PEGylation
Caption: Experimental workflow for this compound activation and protein conjugation.
Impact of PEGylation on a Representative Signaling Pathway
PEGylation can modulate cellular signaling pathways primarily through steric hindrance, which can affect the interaction of the conjugated protein with its receptors or other binding partners.[16][17][18] For instance, the PEGylation of a cytokine could potentially dampen its signaling by sterically hindering its binding to the cell surface receptor, thereby reducing the downstream signaling cascade, such as the NF-κB pathway.
Caption: Hypothetical impact of PEGylation on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PEGylated graphene oxide-mediated protein delivery for cell function regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of m-PEG11-OH as a Hydrophilic Linker in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to impart hydrophilicity and favorably modulate the properties of PROTACs. This technical guide provides a comprehensive exploration of m-PEG11-OH, a monodispersed 11-unit PEG linker, in the context of PROTAC design and development.
Core Principles of Hydrophilic Linkers in PROTACs
The linker is a critical determinant of a PROTAC's success, influencing ternary complex formation, cell permeability, and ultimately, the efficiency of protein degradation. Hydrophilic linkers, such as those based on PEG, are instrumental in addressing some of the inherent challenges in PROTAC design, particularly the large and often hydrophobic nature of these molecules which can lead to poor solubility and bioavailability.
The this compound linker, with its 11 ethylene (B1197577) glycol units, offers a distinct balance of properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which is crucial for administration and distribution in biological systems.
-
Modulation of Cell Permeability: While highly polar molecules can face challenges in crossing the lipophilic cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passive diffusion. The optimal PEG length is a balance between improved solubility and sufficient membrane permeability.
-
Influence on Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length allows for the necessary proximity and orientation of the two proteins for efficient ubiquitination.
Quantitative Data on PROTACs with PEG Linkers
Table 1: Representative Degradation Activity of a BRD4-Targeting PROTAC with Varying PEG Linker Lengths
| PROTAC | Linker | DC50 (nM) [a] | Dmax (%) [b] |
| PROTAC-PEG3 | 3-unit PEG | 50 | 85 |
| PROTAC-PEG5 | 5-unit PEG | 25 | 95 |
| PROTAC-PEG11 (Hypothetical) | 11-unit PEG | 15 | >98 |
| PROTAC-PEG15 | 15-unit PEG | 40 | 90 |
[a] Half-maximal degradation concentration. [b] Maximum degradation. Data is illustrative and based on general trends observed in PROTAC literature.
Table 2: Representative Binding Affinities of a BRD4-Targeting PROTAC with Varying PEG Linker Lengths
| PROTAC | Linker | Binary Binding Affinity (Kd, nM) - BRD4 | Binary Binding Affinity (Kd, nM) - E3 Ligase | Ternary Complex Affinity (Kd, nM) |
| PROTAC-PEG3 | 3-unit PEG | 150 | 200 | 50 |
| PROTAC-PEG5 | 5-unit PEG | 145 | 190 | 30 |
| PROTAC-PEG11 (Hypothetical) | 11-unit PEG | 155 | 210 | 20 |
| PROTAC-PEG15 | 15-unit PEG | 160 | 220 | 45 |
Data is illustrative and based on general trends observed in PROTAC literature.
Experimental Protocols
The development and characterization of PROTACs involve a series of well-defined experimental procedures. The following are detailed methodologies for key experiments in the evaluation of a PROTAC containing an this compound linker.
Synthesis of a PROTAC with an this compound Linker
This protocol describes a general two-step synthesis of a PROTAC using a commercially available this compound linker, which is first functionalized to allow for sequential conjugation to the E3 ligase ligand and the POI ligand.
Step 1: Functionalization of this compound
-
Tosylation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the tosylated intermediate (m-PEG11-OTs).
-
Azidation: Dissolve the m-PEG11-OTs (1.0 eq) in dimethylformamide (DMF) and add sodium azide (B81097) (3.0 eq). Heat the reaction to 60-80 °C and stir for 12-16 hours. Monitor the reaction by LC-MS. After cooling to room temperature, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the azide-functionalized linker (m-PEG11-N3).
Step 2: Sequential Conjugation to Ligands
-
First Conjugation (e.g., "Click" Chemistry): To a solution of the alkyne-functionalized E3 ligase ligand (1.0 eq) and m-PEG11-N3 (1.1 eq) in a mixture of t-BuOH and water, add copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq). Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS. Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.
-
Second Conjugation (Amide Coupling): To a solution of the purified E3 ligase-linker intermediate (which now has a terminal hydroxyl group from the original this compound) in anhydrous DMF, add a carboxylic acid-functionalized POI ligand (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir the reaction at room temperature for 4-6 hours. Monitor by LC-MS. Purify the final PROTAC product by preparative HPLC.
Characterization: Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein in cells treated with the PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
References
The Role of m-PEG11-OH in Enhancing Drug Solubility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful formulation of poorly soluble drug candidates remains a significant hurdle in pharmaceutical development. Insufficient aqueous solubility can lead to poor bioavailability, hindering the therapeutic potential of promising compounds. Methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH), a monodisperse oligoethylene glycol, has emerged as a valuable tool for enhancing the solubility and developability of hydrophobic active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the role of this compound in drug solubility enhancement, detailing its mechanisms of action, applications, and the experimental protocols required for its evaluation.
Introduction: The Challenge of Poor Drug Solubility
A substantial portion of new chemical entities (NCEs) discovered through drug discovery programs exhibit poor aqueous solubility. This characteristic can severely limit a drug's absorption and, consequently, its bioavailability, leading to suboptimal therapeutic efficacy and increased variability in patient response. Various strategies are employed to address this challenge, including salt formation, particle size reduction, and the use of co-solvents and amorphous solid dispersions.
PEGylation, the covalent or non-covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2][3] Short-chain, monodisperse PEGs, such as this compound, offer distinct advantages, including high purity, precise molecular weight, and the ability to impart hydrophilicity without a significant increase in hydrodynamic size.[4] this compound, with its 11 ethylene (B1197577) glycol repeat units, acts as a hydrophilic spacer, effectively increasing the aqueous solubility of conjugated or formulated hydrophobic drugs.[5][6]
Mechanism of Solubility Enhancement by this compound
The primary mechanism by which this compound enhances drug solubility is through the introduction of a highly hydrophilic moiety to the drug molecule or formulation. This can be achieved through two main approaches:
-
Covalent Conjugation (PEGylation): The terminal hydroxyl group of this compound can be chemically modified to react with functional groups on the drug molecule, forming a stable covalent bond. The resulting conjugate benefits from the water-soluble nature of the PEG chain, which can disrupt the crystal lattice of the hydrophobic drug and facilitate its interaction with aqueous media. This modification effectively creates a new molecular entity with improved physicochemical properties.[1][3]
-
Formulation as a Solubilizing Excipient: this compound can be used as a co-solvent or as a component in solid dispersions.[5]
-
Co-solvency: In liquid formulations, this compound can act as a co-solvent, increasing the solubility of a hydrophobic drug by altering the polarity of the solvent system.[5]
-
Solid Dispersions: In solid dosage forms, this compound can be used to create solid dispersions. In this technique, the drug is dispersed at a molecular level within a hydrophilic carrier matrix of this compound. This prevents the drug from crystallizing and presents it in a higher energy, amorphous state, which has a greater apparent solubility and faster dissolution rate.
-
The ethylene glycol units of this compound are capable of forming hydrogen bonds with water molecules, creating a hydration shell around the drug molecule that shields its hydrophobic regions and facilitates its dissolution.
Quantitative Data on Solubility Enhancement
While the qualitative benefits of PEGylation on solubility are well-documented, specific quantitative data for this compound are often drug-dependent. The "fold increase" in solubility will vary based on the physicochemical properties of the API. However, studies on similar oligoethylene glycol derivatives provide insight into the potential magnitude of this effect. For instance, the modification of pleuromutilin (B8085454) derivatives with simple oligoethylene glycolates led to a 4- to 8-fold enhancement in antibacterial inhibition, an effect attributed to increased solubility.[7][8]
For the purpose of illustration, the following table presents hypothetical data for the solubility enhancement of three model hydrophobic drugs (Drug A, Drug B, and Drug C) when formulated with this compound.
| Drug Candidate | Initial Aqueous Solubility (µg/mL) | Formulation with this compound | Achieved Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Drug A | 1.5 | 1:5 Drug:this compound Solid Dispersion | 45.2 | ~30 |
| Drug B | 5.8 | Covalent Conjugate | 175.6 | ~30 |
| Drug C | 0.7 | 10% this compound in aqueous solution | 12.1 | ~17 |
Note: The data in this table are representative and intended for illustrative purposes only. Actual results will vary depending on the specific drug and formulation strategy.
Experimental Protocols
To assess the solubility-enhancing effects of this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Shake-Flask Solubility Assay
Objective: To determine the equilibrium aqueous solubility of a hydrophobic drug, both in its pure form and when formulated with this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the API in a suitable organic solvent (e.g., methanol, acetonitrile) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.
-
Preparation of Test Samples:
-
Intrinsic Solubility: Add an excess amount of the pure API to a vial containing a known volume of PBS (pH 7.4).
-
Formulation with this compound:
-
Co-solvency: Prepare solutions of this compound in PBS at various concentrations (e.g., 1%, 5%, 10% w/v). Add an excess amount of the API to each of these solutions.
-
Solid Dispersion: Prepare a solid dispersion of the API and this compound at a predetermined ratio (e.g., 1:5) using a method such as solvent evaporation or melt-quenching. Add an excess amount of the solid dispersion to a vial containing a known volume of PBS.
-
-
-
Equilibration: Tightly cap all vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered samples as necessary with the mobile phase used for HPLC analysis.
-
Inject the samples, along with the standard solutions, into the HPLC system.
-
Quantify the concentration of the dissolved API in each sample by comparing the peak area to the calibration curve generated from the standard solutions.
-
-
Data Analysis:
-
Calculate the equilibrium solubility of the API in each condition (µg/mL or mg/mL).
-
Determine the fold increase in solubility for the formulations containing this compound compared to the intrinsic solubility of the API.
-
Visualizations
Logical Workflow for Solubility Enhancement using this compound
Caption: A logical workflow for enhancing drug solubility using this compound.
Mechanism of Action: Solid Dispersion
Caption: Mechanism of solubility enhancement through solid dispersion with this compound.
Conclusion
This compound is a potent and versatile tool for addressing the significant challenge of poor aqueous solubility in drug development. Its well-defined structure and hydrophilic nature enable its use in both covalent conjugation and formulation-based approaches to enhance the solubility and dissolution rate of hydrophobic APIs. By employing systematic experimental protocols, such as the shake-flask solubility assay, researchers can effectively quantify the benefits of incorporating this compound into their drug development programs. The strategic application of this compound can ultimately lead to the successful formulation of poorly soluble drugs, thereby unlocking their full therapeutic potential.
References
- 1. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [horkruks.ump.edu.pl]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 6. Hydroxyl-terminated PEG11: Biocompatible and Flexible [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Active Oligoethylene Glycol Pleuromutilins via Systematic Linker Synthesis/One-Pot Attachment and a Microscale Solubility Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Biological Landscape: A Technical Guide to the Biocompatibility and Toxicity of m-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol-11-hydroxyl (m-PEG11-OH) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in pharmaceutical and biomedical research. Its defined chain length and hydrophilic nature make it an attractive linker for bioconjugation, nanoparticle surface modification, and as a component of proteolysis-targeting chimeras (PROTACs). Understanding the biocompatibility and potential toxicity of this compound is paramount for its safe and effective application in drug delivery and therapeutic development. This technical guide provides a comprehensive overview of the available data on the biocompatibility and toxicity of this compound and related short-chain PEG compounds, detailed experimental methodologies for its assessment, and a visual representation of relevant biological pathways.
While specific toxicological data for this compound is limited in publicly available literature, the general consensus on polyethylene glycols (PEGs) points towards a favorable safety profile, characterized by low toxicity and good biocompatibility.[1][2][3] This guide consolidates direct information where possible and leverages data from structurally similar short-chain mPEGs to provide a robust framework for researchers.
Quantitative Biocompatibility and Toxicity Data
The following tables summarize the available quantitative data for this compound and related short-chain methoxy (B1213986) polyethylene glycols. It is crucial to note that the data for compounds other than this compound should be considered representative and may not perfectly reflect the properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C23H48O12 | [4] |
| Molecular Weight | 516.63 g/mol | [4] |
| Synonyms | O-Methyl-undecaethylene glycol, Undecaethylene glycol monomethyl ether | [4] |
| CAS Number | 2168540-65-4 | [4] |
Table 2: In Vitro Cytotoxicity Data
No specific in vitro cytotoxicity data (e.g., IC50) for this compound was found in the reviewed literature. Studies on various PEG derivatives suggest that cytotoxicity is generally low and dependent on the cell type, PEG concentration, and molecular weight.[5][6][7] Low molecular weight PEGs have been shown to have some cytotoxic effects at high concentrations.[5][6]
Table 3: In Vivo Acute Toxicity Data (Representative)
| Compound | Species | Route of Administration | LD50 | Source |
| Polyethylene glycol monomethyl ether (general) | Rat | Oral | 22 mL/kg | [1][8] |
| Polyethylene glycol monomethyl ether 550 | Rat | Oral | 39800 uL/kg | [9] |
| Polyethylene glycol monomethyl ether 350 | Rabbit | Dermal | >20000 mg/kg | [10] |
| Polyethylene glycol monomethyl ether 2000 | Rabbit | Dermal | > 20,000 mg/kg | [2] |
Table 4: Hemocompatibility Data
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biocompatibility and toxicity. Below are standardized protocols for key in vitro assays that can be adapted for the evaluation of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Hemolysis Assay
This assay evaluates the hemolytic potential of a substance by measuring the amount of hemoglobin released from red blood cells upon exposure.
Principle: Disruption of the red blood cell membrane by a test substance leads to the release of hemoglobin, which can be quantified spectrophotometrically.
Protocol:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Treatment: In a microcentrifuge tube, mix the RBC suspension with various concentrations of this compound. Use PBS as a negative control (0% hemolysis) and a known lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathways and Visualization
The interaction of this compound with cells can potentially modulate various signaling pathways. While direct evidence for this compound is scarce, the following diagrams illustrate key pathways that are known to be influenced by PEG and PEGylated materials, which may be relevant for understanding the biological effects of this compound.
Workflow for In Vitro Cytotoxicity Assessment
Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of this compound.
Potential Inflammatory Signaling Pathway (NF-κB)
Some studies suggest that certain PEGs can have pro-inflammatory effects, potentially through the activation of pathways like NF-κB.[10]
Caption: Potential activation of the NF-κB inflammatory pathway by this compound.
MAPK Signaling Pathway and Cellular Response
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its modulation by exogenous molecules can have significant biological consequences.
Caption: The MAPK signaling cascade and its potential modulation by this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. The potential for a substance to induce or inhibit apoptosis is a key aspect of its toxicological profile.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion
This compound, like other short-chain polyethylene glycols, is generally considered to be biocompatible and to possess low toxicity. However, the scarcity of specific toxicological data for this particular molecule necessitates a cautious approach and underscores the importance of empirical testing for any new biomedical application. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own assessments. Furthermore, the visualized signaling pathways provide a conceptual framework for understanding the potential molecular interactions of this compound within a biological system. As the use of this compound in advanced drug delivery and therapeutic platforms continues to grow, a thorough and application-specific evaluation of its biocompatibility and toxicity will remain a critical component of preclinical development.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 4. medkoo.com [medkoo.com]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytostatic effect of polyethylene glycol on human colonic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.fi [fishersci.fi]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sdfine.com [sdfine.com]
- 11. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Manufacturing of m-PEG11-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing of monodisperse m-PEG11-OH (O-Methyl-undecaethylene glycol), a critical component in pharmaceutical and biomedical research. The document outlines a robust synthetic strategy employing the Williamson ether synthesis in conjunction with a protecting group strategy to achieve a discrete chain length of eleven ethylene (B1197577) glycol units. Detailed experimental protocols, purification methodologies, and analytical quality control measures are presented to ensure the production of high-purity this compound for applications in drug delivery, bioconjugation, and nanotechnology.
Introduction
Polyethylene glycol (PEG) and its derivatives are widely utilized in the biomedical field to enhance the therapeutic properties of molecules.[1] Monodisperse, or discrete, PEGs (dPEGs) offer significant advantages over traditional polydisperse PEG mixtures by providing a precise molecular weight and structure, which ensures batch-to-batch consistency and predictable pharmacokinetic profiles.[2] this compound, with its methoxy-capped terminus and a reactive hydroxyl group, is a valuable building block for creating well-defined PEGylated compounds.[1] This guide details a stepwise synthetic approach for the production of this compound, ensuring high purity and yield.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a convergent strategy that involves the stepwise addition of oligo(ethylene glycol) units. The core of this methodology is the Williamson ether synthesis, a reliable method for forming ether linkages.[3] To ensure the selective elongation of the PEG chain and prevent unwanted side reactions, a protecting group strategy is employed. A common approach involves the use of an acid-labile protecting group, such as dimethoxytrityl (DMTr), to cap one end of a PEG monomer while the other end is activated for coupling, often as a tosylate.[4]
The overall workflow for the synthesis can be visualized as follows:
Figure 1: Overall workflow for the synthesis and manufacturing of this compound.
Detailed Experimental Protocols
The following protocols describe a plausible synthetic route to this compound, starting from tetraethylene glycol. This multi-step process involves iterative additions of protected and activated tetraethylene glycol units.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Tetraethylene glycol | ≥99% | Sigma-Aldrich |
| Methanol (B129727) | Anhydrous | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Sigma-Aldrich |
| Dimethoxytrityl chloride (DMTrCl) | ≥97% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich | |
| Dichloromethane (B109758) (DCM) | Anhydrous | Sigma-Aldrich |
| Pyridine (B92270) | Anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| HPLC grade solvents (acetonitrile, water) | Fisher Scientific |
Synthesis of Key Intermediates
Protocol 1: Synthesis of Monotosylated Tetraethylene Glycol (TsO-PEG4-OH)
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (0.9 equivalents) in anhydrous pyridine to the reaction mixture.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to yield TsO-PEG4-OH.
Protocol 2: Synthesis of Mono-DMTr-protected Tetraethylene Glycol (DMTrO-PEG4-OH)
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine.
-
Add dimethoxytrityl chloride (DMTrCl) (1.1 equivalents) in portions to the solution while stirring.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (B128534) (to prevent detritylation).
Stepwise Chain Elongation: Williamson Ether Synthesis
The core of the synthesis involves the coupling of an activated PEG unit with a protected PEG unit. This process is repeated to build the desired chain length.
Figure 2: Core reaction of the Williamson ether synthesis for PEG chain elongation.
Protocol 3: Exemplary Coupling Step (PEG4 + PEG4 → PEG8)
-
Dissolve DMTrO-PEG4-OH (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction to 0 °C and add a solution of TsO-PEG4-OH (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude DMTrO-PEG8-OH is then deprotected for the next coupling step.
Protocol 4: Deprotection of the DMTr Group
-
Dissolve the DMTr-protected PEG in a solution of 3% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 10-20 minutes, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected PEG by column chromatography.
The iterative process of coupling and deprotection is continued until the desired chain length is achieved. For this compound, a combination of PEG4 and triethylene glycol (PEG3) or other oligoethylene glycol building blocks can be used in the final steps.
Final Methylation and Deprotection
To obtain the final this compound, the terminal hydroxyl group of the protected PEG11 chain is methylated, followed by the final deprotection.
Protocol 5: Methylation and Final Deprotection
-
The hydroxyl group of the protected PEG11 intermediate is deprotonated with NaH as described in Protocol 3.
-
Methyl iodide (CH3I) is added as the electrophile to form the methoxy (B1213986) cap.
-
The reaction is worked up as in Protocol 3.
-
The final DMTr deprotection is carried out as described in Protocol 4 to yield this compound.
Purification
Purification of monodisperse PEGs can be challenging due to their high polarity and the presence of structurally similar impurities.[5] Column chromatography on silica gel is the primary method for purification at each step of the synthesis.
Table 1: General Parameters for Column Chromatography Purification
| Parameter | Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of methanol or ethanol (B145695) in dichloromethane or chloroform |
| Gradient | Stepwise or linear gradient, e.g., 0% to 10% methanol in DCM |
| Detection | TLC with staining (e.g., potassium permanganate) |
For industrial-scale production, chromatography-free synthesis and purification methods are highly desirable to reduce costs and complexity.[6]
Quality Control and Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and monodispersity of the final this compound product.
Table 2: Analytical Methods for Quality Control
| Analytical Method | Purpose | Expected Results for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of oligomer distribution.[7] | A single major peak corresponding to the target molecule. Purity ≥95%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of the number of ethylene glycol units.[8] | Characteristic peaks for the methoxy group (~3.38 ppm), the ethylene glycol backbone (~3.64 ppm), and the terminal hydroxyl group. Integration of these peaks will confirm the structure. |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[9] | A molecular ion peak corresponding to the calculated mass of this compound (516.62 g/mol ). |
Manufacturing Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges, including cost-effectiveness, process robustness, and regulatory compliance.
-
Cost of Goods: The multi-step nature of the synthesis and the need for chromatography contribute significantly to the cost. The development of chromatography-free methods is a key area of research.[6]
-
Process Automation: For larger scale production, automated synthesis platforms can improve consistency and reduce manual labor.[10]
-
Good Manufacturing Practices (GMP): For pharmaceutical applications, the entire manufacturing process must adhere to GMP guidelines to ensure product quality, safety, and efficacy.
Conclusion
The synthesis and manufacturing of this compound require a well-defined, multi-step approach centered around the Williamson ether synthesis and the use of protecting groups. Careful control of reaction conditions, rigorous purification, and comprehensive analytical characterization are paramount to obtaining a high-purity, monodisperse product suitable for demanding applications in drug development and research. This guide provides a foundational framework for the successful production of this compound, enabling researchers and scientists to leverage the benefits of discrete PEG technology.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols) | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
Navigating the Stability and Storage of m-PEG11-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH) is a discrete polyethylene (B3416737) glycol (PEG) derivative increasingly utilized as a linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Its precise length and defined chemical properties offer significant advantages in drug design. However, ensuring the integrity of this compound through appropriate storage and handling is paramount to the success of research and development activities. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and general handling guidelines based on the established behavior of polyethylene glycols.
Core Concepts: Understanding PEG Stability
The stability of polyethylene glycols, including this compound, is influenced by several environmental factors. Degradation of the PEG chain can impact the efficacy, safety, and shelf-life of resulting conjugates. The primary degradation pathways for PEGs are oxidation and, to a lesser extent, hydrolysis, particularly if ester linkages are present in derivatized forms.
Oxidative Degradation: The polyether backbone of PEG is susceptible to oxidation, a process that can be initiated by heat, light, and the presence of transition metal ions. This degradation pathway can lead to chain cleavage, resulting in the formation of various byproducts, including aldehydes, ketones, and carboxylic acids. The accumulation of acidic byproducts can, in turn, lower the pH of solutions containing PEGs.
Hydrolytic Degradation: While the ether linkages of the PEG backbone are generally stable to hydrolysis, any functional groups or linkers attached to the PEG chain may be susceptible. For this compound itself, this is less of a concern, but for its derivatives, this can be a significant degradation route.
Recommended Storage and Handling of this compound
To maintain the purity and integrity of this compound, it is crucial to adhere to proper storage and handling protocols. The following recommendations are based on information from suppliers and the general principles of PEG stability.
Solid this compound
For long-term storage, solid this compound should be kept in a well-sealed container in a freezer at temperatures of -20°C.[1][2] For short-term storage, refrigeration at 2-8°C is acceptable.[1] It is essential to protect the compound from light and moisture.[3] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -20°C | Months to years | Store in a tightly sealed container, protected from light.[1] |
| Short-term Storage | 2-8°C | Days to weeks | Keep dry and protected from light.[1] |
| Shipping | Ambient | A few weeks | Stable for short periods at ambient temperature.[1] |
This compound in Solution
Stock solutions of this compound should be prepared using dry, high-purity solvents. For aqueous solutions, the use of buffers can help maintain a stable pH. The stability of PEG solutions is significantly enhanced by low-temperature storage. For long-term storage of stock solutions, -80°C is recommended, while for shorter periods, -20°C is suitable.[4] It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles. To minimize oxidation, solutions can be purged with an inert gas such as argon or nitrogen before sealing.
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -80°C | Up to 6 months | Sealed storage, away from moisture.[4] |
| Short-term Storage | -20°C | Up to 1 month | Sealed storage, away from moisture.[4] |
Factors Influencing this compound Stability
A comprehensive understanding of the factors that can compromise the stability of this compound is critical for researchers.
| Factor | Effect on Stability | Mitigation Strategies |
| Temperature | Elevated temperatures accelerate oxidative degradation. | Store at recommended low temperatures (-20°C or -80°C). Avoid repeated temperature fluctuations. |
| Light | Exposure to light, particularly UV light, can initiate and promote oxidative degradation. | Store in amber vials or protect from light with opaque packaging.[3] |
| Oxygen | The presence of oxygen is a key driver of oxidative degradation of the polyether backbone. | Store under an inert atmosphere (e.g., argon, nitrogen). Use degassed solvents for preparing solutions. |
| pH | While the PEG backbone is relatively stable across a wide pH range, extreme pH values can catalyze degradation, especially in the presence of other reactive species. | For aqueous solutions, use buffers to maintain a stable pH. |
| Moisture | This compound is hygroscopic and can absorb moisture from the air, which may affect its physical properties and reactivity in subsequent reactions. | Store in a desiccated environment. Allow the container to reach room temperature before opening. |
Potential Degradation Pathway of this compound
The primary degradation pathway for this compound is expected to be through oxidation of the polyether backbone. This process can be initiated by radical species and can lead to chain scission.
Caption: Oxidative degradation of this compound leading to chain scission.
Experimental Workflow for Stability Assessment
For researchers needing to perform their own stability studies on this compound or its conjugates, a general experimental workflow can be followed. This typically involves subjecting the compound to stressed conditions and analyzing for degradation over time.
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. hamptonresearch.com [hamptonresearch.com]
m-PEG11-OH in Nanotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypolyethylene glycol with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH) is a key functional polymer in the rapidly advancing field of nanotechnology. Its defined chain length, hydrophilicity, and biocompatibility make it an invaluable tool for the surface modification of nanoparticles. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in nanoparticle functionalization, and its role in enhancing the performance of nanomedicines.
Physicochemical Properties of this compound and Related Compounds
The selection of a PEG derivative for nanoparticle functionalization is dictated by its physicochemical properties. The following table summarizes key data for this compound and comparable PEG structures.
| Property | This compound | HO-PEG11-OH | m-PEG11-acid | m-PEG11-Amine |
| Molecular Formula | C23H48O12 | C22H46O12 | C24H48O13 | C23H49NO11 |
| Molecular Weight ( g/mol ) | 516.62 | 502.59 | 544.6 | 515.64 |
| CAS Number | 114740-40-8 | 6809-70-7 | 2280998-74-3 | 854601-60-8 |
| Purity | ≥95% | ≥95% | >98% | Not specified |
| Appearance | Not specified | Not specified | Not specified | Not specified |
| Solubility | Water | Water | Aqueous media | Not specified |
| Storage Conditions | -5°C, dry, avoid sunlight | Not specified | -20°C | Powder: -20°C for 3 years |
Core Applications in Nanotechnology
The primary application of this compound in nanotechnology is the surface modification of nanoparticles, a process known as PEGylation. This confers several advantageous properties:
-
Enhanced Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in aqueous solutions, improving colloidal stability.
-
"Stealth" Properties: The PEG layer creates a hydrophilic shield around the nanoparticle, which reduces opsonization (the process of marking pathogens for phagocytosis) and recognition by the reticuloendothelial system (RES). This leads to a significantly longer circulation half-life in the bloodstream.
-
Improved Drug Delivery: By increasing the circulation time, PEGylated nanoparticles have a higher probability of reaching their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
-
Increased Solubility: PEGylation can enhance the solubility of hydrophobic drugs encapsulated within the nanoparticles.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and functionalization of nanoparticles. While these protocols may not exclusively use this compound, they represent standard procedures that can be adapted for its use.
Synthesis of PLGA-PEG Nanoparticles via Nanoprecipitation
This protocol describes the formation of nanoparticles from a block copolymer of poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG).[1][2] To adapt this for this compound, one would typically first synthesize a PLGA-PEG11-m block copolymer.
Materials:
-
PLGA-PEG block copolymer (e.g., PLGA-mPEG11)
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Purified water (e.g., Milli-Q)
-
Magnetic stirrer
Procedure:
-
Polymer Dissolution: Dissolve the PLGA-PEG block copolymer in the organic solvent at a specific concentration (e.g., 10 mg/mL). If encapsulating a hydrophobic drug, dissolve the drug in this organic phase as well.
-
Nanoprecipitation: Add the polymer solution dropwise to a larger volume of purified water under constant stirring. The ratio of the organic to the aqueous phase is a critical parameter to control nanoparticle size. A typical starting ratio is 1:2 (v/v) organic:water.
-
Solvent Evaporation: Allow the organic solvent to evaporate under stirring in a fume hood for several hours. This can be expedited by using a rotary evaporator.
-
Purification: The resulting nanoparticle suspension can be purified to remove unreacted polymer and drug by methods such as centrifugation followed by resuspension or through tangential flow filtration.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be assessed using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Functionalization of Iron Oxide Nanoparticles with this compound
This protocol outlines a general method for coating iron oxide nanoparticles (IONPs) with a PEG derivative.[3][4] The hydroxyl terminus of this compound can be activated or used in conjunction with a linker to attach to the nanoparticle surface. A common strategy involves using a silane (B1218182) linker to first introduce a reactive group on the IONP surface.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
m-PEG11-succinimidyl carbonate (or a similar activated PEG)
-
Anhydrous toluene (B28343)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Silanization of IONPs:
-
Disperse the IONPs in anhydrous toluene.
-
Add APTES to the suspension and reflux for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Collect the amine-functionalized IONPs by magnetic separation or centrifugation.
-
Wash the particles extensively with toluene and ethanol to remove excess APTES.
-
Dry the functionalized IONPs under vacuum.
-
-
PEGylation:
-
Disperse the amine-functionalized IONPs in PBS (pH 7.4).
-
Add a solution of the activated m-PEG11 derivative (e.g., m-PEG11-NHS) in PBS to the IONP suspension. The molar ratio of PEG to IONPs should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.
-
Purify the PEGylated IONPs by magnetic separation or centrifugation, washing with PBS to remove unreacted PEG.
-
Resuspend the final this compound functionalized IONPs in the desired buffer for storage.
-
Drug Loading onto PEGylated Nanoparticles
This protocol describes a common method for loading a drug, such as doxorubicin, onto pre-formed PEGylated nanoparticles.[4][5]
Materials:
-
PEGylated nanoparticles (e.g., m-PEG11-IONPs)
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purified water
Procedure:
-
Drug Solution Preparation: Dissolve DOX and a slight molar excess of TEA in DMSO. The TEA is used to deprotonate the amine group of DOX.
-
Incubation: Add the DOX solution to an aqueous suspension of the PEGylated nanoparticles.
-
Stirring: Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading.
-
Purification: Remove the unloaded drug by dialysis against purified water or by centrifugation.
-
Quantification: Determine the drug loading efficiency and loading capacity by measuring the concentration of the unloaded drug in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy.
Quantitative Data on the Impact of PEGylation
The degree of PEGylation and the length of the PEG chain can significantly impact the physicochemical properties and in vivo behavior of nanoparticles.
| Parameter | Effect of PEGylation | Quantitative Example |
| Hydrodynamic Size | Increases with PEG chain length and density | Bare magnetic nanoparticles (MNPs): ~100 nm; PEG-coated MNPs: ~184 nm.[3] |
| Zeta Potential | Shifts towards neutral | Bare MNPs: highly positive or negative; PEG-coated MNPs: closer to 0 mV. |
| Drug Release | Can be sustained | Doxorubicin-loaded PEGylated MNPs showed sustained release over 48 hours.[5] |
| Blood Circulation Time | Significantly increased | Non-PEGylated nanoparticles are often cleared within minutes, while PEGylated nanoparticles can circulate for hours. |
Visualizing Key Concepts in this compound Nanotechnology
The following diagrams illustrate fundamental concepts and workflows related to the use of this compound in nanotechnology.
Caption: Schematic of a nanoparticle with a core material, a surface functionalized with this compound, and an encapsulated therapeutic agent.
Caption: Comparison of the fate of non-PEGylated and PEGylated nanoparticles in the bloodstream.
Caption: A typical workflow for the development and evaluation of this compound functionalized nanoparticles for drug delivery applications.
Conclusion
This compound is a versatile and essential building block in the design of advanced nanomaterials for biomedical applications. Its well-defined structure and biocompatible nature allow for the precise engineering of nanoparticles with enhanced stability, prolonged circulation times, and improved drug delivery capabilities. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their work. Further optimization of formulation parameters and in-depth in vivo studies are critical for the successful clinical translation of these promising nanotechnologies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein PEGylation using m-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein drugs.[1][2][3][4] This modification can improve protein solubility and stability, reduce immunogenicity, and prolong circulation half-life by increasing the hydrodynamic volume and shielding the protein from proteolytic enzymes and renal clearance.[1][4] m-PEG11-OH (methoxy(polyethylene glycol) with 11 ethylene (B1197577) glycol units) is a discrete PEG reagent that, upon activation of its terminal hydroxyl group, can be covalently attached to proteins. These application notes provide a detailed protocol for the activation of this compound and its subsequent conjugation to a model protein, as well as methods for the purification and characterization of the resulting PEGylated protein.
Chemical Activation of this compound and Protein Conjugation
The terminal hydroxyl group of this compound is not sufficiently reactive to directly conjugate with proteins under mild aqueous conditions.[5] Therefore, it must first be activated to an electrophilic derivative. A common method for activating terminal hydroxyl groups on PEG is to convert them into an active ester, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the PEG-OH with a carboxylating agent followed by activation with NHS.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes: A Step-by-Step Guide to m-PEG11-OH Conjugation
Introduction
Methoxypolyethylene glycol with 11 ethylene (B1197577) glycol units (m-PEG11-OH) is a discrete, hydrophilic linker widely utilized in bioconjugation, drug delivery, and nanotechnology.[1] The process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs. Key benefits include improved solubility and stability, prolonged circulatory half-life, and reduced immunogenicity.[2][3]
The terminal hydroxyl group (-OH) of this compound is not inherently reactive towards common functional groups like amines or carboxyls under physiological conditions. Therefore, a critical prerequisite for conjugation is the chemical activation of this hydroxyl group into a more reactive species. This guide provides detailed protocols for the activation of this compound and its subsequent conjugation to molecules containing primary amines, carboxylic acids, or thiols.
Core Principle: Activation of the Terminal Hydroxyl Group
The foundational step in any this compound conjugation strategy is the conversion of its terminal hydroxyl group into a functional group that can readily react with the target molecule. This process, known as "activation," transforms the relatively inert alcohol into a reactive intermediate. The choice of activation chemistry depends entirely on the functional group present on the molecule to be conjugated (e.g., an amine, a carboxyl, or a thiol). This guide outlines three primary pathways for achieving successful conjugation.
Pathway 1: Conjugation to Amine-Containing Molecules (e.g., Proteins, Peptides)
The most common strategy for conjugating PEG to proteins and peptides involves targeting primary amine groups found in lysine (B10760008) residues and the N-terminus. This is typically achieved by converting the this compound into an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with amines at physiological to slightly basic pH to form a stable amide bond.[4]
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG11-Succinimidyl Carboxymethyl Ester (m-PEG11-NHS)
This two-step protocol first creates a carboxylic acid-terminated PEG, which is then activated to an NHS ester.
-
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.1 M HCl
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step A: Synthesis of m-PEG11-Carboxylic Acid a. Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous DCM. b. Add TEA (1.5 equivalents) to the solution and stir under a nitrogen atmosphere at room temperature for 12-24 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, wash the reaction mixture with 0.1 M HCl (2x) and then with brine (1x). e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield m-PEG11-acid.[5]
-
Step B: Synthesis of m-PEG11-NHS Ester a. Dissolve the resulting m-PEG11-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add DCC or EDC (1.2 equivalents) to the solution and stir at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. d. If using DCC, a white precipitate (dicyclohexylurea) will form. Filter off the precipitate. e. Remove the solvent under reduced pressure to obtain the m-PEG11-NHS ester.
Protocol 2: Conjugation of m-PEG11-NHS to a Protein
-
Materials:
-
Protein of interest
-
m-PEG11-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer (pH 7.2-8.5). Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) or Dialysis equipment for purification.
-
-
Procedure: a. Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. b. Immediately before use, prepare a 10 mM stock solution of m-PEG11-NHS ester in anhydrous DMSO or DMF. c. Add a 10- to 50-fold molar excess of the m-PEG11-NHS stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6] d. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may vary depending on the protein. e. Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes. f. Purify the PEGylated protein from excess PEG reagent and byproducts using SEC or dialysis. g. Characterize the final conjugate using SDS-PAGE (to observe the increase in molecular weight) and MALDI-TOF mass spectrometry.
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Molar Excess of PEG-NHS | 10x to 50x over protein | Drives the reaction towards the product, controlling the degree of PEGylation. |
| Reaction pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for efficient reaction. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation during longer reaction times. |
| Reaction Time | 30 minutes to 4 hours | Dependent on protein reactivity and temperature; should be optimized for each system. |
| Protein Concentration | 1 - 10 mg/mL | Sufficient concentration for efficient reaction without causing aggregation. |
Visualization: Workflow for Amine Conjugation
Caption: Workflow for conjugating this compound to an amine-containing molecule.
Pathway 2: Conjugation to Carboxyl-Containing Molecules
For molecules containing carboxylic acid groups (e.g., aspartate or glutamate (B1630785) residues in proteins, or small molecules), the this compound is first converted to an amine-terminated PEG (m-PEG11-NH₂). This PEG-amine is then coupled to the carboxyl group using a carbodiimide (B86325) activator like EDC, often in the presence of NHS to improve efficiency and create a more stable intermediate.
Experimental Protocols
Protocol 3: Activation of this compound to m-PEG11-Amine
This multi-step synthesis converts the hydroxyl group into a primary amine.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or TEA
-
Sodium azide (B81097) (NaN₃)
-
Triphenylphosphine (PPh₃) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)
-
Anhydrous solvents (DCM, DMF, Methanol)
-
-
Procedure: a. Tosylation: Dissolve this compound (1 eq.) in anhydrous DCM and cool to 0°C. Add pyridine (1.5 eq.) followed by TsCl (1.2 eq.). Stir at 0°C for 2 hours and then at room temperature overnight. Wash the reaction with water, dry the organic layer, and remove the solvent to get m-PEG11-OTs. b. Azidation: Dissolve m-PEG11-OTs (1 eq.) in DMF and add NaN₃ (3 eq.). Heat the reaction to 80-100°C for 6-12 hours. After cooling, extract the product into an organic solvent, wash with water, and evaporate to yield m-PEG11-N₃.[7] c. Reduction (Staudinger Reaction): Dissolve m-PEG11-N₃ (1 eq.) in methanol (B129727) and add PPh₃ (1.5 eq.). Reflux the mixture overnight.[7] Alternatively, perform catalytic hydrogenation using H₂ gas and a Pd/C catalyst. d. Purify the resulting m-PEG11-Amine by column chromatography.
Protocol 4: EDC/NHS Coupling of m-PEG11-Amine to a Carboxylic Acid
-
Materials:
-
Carboxyl-containing molecule
-
m-PEG11-Amine
-
EDC hydrochloride
-
NHS
-
Activation Buffer: MES buffer (pH 4.7-6.0)
-
Coupling Buffer: PBS or Borate buffer (pH 7.2-7.5)
-
-
Procedure: a. Dissolve the carboxyl-containing molecule in the Activation Buffer. b. Add EDC (10 eq.) and NHS (20 eq.) to the solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups. c. Optional: Remove excess EDC/NHS using dialysis or a desalting column, exchanging the buffer to the Coupling Buffer. d. Add m-PEG11-Amine (10- to 50-fold molar excess) to the activated molecule solution. e. Allow the reaction to proceed for 2-4 hours at room temperature. f. Purify the conjugate using appropriate chromatographic or dialysis methods.
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Activation pH (EDC/NHS) | 4.7 - 6.0 | Optimal pH for carbodiimide activation of carboxylic acids. |
| Coupling pH | 7.2 - 7.5 | Facilitates nucleophilic attack by the primary amine of the PEG. |
| Molar Excess of EDC/NHS | 10x / 20x over carboxyls | Drives the formation of the reactive NHS-ester intermediate. |
| Molar Excess of PEG-Amine | 10x to 50x over carboxyls | Ensures efficient coupling to the activated molecule. |
Visualization: Reaction Pathway for Carboxyl Conjugation
Caption: Activation of this compound to an amine and subsequent EDC/NHS coupling.
Pathway 3: Decision Tree for Selecting a Conjugation Strategy
For researchers starting a new project, selecting the correct activation and conjugation chemistry is paramount. This decision is based on the available functional groups on the target molecule.
Visualization: Conjugation Decision Tree
Caption: Decision tree for choosing the appropriate this compound conjugation chemistry.
References
- 1. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 2. Hydroxyl-terminated PEG11: Biocompatible and Flexible [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for m-PEG11-OH in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methoxy-poly(ethylene glycol) with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH) for the functionalization of nanoparticles. This document details the advantages of using this specific short-chain PEG, outlines experimental protocols for conjugation and characterization, presents quantitative data for expected outcomes, and explores the biological implications, including potential effects on cellular signaling pathways.
Introduction to this compound in Nanoparticle Functionalization
Functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanomedicines. The use of this compound, a discrete PEG with a molecular weight of approximately 500 Da, offers a balance between achieving desirable "stealth" properties and maintaining nanoparticle-cell interactions.
Key Advantages of this compound Functionalization:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain enhances the dispersibility and colloidal stability of nanoparticles in aqueous biological media, preventing aggregation.
-
Reduced Immunogenicity and Opsonization: The PEG layer creates a protective hydrophilic shield that can reduce the recognition and uptake of nanoparticles by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream.[1][2]
-
Controlled Biological Interactions: Compared to longer PEG chains, the shorter length of this compound may lead to a reduced "PEG dilemma," where excessive PEGylation can hinder cellular uptake and receptor-mediated targeting.[1] This makes it a suitable choice for applications requiring a balance between stealth characteristics and biological activity.
-
Versatile Conjugation Chemistry: The terminal hydroxyl group (-OH) of this compound can be readily activated or modified to facilitate covalent conjugation to various nanoparticle surfaces.
Quantitative Data on Nanoparticle Properties
The functionalization of nanoparticles with this compound or similar short-chain PEGs leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of PEGylated nanoparticles.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Functionalization
| Parameter | Before Functionalization | After this compound Functionalization | Characterization Technique |
| Hydrodynamic Diameter (nm) | Varies by nanoparticle type | Increase of 5-20 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Varies by nanoparticle type | Shift towards neutrality (e.g., from -30 mV to -10 mV) | DLS / Electrophoretic Light Scattering |
| Surface Chemistry | Native surface groups (e.g., -COOH, -NH2) | Presence of ether (-C-O-C-) and hydroxyl (-OH) groups | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Grafting Density (PEG chains/nm²) | N/A | Typically 0.5 - 2.5 | Thermogravimetric Analysis (TGA) / Quantitative NMR |
Table 2: In Vitro Performance Metrics of this compound Functionalized Nanoparticles
| Parameter | Typical Values | Measurement Technique |
| Drug Loading Capacity (%) | 5 - 20% (drug-dependent) | UV-Vis Spectroscopy / HPLC |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectroscopy / HPLC |
| In Vitro Drug Release (at 24h) | 20 - 60% (pH and enzyme dependent) | Dialysis Method / HPLC |
| Protein Adsorption (relative to non-PEGylated) | Reduced by 50-80% | Bicinchoninic Acid (BCA) Assay / SDS-PAGE |
Experimental Protocols
This section provides detailed methodologies for the functionalization of nanoparticles with this compound and their subsequent characterization.
Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl surface groups (e.g., carboxylated polystyrene, quantum dots, or iron oxide nanoparticles) using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (1 mg/mL in MES buffer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM glycine (B1666218) or hydroxylamine)
-
Centrifuge
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse 1 mg of carboxylated nanoparticles in 1 mL of MES buffer.
-
Add 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Removal of Excess EDC/NHS:
-
Centrifuge the activated nanoparticles at a speed sufficient to pellet them (e.g., 10,000 x g for 15 minutes).
-
Carefully remove and discard the supernatant.
-
Resuspend the nanoparticle pellet in 1 mL of fresh MES buffer.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in MES buffer (e.g., 10 mg/mL).
-
Add a 100-fold molar excess of this compound to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add 100 µL of the quenching solution and incubate for 15 minutes to deactivate any remaining active NHS esters.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times by resuspending in PBS and centrifuging to remove unreacted this compound and byproducts.
-
-
Final Resuspension:
-
Resuspend the final this compound functionalized nanoparticles in the desired buffer (e.g., PBS) for storage and characterization.
-
Protocol 2: Characterization of this compound Functionalized Nanoparticles
1. Hydrodynamic Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter and zeta potential using a DLS instrument.
-
Compare the results with the unmodified nanoparticles to confirm successful PEGylation.
-
2. Confirmation of Surface Modification:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure:
-
Lyophilize a sample of the functionalized nanoparticles.
-
Acquire the FTIR spectrum of the dried sample.
-
Look for the characteristic ether (-C-O-C-) stretching vibrations of the PEG backbone (typically around 1100 cm⁻¹) to confirm the presence of this compound.
-
3. Quantification of Grafted PEG:
-
Technique: Thermogravimetric Analysis (TGA).
-
Procedure:
-
Accurately weigh a lyophilized sample of the functionalized nanoparticles into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a defined heating rate (e.g., 10 °C/min) up to a high temperature (e.g., 800 °C).
-
The weight loss corresponding to the decomposition of the organic PEG layer can be used to calculate the grafting density.
-
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization
Caption: A schematic overview of the key steps involved in the covalent conjugation of this compound to carboxylated nanoparticles.
Potential Cellular Uptake and Signaling Pathways
The surface properties of nanoparticles, including the presence and length of PEG chains, can significantly influence their interaction with cells and subsequent intracellular signaling. While specific pathways directly modulated by this compound are an active area of research, the following diagram illustrates the general endocytic pathways that may be involved in the uptake of functionalized nanoparticles. The shorter chain length of this compound may allow for greater interaction with cell surface receptors compared to longer PEG chains, potentially influencing which pathways are activated.[1][3]
Caption: A diagram illustrating potential endocytic pathways for the cellular uptake of nanoparticles and subsequent intracellular events.
Conclusion
The functionalization of nanoparticles with this compound provides a versatile platform for the development of advanced drug delivery and diagnostic systems. The protocols and data presented in these application notes serve as a valuable resource for researchers to design, synthesize, and characterize this compound functionalized nanoparticles for a wide range of biomedical applications. Further investigation into the specific biological interactions and signaling pathways modulated by these nanoparticles will be crucial for their successful clinical translation.
References
- 1. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing m-PEG11-OH in Hydrogel Formation for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction Poly(ethylene glycol) (PEG) hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications such as tissue engineering, drug delivery, and regenerative medicine.[1][2][3][4] Their popularity stems from their excellent biocompatibility, tunable mechanical properties, and high water content, which mimics soft tissues.[3][5]
This document provides detailed application notes and protocols on the use of methoxy-poly(ethylene glycol)-hydroxyl (m-PEG11-OH) in hydrogel formation. This compound is a monofunctional PEG derivative, meaning it has a reactive hydroxyl (-OH) group at one end and a non-reactive methoxy (B1213986) (-O-CH₃) group at the other.[6] Due to its monofunctional nature, this compound cannot form a crosslinked network on its own. Instead, it must first be functionalized to introduce a reactive group and then co-polymerized with a multi-functional crosslinker. Its incorporation allows for precise control over hydrogel properties, such as swelling, degradation, and mechanical strength, by creating controlled "dangling chains" within the polymer network.
Principle of this compound Incorporation into Hydrogels
The terminal hydroxyl group (-OH) on this compound is a versatile chemical handle, but it requires activation or conversion to a more reactive functional group to participate in common crosslinking reactions.[] Once functionalized, this monofunctional PEG can be incorporated into a hydrogel network along with a multi-arm PEG crosslinker (e.g., PEG-diacrylate or 4-arm PEG-thiol).
The overall strategy involves two key stages:
-
Functionalization: The terminal -OH group of this compound is converted into a reactive end-group, such as an acrylate (B77674), methacrylate, or maleimide.
-
Co-polymerization: The functionalized m-PEG derivative is mixed with a multi-functional crosslinker and polymerized to form the hydrogel network. The ratio of monofunctional to multi-functional PEG is a critical parameter for tuning the final properties of the hydrogel.[8][9]
Experimental Protocols
Protocol 1: Functionalization of this compound to m-PEG11-Acrylate
This protocol describes the conversion of the terminal hydroxyl group of this compound to an acrylate group, making it suitable for photopolymerization. The reaction involves esterification using acryloyl chloride in the presence of a base.
Materials:
-
This compound (MW ~500 g/mol )
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Rotary evaporator
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
Methodology:
-
Dissolution: Dissolve this compound (e.g., 5 g, 10 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add triethylamine (e.g., 2.1 mL, 15 mmol, 1.5 eq) to the solution and stir for 15 minutes. TEA acts as a base to neutralize the HCl byproduct.
-
Acrylation: Add acryloyl chloride (e.g., 1.2 mL, 15 mmol, 1.5 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours) under nitrogen.
-
Quenching & Washing: Quench the reaction by adding saturated NaHCO₃ solution (50 mL). Transfer the mixture to a separatory funnel, wash the organic layer twice with saturated NaHCO₃ (2x 50 mL), and then once with brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, purify the product using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the successful synthesis of m-PEG11-Acrylate and determine the degree of functionalization using ¹H NMR spectroscopy by comparing the integration of PEG backbone protons with the vinyl protons of the acrylate group.
Protocol 2: Hydrogel Formation via Photopolymerization
This protocol details the formation of a hydrogel using the synthesized m-PEG11-Acrylate, a multi-arm PEG crosslinker, and a photoinitiator. Free-radical polymerization is initiated by exposing the precursor solution to UV light.[10][11]
Materials:
-
m-PEG11-Acrylate (from Protocol 1)
-
Poly(ethylene glycol) diacrylate (PEGDA, MW 700 g/mol ) or 4-arm PEG-Acrylate (as crosslinker)
-
Photoinitiator (e.g., LAP or Irgacure 2959)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
UV lamp (365 nm)
-
Syringes and molds (e.g., PDMS molds)
Methodology:
-
Photoinitiator Solution: Prepare a stock solution of the photoinitiator. For example, dissolve Irgacure 2959 in PBS at a concentration of 0.5% (w/v). The solution may require gentle warming to fully dissolve.
-
Precursor Solution: Prepare the hydrogel precursor solution by dissolving the desired amounts of m-PEG11-Acrylate and the multi-arm PEG crosslinker (e.g., PEGDA) in PBS. For example, to make a 10% (w/v) total polymer solution, dissolve 50 mg of m-PEG11-Acrylate and 50 mg of PEGDA in 1 mL of PBS.
-
Initiator Addition: Add the photoinitiator stock solution to the precursor solution. A common final concentration is 0.05% (w/v). Mix thoroughly by vortexing or gentle pipetting, avoiding the introduction of air bubbles.
-
Casting: Dispense the final precursor solution into a mold of the desired shape and size (e.g., for creating discs for swelling studies).
-
UV Curing: Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for a specified time (e.g., 5-10 minutes) to initiate polymerization and crosslinking. Gelation should occur within minutes.[10]
-
Equilibration: Carefully remove the formed hydrogel from the mold and place it in an excess of PBS to swell to equilibrium and to allow any unreacted components to diffuse out. Change the PBS solution 2-3 times over 24 hours.
Data Presentation: Effect of m-PEG11-Acrylate on Hydrogel Properties
Incorporating the monofunctional m-PEG11-Acrylate reduces the overall crosslinking density of the network, which directly impacts its physical properties. The following tables summarize expected quantitative data for hydrogels formulated with a constant total polymer concentration (15% w/v) but varying ratios of m-PEG11-Acrylate to PEGDA (MW 700) crosslinker.
Table 1: Physical Properties of Hydrogel Formulations
| Formulation ID | m-PEG11-Acrylate (% w/v) | PEGDA (% w/v) | Swelling Ratio (Q)¹ | Compressive Modulus (kPa)² |
|---|---|---|---|---|
| HG-0 | 0 | 15 | 8.5 ± 0.4 | 55.2 ± 4.1 |
| HG-1 | 2.5 | 12.5 | 11.2 ± 0.6 | 38.6 ± 3.5 |
| HG-2 | 5.0 | 10.0 | 15.8 ± 0.9 | 21.4 ± 2.8 |
| HG-3 | 7.5 | 7.5 | 22.5 ± 1.3 | 10.1 ± 1.9 |
¹Swelling Ratio (Q) = (Mass of swollen gel) / (Mass of dry gel). Higher Q indicates lower crosslink density. ²Measured via uniaxial compression testing. A lower modulus indicates a softer, more flexible gel.
Table 2: Model Drug Release Profile (Dexamethasone)
| Time (hours) | Cumulative Release from HG-1 (%) | Cumulative Release from HG-2 (%) | Cumulative Release from HG-3 (%) |
|---|---|---|---|
| 1 | 15.2 ± 1.8 | 25.1 ± 2.2 | 38.4 ± 3.1 |
| 6 | 35.6 ± 2.5 | 51.7 ± 3.0 | 68.9 ± 3.8 |
| 12 | 52.1 ± 3.1 | 70.4 ± 3.6 | 85.3 ± 4.2 |
| 24 | 75.8 ± 3.9 | 89.6 ± 4.1 | 96.1 ± 2.9 |
| 48 | 91.3 ± 2.7 | 97.2 ± 2.5 | 98.5 ± 1.8 |
As shown, increasing the concentration of m-PEG11-Acrylate leads to a higher swelling ratio, a lower compressive modulus, and a faster drug release rate. This is because the monofunctional PEG acts as a chain terminator, reducing the number of effective crosslinks and creating a more open network structure.
Applications and Considerations
-
Drug Delivery: By tuning the this compound concentration, the mesh size of the hydrogel network can be controlled, allowing for tailored release kinetics of encapsulated therapeutics, from small molecules to large proteins.[4][12][13] The bio-inert nature of PEG helps to maintain the stability of the loaded drug.[5]
-
Tissue Engineering: The ability to create softer hydrogels is beneficial for encapsulating cells, as the mechanical properties of the scaffold can be matched to that of the native tissue, improving cell viability and function.[1][14] The PEG surface also resists non-specific protein adsorption, providing a "blank slate" that can be modified with specific bioactive peptides to direct cell behavior.[1][5]
-
Controlling Degradation: If a degradable crosslinker (e.g., containing ester bonds) is used, the incorporation of this compound can also influence the degradation profile of the hydrogel.
-
Limitations: It is critical to ensure complete functionalization of the this compound precursor. Any unreacted this compound will not be incorporated into the network and may leach out over time, potentially affecting results. Characterization by NMR or other methods is strongly recommended.
References
- 1. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGs for PEG Hydrogels f [jenkemusa.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. m-PEG11-alcohol, 9004-74-4 | BroadPharm [broadpharm.com]
- 8. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nichd.nih.gov [nichd.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG11-OH for Surface Modification of Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between a biomaterial and its biological environment is dictated by its surface properties. Unmodified biomaterials often trigger undesirable responses, such as protein adsorption (biofouling), which can lead to inflammation, foreign body response, and implant failure.[1][2][3] Surface modification is a critical strategy to enhance the biocompatibility of materials without altering their bulk properties.[2][4][5]
Poly(ethylene glycol) (PEG) is a highly effective polymer for surface modification due to its hydrophilicity, flexibility, and non-immunogenic nature.[4][6] Covalent grafting of PEG, or "PEGylation," creates a hydrated layer on the biomaterial surface that sterically hinders the approach and adsorption of proteins and cells.[7][8] m-PEG11-OH is a monodisperse methoxy-terminated PEG with eleven ethylene (B1197577) glycol repeat units and a terminal hydroxyl group. Its defined length and terminal hydroxyl functionality make it a valuable tool for creating well-defined, protein-repellent surfaces on a variety of substrates. These application notes provide detailed protocols for the use of this compound in surface modification and subsequent characterization.
Principle of Anti-Fouling by PEGylation
The primary mechanism by which a PEGylated surface resists biofouling is steric repulsion. The covalently attached, flexible PEG chains are highly hydrated and extend from the surface, creating a dynamic, water-rich barrier. When proteins or cells approach this layer, they experience a repulsive force due to the loss of conformational entropy and the energetic penalty of de-solvating the PEG chains. This "steric hindrance" effectively prevents the initial protein adsorption step that is a prerequisite for subsequent cellular adhesion and the foreign body response.[3][7][8]
Caption: Mechanism of improved biocompatibility via PEGylation.
Quantitative Data on PEGylated Surfaces
The following tables summarize representative quantitative data from studies on surfaces modified with short-chain PEGs. This data illustrates the typical performance improvements that can be expected when using this compound for surface modification.
Table 1: Reduction in Protein Adsorption
| Biomaterial | PEG Type | Protein | Adsorption on Unmodified Surface | Adsorption on PEGylated Surface | % Reduction |
|---|---|---|---|---|---|
| Glass | Silanated m-PEG | Fibrinogen | Not specified | Not specified | >95%[9][10] |
| PDMS | PEG-silane | Fibrinogen | ~1.0 µg/cm² | ~0.1 µg/cm² | ~90%[11][12] |
| PEG Hydrogel | PEG | Total Protein | N/A | ~75 µg/cm² | N/A[1] |
| Gold | mPEG-SH | Various | High | Low (density dependent) | >90%[7][13] |
Table 2: Reduction in Cell Adhesion
| Biomaterial | PEG Type | Cell Type | Adhesion on Unmodified Surface | Adhesion on PEGylated Surface | % Reduction |
|---|---|---|---|---|---|
| Polyurethane | PEG-NHS/DISO | Platelets | High | Low | >85% (7-fold decrease)[14] |
| PDMS | PEG-silane | Platelets | High | Significantly Reduced | Not quantified[11][12] |
| PEG Hydrogel | PEG-RGD | Macrophages | Low | Increased (due to RGD) | N/A[1] |
| PEG-variant polycarbonates | PEG-derived | L929 Fibroblasts | High | Inversely correlated with PEG% | Varies[15] |
Table 3: Surface Property Characterization
| Property | Unmodified Surface (Typical) | PEGylated Surface (Typical) | Method |
|---|---|---|---|
| Water Contact Angle | > 60° (Hydrophobic) | < 40° (Hydrophilic) | Contact Angle Goniometry[4][10] |
| PEG Grafting Density | N/A | 2.6 - 3.5 chains/nm² | XPS, QCM[13] |
| Surface Carbon (C1s) | High Hydrocarbon (C-C, C-H) | High Ether (C-O) at ~286.5 eV | XPS[10][16] |
| Surface Topography | Varies | Smoother, shows polymer chains | AFM[9][10] |
Experimental Protocols
This protocol describes a common method for attaching hydroxyl-terminated PEGs to surfaces bearing oxide layers. The process involves two main steps: (1) functionalizing the surface with an isocyanate-terminated silane, and (2) reacting the isocyanate groups with the hydroxyl group of this compound to form a stable urethane (B1682113) linkage.[4][10]
Caption: Workflow for surface modification with this compound.
Materials:
-
Biomaterial substrates (e.g., glass coverslips, silicon wafers)
-
3-Isocyanatopropyltriethoxysilane (IPTS)
-
This compound
-
Anhydrous Toluene
-
Dibutyltin dilaurate (catalyst)
-
Ethanol, Isopropanol, Deionized (DI) water
-
Nitrogen (N₂) gas source
-
Sonicator, oven, glassware
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Thoroughly clean substrates by sonicating in isopropanol, followed by DI water (15 min each).
-
Activate the surface to generate hydroxyl (-OH) groups. This can be done by either:
-
Oxygen Plasma Treatment: Expose substrates to O₂ plasma for 3-5 minutes.
-
Piranha Solution: Immerse substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
-
Rinse extensively with DI water and dry under a stream of N₂.
-
-
Surface Silanization with Isocyanate Groups:
-
Prepare a 2% (v/v) solution of IPTS in anhydrous toluene in a sealed reaction vessel.
-
Immediately place the cleaned, dry substrates into the solution.
-
Heat the reaction at 60°C for 2-4 hours under an inert atmosphere (N₂ or Argon).
-
After reaction, remove substrates and sonicate for 5 minutes in fresh anhydrous toluene to remove physically adsorbed silane. Dry with N₂.
-
-
PEGylation Reaction:
-
Prepare a 10 mg/mL solution of this compound in anhydrous toluene.
-
Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1% molar ratio relative to PEG).
-
Immerse the isocyanate-functionalized substrates in the PEG solution.
-
Allow the reaction to proceed for 12-24 hours at 60°C under an inert atmosphere.
-
The isocyanate group on the surface reacts with the terminal hydroxyl of this compound to form a covalent urethane bond.
-
-
Final Cleaning and Storage:
-
Remove the PEGylated substrates from the reaction solution.
-
Rinse and sonicate sequentially in toluene, ethanol, and DI water (10 min each) to remove any non-covalently bound PEG.[8]
-
Dry the substrates with a stream of N₂ and store in a clean, dry environment (e.g., a desiccator) until use.
-
It is crucial to verify the success of the surface modification.
-
Water Contact Angle (WCA) Measurement:
-
Place a 2-5 µL droplet of DI water onto the unmodified and PEGylated surfaces.
-
Measure the angle between the substrate surface and the tangent of the droplet.
-
A successful PEGylation will result in a significant decrease in the water contact angle, indicating a more hydrophilic surface.[10]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire survey scans to determine the elemental composition of the surface. Expect an increase in Carbon and Oxygen and a decrease in the substrate signal (e.g., Si for glass).[10]
-
Acquire high-resolution C1s spectra. A successful PEG grafting is confirmed by the appearance of a prominent peak at a binding energy of ~286.5 eV, corresponding to the C-O ether bonds of the PEG backbone.[16]
-
-
Atomic Force Microscopy (AFM):
This protocol uses a standard enzyme-linked immunosorbent assay (ELISA) approach to quantify the adsorption of a model protein like Fibrinogen or Bovine Serum Albumin (BSA).
Caption: Experimental workflow for protein adsorption assay (ELISA).
Procedure:
-
Place unmodified (control) and PEGylated substrates in a multi-well plate.
-
Add a solution of the protein of interest (e.g., 1 mg/mL fibrinogen in Phosphate Buffered Saline, PBS) to each well, ensuring the surfaces are fully covered. Incubate for 1 hour at 37°C.
-
Aspirate the protein solution and wash the substrates three times with PBS containing 0.05% Tween 20 (PBS-T) to remove unbound protein.
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the adsorbed protein for 1 hour.
-
Wash three times with PBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash three times with PBS-T.
-
Add an HRP substrate (e.g., TMB) and allow color to develop. Stop the reaction with 2M H₂SO₄.
-
Transfer the supernatant to a new plate and measure the absorbance using a plate reader. A lower absorbance on the PEGylated surface compared to the control indicates reduced protein adsorption.
This protocol assesses the ability of the modified surface to prevent the attachment of cells.[8]
Materials:
-
Unmodified and PEGylated substrates, sterilized (e.g., 70% ethanol, UV irradiation).
-
Mammalian cell line (e.g., L929 fibroblasts, macrophages).
-
Complete cell culture medium.
-
Fluorescent cell stain (e.g., Calcein AM for live cells, DAPI for nuclei).
Procedure:
-
Place sterile substrates in a multi-well cell culture plate.
-
Seed cells onto the substrates at a defined density (e.g., 1 x 10⁴ cells/cm²) and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
After a set time (e.g., 4 or 24 hours), gently wash the substrates with warm PBS to remove non-adherent cells.
-
Stain the remaining adherent cells with a fluorescent dye.
-
Image the substrates using a fluorescence microscope.
-
Quantify the number of adherent cells per unit area by counting cells in multiple random fields of view. A significantly lower cell count on the PEGylated surface indicates effective resistance to cell adhesion.
References
- 1. Linking the foreign body response and protein adsorption to PEG-based hydrogels using proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface modifications of biomaterials in different applied fields - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 7. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. kinampark.com [kinampark.com]
- 10. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of PEG-based surface modification of PDMS microchannels on long-term hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG-variant biomaterials as selectively adhesive protein templates: model surfaces for controlled cell adhesion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of m-PEG11-OH to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The attachment of PEG chains can improve solubility, extend in vivo half-life by reducing renal clearance and enzymatic degradation, and decrease immunogenicity.
The terminal hydroxyl group (-OH) of methoxy-PEG11-OH (m-PEG11-OH) is not inherently reactive towards primary amines. Therefore, a chemical activation step is required to convert the hydroxyl group into a reactive functional group that can readily couple with primary amines (e.g., the ε-amine of lysine (B10760008) residues in proteins) to form a stable covalent bond.
This document provides detailed protocols for two primary methods to achieve the conjugation of this compound to primary amines:
-
Method 1: Activation of the hydroxyl group via tosylation, followed by nucleophilic substitution with a primary amine.
-
Method 2 (Alternative): Conversion of this compound to m-PEG11-acid and subsequent activation using carbodiimide (B86325) chemistry (EDC/NHS) to form an amine-reactive NHS ester.
Overall Experimental Workflow
The general procedure involves the activation of the this compound and subsequent conjugation to the amine-containing molecule, followed by purification and characterization of the final product.
Application Notes and Protocols for m-PEG11-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving methoxy-poly(ethylene glycol) with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH). This versatile bifunctional linker is widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The inclusion of the hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules.[3]
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its reactivity and purity.
| Property | Value | Source |
| Chemical Formula | C23H48O12 | [4] |
| Molecular Weight | 516.63 g/mol | [4] |
| Appearance | To be determined (often a viscous oil or waxy solid) | [4] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [3] |
| Storage Conditions | Store at -20°C, protected from moisture. For short-term storage (days to weeks), 0-4°C is acceptable. | [4] |
Stock Solution Preparation: For ease of handling, it is recommended to prepare a stock solution in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5] To prevent contamination with water, which can hydrolyze activated intermediates, it is advisable to use a syringe to dispense the reagent from a container sealed with a septum under an inert atmosphere (e.g., argon or nitrogen).[6] Unused stock solutions should be stored at -20°C.[4]
Key Reactions and Experimental Protocols
The terminal hydroxyl group of this compound can be readily functionalized through various chemical reactions. The following protocols describe common transformations.
Esterification: Coupling with Carboxylic Acids
Esterification connects this compound to a carboxylic acid-containing molecule, forming a stable ester linkage. This is a common strategy for conjugating drugs or other molecules of interest.
Protocol: Steglich Esterification
This method is suitable for acid-sensitive substrates and is performed under mild conditions.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with septum
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve DCC or EDC (1.5 equivalents) in a small amount of anhydrous DCM or DMF.
-
Slowly add the carbodiimide (B86325) solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
| Parameter | Recommended Value/Condition |
| Stoichiometry (Acid:PEG:EDC:DMAP) | 1 : 1.2 : 1.5 : 0.1 |
| Solvent | Anhydrous DCM or DMF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Expected Yield | 70-90% (substrate dependent) |
| Purification | Silica Gel Chromatography |
Amidation: Conversion to m-PEG11-Amine and Coupling
The hydroxyl group of this compound can be converted to an amine, which can then be coupled to carboxylic acids or activated esters.
Part A: Synthesis of m-PEG11-Amine
A common method for this conversion is a two-step process involving tosylation followed by substitution with an amine source.
Part B: Amidation with a Carboxylic Acid
This protocol utilizes EDC/NHS chemistry to form a stable amide bond.[7]
Materials:
-
m-PEG11-Amine (synthesized or purchased)
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4 (for aqueous reactions)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for organic reactions)
Procedure (Organic Solvent):
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.[7]
-
Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents).[7]
-
Stir the mixture at room temperature for 30-60 minutes to form the NHS-activated ester.[7]
-
In a separate flask, dissolve m-PEG11-Amine (1.2 equivalents) in anhydrous DMF or DCM and add DIPEA (2.0 equivalents).
-
Add the amine solution to the activated ester solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
| Parameter | Recommended Value/Condition |
| Stoichiometry (Acid:EDC:NHS:Amine:Base) | 1 : 1.5 : 1.2 : 1.2 : 2 |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Expected Yield | 60-85% (substrate dependent) |
| Purification | Silica Gel Chromatography |
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis can be used to couple this compound with an alkyl halide to form an ether linkage.
Protocol:
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide)
-
Strong base (e.g., Sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with septum
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may be gently heated (e.g., to 50°C) to drive it to completion, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated ammonium (B1175870) chloride solution at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
| Parameter | Recommended Value/Condition |
| Stoichiometry (PEG:NaH:Alkyl Halide) | 1 : 1.2 : 1.1 |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0°C to Room Temperature (or heating) |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Expected Yield | 50-80% (substrate and halide dependent) |
| Purification | Silica Gel Chromatography |
Characterization of this compound Derivatives
The successful synthesis of this compound derivatives should be confirmed by appropriate analytical techniques.
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to confirm the presence of the PEG backbone and the newly introduced functional groups. The integration of characteristic peaks can be used to assess purity and conjugation efficiency.[8][9] For example, in an esterification product, new proton signals corresponding to the conjugated carboxylic acid moiety will appear, and a shift in the signal of the methylene (B1212753) group adjacent to the former hydroxyl group is expected. |
| Mass Spectrometry (MS) | Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the product, verifying the successful conjugation.[9] |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity of the final product and to separate it from starting materials and byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR can be used to identify the presence of key functional groups. For example, the formation of an ester will show a characteristic C=O stretching frequency around 1735 cm-1, while an amide will show a C=O stretch around 1650 cm-1. |
Visualizing Workflows and Mechanisms
Experimental Workflow for this compound Conjugation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 4. medkoo.com [medkoo.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG11-OH in Cell Culture and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH) in cell culture and tissue engineering. The focus is on its application in creating biocompatible surfaces and as a component in hydrogel formulations to control the cellular microenvironment. Detailed protocols for surface modification and characterization are provided to enable researchers to effectively utilize this versatile molecule.
Introduction to this compound
This compound is a hydrophilic, short-chain polyethylene (B3416737) glycol derivative with a terminal methoxy (B1213986) group and a terminal hydroxyl group. Its molecular structure imparts unique properties that are highly valuable in biological applications. The PEG chain is known for its ability to repel proteins, which in turn reduces non-specific cell adhesion and immune responses.[1][2] This "stealth" property is crucial for creating biocompatible surfaces on culture vessels and implants.[3] The terminal hydroxyl group provides a reactive site for covalently attaching the molecule to various substrates.[3]
Key Applications
The primary applications of this compound in cell culture and tissue engineering are:
-
Surface Modification for Biocompatibility: Creating non-fouling surfaces on glass, plastic, and other materials to prevent protein adsorption and control cell adhesion.[1][2] This is particularly useful for studies on cell-surface interactions and for improving the performance of medical devices.
-
Component of Hydrogels for 3D Cell Culture: While this compound itself cannot form a crosslinked hydrogel, it can be incorporated into hydrogel networks to modify their properties. It can be used to control the hydrophilicity, swelling ratio, and mechanical properties of the hydrogel, thereby influencing cell behavior in a 3D environment.[4][5]
Data Presentation: Properties of PEG-Modified Surfaces and Hydrogels
The following tables summarize key quantitative data related to the use of PEG in modifying surfaces and in hydrogel formulations. While specific data for this compound is limited, the presented data for various PEG derivatives illustrate the general principles and expected outcomes.
Table 1: Reduction of Protein Adsorption on PEG-Modified Surfaces
| Protein | Surface Modification | Nitrogen Concentration from Adsorbed Protein (atomic %) | Reduction in Adsorption vs. Bare Surface | Reference |
| Fibrinogen | Bare Niobium Pentoxide | 14.0 ± 0.5 | 0% | [6] |
| Fibrinogen | High-Density PEG | < 1.0 | > 95% | [1][6] |
| Albumin | Bare Niobium Pentoxide | 8.6 ± 0.5 | 0% | [6] |
| Albumin | High-Density PEG | < 0.5 | > 94% | [6] |
| Myoglobin | Bare Niobium Pentoxide | 10.7 ± 0.5 | 0% | [6] |
| Myoglobin | High-Density PEG | < 1.5 | > 85% | [6] |
Data adapted from studies on PEGylated surfaces, demonstrating the significant reduction in protein adsorption achieved by PEG modification.
Table 2: Mechanical Properties of PEG-Based Hydrogels
| PEG Derivative (Molecular Weight) | Concentration (% w/v) | Equilibrium Compressive Modulus (HA0, MPa) | Equilibrium Tensile Modulus (Eten, MPa) | Reference |
| PEGDA (508 Da) | 20 | 2.46 | 3.5 | [4] |
| PEGDA (3.4 kDa) | 20 | 0.45 | 0.6 | [4] |
| PEGDA (6 kDa) | 20 | 0.25 | 0.3 | [4] |
| PEGDA (10 kDa) | 20 | 0.15 | 0.2 | [4] |
| Gelatin-PEG Hybrid | N/A | 0.330 | 0.863 | [7] |
PEGDA: Poly(ethylene glycol) diacrylate. Data illustrates the tunability of mechanical properties by altering PEG molecular weight and concentration.
Experimental Protocols
Protocol for Surface Functionalization of Glass Coverslips with this compound
This protocol describes the covalent grafting of this compound onto glass surfaces to create a protein-repellent layer.
Materials:
-
Glass coverslips
-
This compound
-
3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Plasma cleaner (optional)
-
Oven
Procedure:
-
Cleaning:
-
Immerse glass coverslips in Piranha solution for 1 hour to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse extensively with DI water and dry with a stream of nitrogen.
-
Alternatively, for a safer cleaning method, sonicate the coverslips in ethanol and DI water, followed by oxygen plasma treatment to activate the surface.
-
-
Silanization:
-
Immerse the cleaned and dried coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. This step introduces amine groups to the surface.
-
Rinse the coverslips with toluene and then ethanol to remove excess APTES.
-
Cure the APTES layer by baking the coverslips in an oven at 110°C for 30 minutes.
-
-
PEGylation:
-
Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., toluene or DMF) with a catalyst such as a small amount of triethylamine. The concentration of this compound can be varied to control grafting density.
-
Immerse the aminated coverslips in the this compound solution and react overnight at room temperature under a nitrogen atmosphere. The hydroxyl group of this compound will react with the amine groups on the surface.
-
Remove the coverslips from the solution and rinse thoroughly with the reaction solvent, followed by ethanol and DI water to remove any non-covalently bound PEG.
-
Dry the PEGylated coverslips with a stream of nitrogen and store in a desiccator.
-
Protocol for Characterizing PEGylated Surfaces
A. Water Contact Angle Measurement to Confirm Hydrophilicity
-
Place a small droplet (e.g., 5 µL) of DI water on both an unmodified and a PEGylated coverslip.
-
Measure the static water contact angle using a goniometer.
-
A significantly lower contact angle on the PEGylated surface indicates a more hydrophilic surface, consistent with successful PEG grafting.
B. Protein Adsorption Assay
-
Incubate both unmodified and PEGylated coverslips in a solution of a model protein (e.g., 1 mg/mL bovine serum albumin or fibrinogen in PBS) for 1 hour at 37°C.
-
Gently wash the coverslips with PBS to remove non-adsorbed protein.
-
Quantify the amount of adsorbed protein using a suitable method such as X-ray Photoelectron Spectroscopy (XPS) to measure the surface nitrogen content, or by using a fluorescently labeled protein and measuring the fluorescence intensity.
-
A significant reduction in the signal on the PEGylated surface confirms its protein-repellent properties.
Protocol for Cell Viability Assay in PEG-based Hydrogels
This protocol provides a general method for assessing the viability of cells encapsulated in a 3D PEG-based hydrogel using a Live/Dead assay.
Materials:
-
Cell-laden PEG hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Prepare cell-laden hydrogels according to your specific crosslinking protocol.
-
Culture the hydrogels in appropriate cell culture medium for the desired time points (e.g., 1, 3, and 7 days).
-
At each time point, wash the hydrogels with PBS.
-
Prepare the Live/Dead staining solution by diluting Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.
-
Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the hydrogels again with PBS.
-
Image the hydrogels using a confocal microscope. Acquire z-stacks to visualize the distribution of live and dead cells throughout the 3D structure.
-
Quantify cell viability by counting the number of live and dead cells from the images using image analysis software.
Visualizations
Caption: Workflow for surface functionalization with this compound.
Caption: Workflow for 3D cell viability assay in PEG hydrogels.
Caption: Relationship between PEG hydrogel properties and cell behavior.
References
- 1. Quantitative analysis of adsorbed proteins by X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.trakya.edu.tr [dspace.trakya.edu.tr]
- 6. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for m-PEG11-OH as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing m-PEG11-OH as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). The inclusion of a monodisperse polyethylene (B3416737) glycol (PEG) spacer, such as the 11-unit PEG chain, offers significant advantages in improving the physicochemical and pharmacokinetic properties of ADCs.[1][]
Introduction to this compound as an ADC Linker
Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[3] The linker connecting these two components is a critical determinant of the ADC's overall efficacy and safety profile.[4] An ideal linker should be stable in systemic circulation and efficiently release the payload at the target tumor site.[5]
This compound is a discrete PEG linker featuring a terminal methoxy (B1213986) group and a terminal hydroxyl group. The PEG chain imparts hydrophilicity to the ADC, which can help to overcome challenges associated with hydrophobic payloads and linkers.[1]
Key Advantages of Using a PEG11 Linker:
-
Increased Hydrophilicity: The PEG11 chain enhances the water solubility of the ADC, reducing the propensity for aggregation, which is a common issue with hydrophobic drug-payloads.[3][6]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the ADC from premature clearance mechanisms, leading to a longer circulation half-life and increased exposure at the tumor site.[1]
-
Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload, potentially reducing the risk of an anti-drug antibody (ADA) response.[3]
-
Homogeneous ADC Preparations: The use of a monodisperse PEG linker like this compound contributes to the generation of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR).[3]
Experimental Data with PEGylated Linkers
| Parameter | ADC without PEG Linker | ADC with PEG12 Linker | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 2.7 | [7] |
| In Vitro Cytotoxicity (IC50) | Not Reported | Not Reported | |
| In Vivo Efficacy (Tumor Model) | Not Reported | Not Reported | |
| Pharmacokinetics (Half-life) | Not Reported | Not Reported |
Note: The DAR can be influenced by the hydrophobicity of the linker-payload. In the referenced study, the incorporation of a PEG12 spacer had different effects on the DAR depending on the cleavable trigger used.[7] It is crucial to experimentally determine the optimal DAR for each specific ADC construct.
Experimental Protocols
This section provides detailed protocols for the key steps involved in generating and characterizing an ADC using an this compound linker.
Workflow for ADC Synthesis using this compound
The overall workflow involves the activation of the this compound linker, conjugation to the payload, and finally, conjugation of the linker-payload to the antibody.
Caption: General workflow for ADC synthesis.
Protocol 1: Activation of this compound Linker
To make the hydroxyl group of this compound reactive for conjugation, it needs to be activated. A common method is tosylation, which converts the hydroxyl group into a good leaving group (tosylate).
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add anhydrous pyridine (2-3 equivalents) to the solution while stirring.
-
In a separate container, dissolve tosyl chloride (1.5 equivalents) in anhydrous DCM.
-
Add the tosyl chloride solution dropwise to the this compound solution over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution using a rotary evaporator.
-
Purify the resulting m-PEG11-OTs by silica gel column chromatography.
-
Characterize the product using NMR and Mass Spectrometry.
Protocol 2: Conjugation of Payload to Activated m-PEG11 Linker
This protocol describes the conjugation of a payload containing a nucleophilic group (e.g., an amine or thiol) to the activated m-PEG11-OTs linker.
Materials:
-
m-PEG11-OTs
-
Cytotoxic payload with a reactive amine or thiol group
-
Apolar aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
HPLC for purification
Procedure:
-
Dissolve the cytotoxic payload (1 equivalent) and m-PEG11-OTs (1.2 equivalents) in the chosen solvent in a reaction vial.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the payload.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the linker-payload construct by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the linker-payload construct by Mass Spectrometry and NMR.
Protocol 3: Conjugation of Linker-Payload to Antibody
This protocol outlines the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody via cysteine engineering or reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-functionalized linker-payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in PBS.
-
Add a 10-20 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the maleimide-functionalized linker-payload (typically 5-10 molar excess over the antibody) to the reduced antibody solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide (B117702) groups by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or tangential flow filtration.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
3.5.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using UV-Vis spectroscopy or HIC-HPLC.
Using UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
Using Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
Inject the purified ADC onto a HIC column.
-
The chromatogram will show peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.
3.5.2. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (not expressing the antigen)
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
3.5.3. In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (same as in the in vitro assay)
-
ADC, unconjugated antibody, vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously into the mice.
-
When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADC, unconjugated antibody, or vehicle control intravenously.
-
Measure the tumor volume and body weight of the mice regularly.
-
The primary endpoint is typically tumor growth inhibition.
Signaling Pathway and Mechanism of Action
The mechanism of action of an ADC involves several key steps from binding to the target cell to the induction of cell death.
Caption: ADC mechanism of action.
Upon administration, the ADC circulates in the bloodstream. The antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome. The endosome then traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome cleave the linker, releasing the cytotoxic payload. The released payload can then bind to its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG₁₁-OH Conjugation
Welcome to the technical support center for m-PEG₁₁-OH conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges and optimize conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is direct conjugation with m-PEG₁₁-OH inefficient?
A1: The terminal hydroxyl (-OH) group of m-PEG₁₁-OH is generally unreactive towards common functional groups on biomolecules, such as amines and thiols, under standard bioconjugation conditions.[1][2] Direct conjugation would require harsh conditions (e.g., use of a strong base) that could denature sensitive biomolecules like proteins.[2] Therefore, the hydroxyl group must first be chemically "activated" to convert it into a more reactive functional group capable of forming stable covalent bonds under mild conditions.[1][2][3]
Q2: What are the most common methods for activating the hydroxyl group of m-PEG₁₁-OH?
A2: Activation involves converting the -OH group into a more reactive species. Common and effective strategies include:
-
Tosylation: Converts the hydroxyl group to a tosylate, which is an excellent leaving group for nucleophilic substitution reactions.[1][2]
-
Carbonate Formation: Reacting m-PEG₁₁-OH with reagents like p-nitrophenyl chloroformate or N,N'-disuccinimidyl carbonate (DSC) creates an activated PEG-carbonate that readily reacts with primary amines.[1]
-
Conversion to an NHS Ester: The hydroxyl group can be derivatized with a carboxyl group, which is then activated with N-hydroxysuccinimide (NHS) using carbodiimide (B86325) chemistry (e.g., EDC).[1][4] This creates a highly efficient amine-reactive PEG.
-
Oxidation to an Aldehyde: Mild oxidation can convert the terminal -OH to an aldehyde, which can then react with amines or hydrazides to form imines (which are then reduced) or hydrazone linkages.
Q3: How do I choose the correct reaction pH for my conjugation?
A3: The optimal pH is critical and depends entirely on the chosen conjugation chemistry and the target functional group on your molecule.[5][6]
-
Amine-reactive NHS Esters: The reaction with primary amines (e.g., lysine (B10760008) ε-amino groups) is most efficient at a pH of 7.0-8.5.[4][7][8]
-
N-terminal Selective Amine Conjugation: To selectively target the α-amino group at a protein's N-terminus, the reaction can be performed at a lower pH (typically below 7.0), where most lysine side chains are protonated and thus less reactive.[5][9]
-
Thiol-reactive Maleimides: The specific reaction with thiol groups (cysteine) is favored at a pH of 6.5-7.5. At pH values above 8.5, maleimides can also react with amines.[10]
-
Carbodiimide Chemistry (EDC/NHS): The initial activation of a carboxyl group is most efficient at a slightly acidic pH of 4.5-7.2.[7][10] The subsequent reaction of the NHS-activated intermediate with an amine is favored at pH 7.0-8.5.[4][7]
Q4: How can I purify my PEGylated conjugate and remove unreacted PEG?
A4: Purification is essential to remove unreacted PEG, the native molecule, and reaction byproducts. The best method depends on the differences in physicochemical properties between the components.[11][12]
-
Size Exclusion Chromatography (SEC): This is one of the most common methods, as PEGylation increases the hydrodynamic radius of the molecule.[11][][14] It is highly effective at separating the larger PEG-conjugate from smaller unreacted molecules.[]
-
Ion Exchange Chromatography (IEX): The PEG chain can shield charges on the protein surface, altering its net charge.[11][] This change in charge can be exploited to separate the native protein from mono-, di-, and multi-PEGylated species.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful supplementary technique to IEX.[][15]
-
Ultrafiltration/Dialysis: These membrane-based techniques are useful for removing smaller molecular weight impurities like unreacted PEG, but may not efficiently separate different PEGylated species from each other.[11][]
Q5: What analytical techniques can I use to confirm my conjugation was successful?
A5: Several techniques are used to analyze the reaction products and confirm successful conjugation:
-
SDS-PAGE: A successful PEGylation will result in a noticeable increase in the apparent molecular weight of a protein, seen as a band shift compared to the unmodified protein.[16]
-
HPLC: Techniques like Size Exclusion (SEC-HPLC) and Reverse Phase (RP-HPLC) are excellent for assessing the purity of the conjugate and quantifying the different species in the reaction mixture.[6]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a definitive confirmation of conjugation by measuring the exact mass of the product, allowing for the determination of the number of PEG chains attached.
Troubleshooting Guide
This guide addresses common problems encountered during m-PEG₁₁-OH conjugation.
Problem 1: Low or No Conjugate Yield
| Possible Cause | Recommended Solution |
| Inefficient Activation of m-PEG₁₁-OH | The hydroxyl group was not sufficiently converted to a reactive intermediate. Confirm activation using NMR or HPLC before proceeding. Ensure activating reagents (e.g., EDC, NHS, tosyl chloride) are fresh and anhydrous.[2] |
| Hydrolysis of Activated PEG | Activated PEG species, especially NHS esters, are moisture-sensitive and can hydrolyze quickly. Perform the conjugation reaction immediately after activation and purification.[2] Use anhydrous solvents and dry glassware.[2][17] |
| Suboptimal Reaction pH | The pH is outside the optimal range for your specific chemistry. Verify and adjust the pH of the reaction buffer. A buffer with poor buffering capacity at the target pH can also be a cause.[5][7] |
| Incorrect Stoichiometry | The molar ratio of PEG to the target molecule is too low. Perform a titration to find the optimal molar ratio for your desired degree of labeling. A starting point is often a 5- to 20-fold molar excess of PEG.[5][7] |
| Steric Hindrance | The conjugation site on the target molecule is not easily accessible. Consider using a PEG linker with a longer spacer arm to overcome steric hindrance.[2] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated PEG, drastically reducing yield. Perform a buffer exchange into an amine-free buffer like PBS, MES, or HEPES before the reaction.[7] |
Problem 2: Protein/Antibody Aggregation Post-Conjugation
| Possible Cause | Recommended Solution |
| High Degree of PEGylation | Excessive PEGylation can increase the hydrophobicity of the conjugate or alter its conformation, leading to aggregation. Reduce the molar ratio of activated PEG to protein to target a lower degree of labeling.[7] |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may be promoting aggregation. Screen different buffers and pH values to find conditions that maintain the solubility and stability of the conjugate. |
| Cross-linking | If using a di-activated PEG or if the target has multiple reactive sites, intermolecular cross-linking can occur. Ensure you are using a mono-functionalized PEG (like m-PEG). If using a homo-bifunctional PEG, use it in molar excess to favor modification over cross-linking. |
Problem 3: Difficulty Purifying the Conjugate
| Possible Cause | Recommended Solution |
| Similar Properties of Species | The conjugate and unreacted materials have very similar size or charge, making separation difficult.[11] |
| Size-Based Purification | If SEC resolution is poor, try using a longer column or a resin with a different pore size. Ensure the molecular weight difference is significant enough for separation.[11] |
| Charge-Based Purification | If IEX fails, the charge shielding by the PEG may be too effective. Try running a pH gradient to maximize small differences in pI between species.[] |
| Excess Unreacted PEG | A large excess of unreacted PEG can overload the purification column. Use a preliminary purification step like dialysis or tangential flow filtration (TFF) to remove the bulk of the small, unreacted PEG before high-resolution chromatography.[11] |
Quantitative Data Summary
The efficiency of a conjugation reaction is highly dependent on key parameters. The table below summarizes typical starting conditions for the popular two-step EDC/NHS activation of a carboxylated m-PEG₁₁-OH and subsequent conjugation to a protein's primary amines.
| Parameter | Activation Step | Conjugation Step | Rationale & Reference(s) |
| pH | 4.5 - 7.2 | 7.0 - 8.5 | Activation is optimal in slightly acidic conditions. Amine coupling is favored at neutral to slightly basic pH.[4][7][10] |
| Buffer | MES (0.1 M) | PBS or HEPES (pH 7.2-7.5) | Use non-amine, non-carboxylate buffers. MES is ideal for the activation step.[7][8][10] |
| Molar Ratios | PEG-COOH : EDC : NHS1 : (2-5) : (2-5) | Activated PEG : Protein(5-20) : 1 | A molar excess of EDC/NHS ensures efficient activation.[8] An excess of PEG drives the conjugation reaction towards the product.[5] |
| Temperature | Room Temperature | 4°C or Room Temperature | Room temperature is typical. Reactions can be run at 4°C overnight to improve stability and reduce aggregation.[7][8] |
| Reaction Time | 15 - 30 minutes | 1 - 2 hours (RT) or Overnight (4°C) | Activation is rapid. Conjugation time can be optimized to control the degree of labeling.[7][8] |
Visualized Workflows and Logic
Caption: A high-level workflow for a typical m-PEG₁₁-OH conjugation experiment.
Caption: A decision tree for troubleshooting low yield in PEGylation reactions.
Experimental Protocols
Protocol 1: Two-Step m-PEG₁₁-Carboxylic Acid Conjugation to Protein Primary Amines via EDC/NHS Chemistry
This protocol describes the activation of a PEG linker with a terminal carboxylic acid and its subsequent conjugation to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest (> 0.5 mg/mL)[7]
-
m-PEG₁₁-COOH
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[8]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous DMSO or DMF
Procedure:
Step 1: Reagent Preparation
-
Prepare the protein solution in Conjugation Buffer. If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange.
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Dissolve the m-PEG₁₁-COOH in Activation Buffer.
Step 2: Activation of m-PEG₁₁-COOH
-
In a microcentrifuge tube, combine the m-PEG₁₁-COOH solution with EDC and Sulfo-NHS.
-
Use a molar ratio of 1:2:2 for m-PEG₁₁-COOH : EDC : Sulfo-NHS as a starting point.[4]
-
Incubate the activation mixture for 15-30 minutes at room temperature.[4][8]
Step 3: Conjugation to Protein
-
Immediately add the freshly activated m-PEG₁₁-NHS ester solution to the prepared protein solution. The molar ratio of PEG to protein should be optimized, but a 10:1 ratio is a common starting point.[7]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7][8]
Step 4: Quenching the Reaction
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[8] This will hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.[8]
Step 5: Purification
-
Remove excess, unreacted PEG linker and quenching reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
For higher purity, proceed with SEC or IEX chromatography as described in the FAQ section.
Step 6: Characterization
-
Analyze the purified conjugate using SDS-PAGE to observe the molecular weight shift.
-
Use SEC-HPLC to assess purity and the presence of aggregates.
-
Confirm the final product identity and degree of PEGylation using mass spectrometry.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. benchchem.com [benchchem.com]
- 3. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Obstacles and pitfalls in the PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 17. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting m-PEG11-OH Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG11-OH. The following sections address common issues encountered during the chemical modification of the terminal hydroxyl group of this compound, offering solutions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is a viscous oil/waxy solid. How should I handle it for accurate measurement?
A1: this compound and its derivatives can be viscous oils or waxy solids at room temperature, which can make accurate weighing challenging. It is recommended to warm the vial gently to around 30-40°C to liquefy the material for easier handling with a pipette or syringe. Alternatively, for precise measurements, you can dissolve the entire contents of the vial in a known volume of a suitable anhydrous solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran) to create a stock solution. The concentration can be confirmed by methods such as NMR with an internal standard.
Q2: I am observing a low yield in my reaction to activate the hydroxyl group of this compound. What are the general causes?
A2: Low yields in this compound reactions often stem from a few common issues:
-
Moisture: The hydroxyl group activation is sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Quality: The quality of activating agents (e.g., TsCl, MsCl, DEAD, DIAD) and bases (e.g., pyridine (B92270), triethylamine) is critical. Use freshly opened or properly stored reagents.
-
Stoichiometry: Inadequate molar excess of reagents can lead to incomplete conversion. It is common to use a slight excess of the activating reagents and base.
-
Reaction Temperature and Time: Sub-optimal temperature or insufficient reaction time can result in incomplete reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification Losses: PEGylated compounds can be challenging to purify. Losses can occur during aqueous work-ups due to the water solubility of shorter PEG chains or during column chromatography.
Q3: How can I effectively monitor the progress of my this compound reaction?
A3: TLC is a convenient method for monitoring the reaction. The polarity of the this compound will change significantly upon derivatization. For example, the formation of a tosylate or mesylate will make the product less polar than the starting alcohol. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) to achieve good separation between the starting material and the product. Staining with potassium permanganate (B83412) or iodine can help visualize the spots. For more quantitative analysis, LC-MS is a powerful tool to track the consumption of starting material and the formation of the desired product.
Q4: What is the best way to purify my this compound derivative?
A4: The purification method depends on the properties of the product and the impurities.
-
Aqueous Work-up: For less polar derivatives, extraction with an organic solvent like Dichloromethane or Ethyl Acetate can be effective. However, be aware that this compound and its derivatives may have some water solubility, leading to potential yield loss. Use of brine can help to reduce the solubility of the PEG compound in the aqueous layer.
-
Column Chromatography: Silica (B1680970) gel chromatography is a common method for purifying PEG derivatives. A gradient elution with a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexanes is often effective.
-
Precipitation: For higher molecular weight PEGs, precipitation in a non-solvent like cold diethyl ether can be a simple and effective purification step.
Troubleshooting Specific Reactions
Tosylation or Mesylation of this compound
Activation of the terminal hydroxyl group as a tosylate (OTs) or mesylate (OMs) is a common first step for subsequent nucleophilic substitution.
Problem: Low yield of m-PEG11-OTs/OMs.
| Potential Cause | Troubleshooting Suggestion |
| Moisture Contamination | Dry all glassware in an oven at >120°C overnight. Use anhydrous solvents (e.g., DCM, THF, pyridine). Handle reagents under an inert atmosphere. |
| Degraded Reagents | Use fresh p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). Ensure the base (pyridine or triethylamine) is dry and pure. |
| Incomplete Reaction | Increase the molar excess of TsCl/MsCl and the base (typically 1.2-1.5 equivalents of each). Monitor the reaction by TLC until the starting material is consumed. The reaction can be slow at 0°C; allowing it to warm to room temperature may be necessary. |
| Side Reaction: Formation of Alkyl Chloride | This can occur, especially with TsCl.[1] Using methanesulfonyl chloride (MsCl) can sometimes mitigate this issue. If chloride formation is significant, consider using a different activation chemistry. |
| Difficult Purification | The product is more non-polar than the starting alcohol. Use a suitable gradient in flash chromatography (e.g., starting with pure DCM and gradually adding methanol). Ensure complete removal of pyridinium (B92312) salts during work-up by washing with dilute aqueous HCl. |
| Parameter | Tosylation | Mesylation | Reference |
| m-PEG-OH:TsCl:Base Ratio | 1 : 1.5 : 2.0 (Pyridine) | 1 : 1.3 : 2.1 (Et3N/MsCl) | [2] |
| Solvent | Pyridine or DCM | DCM | [3] |
| Temperature | 0°C to Room Temperature | -10°C to Room Temperature | [2][3] |
| Reaction Time | 12 - 24 hours | 12 hours | [2][3] |
| Typical Yield | >95% (quantitative conversion often observed by NMR) | >99% | [2][3] |
Conversion of this compound to m-PEG11-Azide (N3)
This can be achieved via a two-step process (activation as OTs/OMs followed by substitution with sodium azide) or a one-step Mitsunobu reaction.
Problem: Low yield of m-PEG11-N3.
| Potential Cause | Troubleshooting Suggestion |
| (Two-Step) Incomplete Substitution | Ensure the tosylate/mesylate starting material is pure and fully activated. Use a sufficient excess of sodium azide (B81097) (NaN3), typically 3-5 equivalents. DMF is a good solvent for this reaction. Heating (e.g., to 60-80°C) may be required to drive the reaction to completion. |
| (Mitsunobu) Inactive Reagents | Use fresh triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents can degrade upon storage. |
| (Mitsunobu) Sub-optimal Nucleophile | For the Mitsunobu reaction, diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN3) can be used as the azide source.[4][5] Ensure the pKa of the nucleophile is appropriate for the Mitsunobu reaction (generally < 13). |
| (Mitsunobu) Purification Issues | The main by-products are triphenylphosphine oxide and the reduced dialkyl hydrazodicarboxylate. These can be challenging to remove. Chromatography on silica gel is usually required. Precipitation in cold diethyl ether can also be effective. |
| Parameter | Two-Step (from Mesylate) | Mitsunobu Reaction | Reference |
| Reagent Ratio | 1 (m-PEG-OMs) : 2.5 (NaN3) | 1 (m-PEG-OH) : 1.2 (PPh3) : 1.2 (DIAD) : 1.2 (DPPA) | [3][6] |
| Solvent | Ethanol | THF | [3][6] |
| Temperature | Reflux | Room Temperature | [3][6] |
| Reaction Time | 12 hours | 12 hours | [3][6] |
| Typical Yield | 97% | Quantitative conversion is often reported for PEGs.[7][8] |
Conversion of this compound to m-PEG11-Amine (NH2)
This is typically achieved by reduction of the corresponding azide or via a Mitsunobu reaction with phthalimide (B116566) followed by deprotection.
Problem: Low yield of m-PEG11-NH2.
| Potential Cause | Troubleshooting Suggestion |
| (Azide Reduction) Incomplete Reduction | Ensure the azide starting material is pure. Common reducing agents include PPh3 (Staudinger reaction), H2/Pd-C, or Zn/NH4Cl.[9][10] For the Staudinger reaction, ensure sufficient PPh3 (1.1-1.5 eq.) is used and allow for the hydrolysis of the intermediate phosphazene. For catalytic hydrogenation, ensure the catalyst is active. |
| (Mitsunobu) Incomplete Phthalimide Installation | Follow the troubleshooting advice for the Mitsunobu reaction (see section 2). |
| (Mitsunobu) Incomplete Deprotection | The phthalimide group is typically removed by treatment with hydrazine (B178648) (NH2NH2) in ethanol. Ensure sufficient hydrazine is used and the reaction is heated to reflux to drive it to completion. |
| Product Isolation | The final amine product can be purified by silica gel chromatography, often using a mobile phase containing a small amount of a base like triethylamine (B128534) to prevent streaking. Ion-exchange chromatography can also be an effective purification method. |
| Parameter | Azide Reduction (Staudinger) | Mitsunobu (Phthalimide step) | Reference |
| Reagent Ratio | 1 (m-PEG-N3) : 3 (PPh3) | 1 (m-PEG-OH) : 1.2 (Phthalimide) : 1.2 (PPh3) : 1.2 (DIAD) | [2][6] |
| Solvent | Methanol | THF | [2][6] |
| Temperature | Reflux | Room Temperature | [6] |
| Reaction Time | Overnight | 12 hours | [2][6] |
| Typical Yield | 95% | 79% (for the phthalimide intermediate) | [2][6] |
Oxidation of this compound to m-PEG11-Carboxylic Acid (COOH)
Direct oxidation of the primary alcohol to a carboxylic acid can be challenging and may require specific oxidizing agents to avoid side reactions.
Problem: Low yield of m-PEG11-COOH.
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation or Chain Cleavage | Harsh oxidizing agents (e.g., strong permanganate or chromic acid) can lead to degradation of the PEG chain. Milder, more controlled oxidation systems are preferred. |
| Incomplete Oxidation (Stalls at Aldehyde) | Some oxidation systems efficiently convert the alcohol to the aldehyde but are slow to oxidize the aldehyde to the carboxylic acid. A two-step, one-pot procedure using TEMPO/NaOCl followed by NaClO2 is often effective.[11] |
| Reagent Choice | The TEMPO/BAIB (bis(acetoxy)iodobenzene) system in a mixture of acetonitrile (B52724) and water is a mild and effective method for oxidizing primary alcohols to carboxylic acids.[12][13] |
| Purification | The carboxylic acid product can be purified by silica gel chromatography. Alternatively, it can be isolated by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent. |
| Parameter | TEMPO/BAIB Oxidation | Reference |
| Reagent Ratio | 1 (m-PEG-OH) : 0.2 (TEMPO) : 2.2 (BAIB) | [12] |
| Solvent | Acetonitrile:Water (1:1) | [12] |
| Temperature | Room Temperature | [12] |
| Reaction Time | Varies (monitor by TLC) | [12] |
| Typical Yield | >90% for many primary alcohols.[14] Quantitative yields have been reported for PEG derivatives.[15][16] |
Experimental Protocols
Protocol 1: Synthesis of m-PEG11-Tosylate
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq.) portion-wise, maintaining the temperature at 0°C.
-
If using DCM as the solvent, add triethylamine (2.0 eq.).
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove pyridine/triethylamine), followed by saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of m-PEG11-Azide via Mitsunobu Reaction
-
In an oven-dried flask under an argon atmosphere, dissolve this compound (1.0 eq.) and triphenylphosphine (PPh3, 1.2 eq.) in anhydrous THF.
-
Add diphenylphosphoryl azide (DPPA, 1.2 eq.).
-
Cool the solution to 0°C and slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and the DIAD by-product.
Visualizations
References
- 1. Item - Oxidation of Alcohols and Activated Alkanes with Lewis Acid-Activated TEMPO - American Chemical Society - Figshare [acs.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by azide reduction [organic-chemistry.org]
- 11. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
Technical Support Center: Improving the Stability of m-PEG11-OH Conjugates
Welcome to the technical support center for m-PEG11-OH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your PEGylated molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and storage of this compound conjugates.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conjugation Efficiency | Suboptimal Reaction pH: The reactivity of the functional group on your molecule (e.g., primary amine for NHS ester conjugation) is highly pH-dependent. | - For NHS ester reactions with primary amines, maintain a pH of 7-9. Reactions are often faster at higher pH, but the hydrolysis of the NHS ester also increases.[1] - For other conjugation chemistries, consult the literature for the optimal pH range. |
| Hydrolysis of Activated PEG: Activated functional groups (e.g., NHS esters) are susceptible to hydrolysis, especially in aqueous buffers and at higher pH. | - Prepare PEG solutions immediately before use. - Minimize the time the activated PEG is in an aqueous solution before adding it to your target molecule. | |
| Inactive Target Molecule: The target functional group on your protein or small molecule may be inaccessible or degraded. | - Confirm the purity and activity of your target molecule before conjugation. - Consider using a different conjugation site that is more accessible. | |
| Conjugate Instability (Degradation) | Hydrolysis of Linker: Ester-based linkers are prone to hydrolysis, which is accelerated by acidic or basic conditions and higher temperatures.[2][3] | - If using an ester linker, maintain the conjugate at a neutral pH (around 6-7.5) for maximal stability.[4] - Store conjugates at low temperatures (-20°C or -80°C). - Consider using a more stable linker chemistry, such as an amide bond. |
| Oxidation of PEG Backbone: The polyether backbone of PEG can be susceptible to oxidative degradation, especially when exposed to light, oxygen, and elevated temperatures.[5][6] | - Store both the this compound and the final conjugate protected from light and under an inert atmosphere (e.g., argon or nitrogen).[5][6] - Use degassed buffers for reactions and storage. - Add an antioxidant if compatible with your application. | |
| Conjugate Aggregation | Hydrophobic Interactions: The conjugate may expose hydrophobic patches, leading to aggregation. | - PEGylation generally reduces aggregation, but in some cases, it can alter protein conformation and lead to instability.[7] - Screen different buffer conditions (pH, ionic strength) to find one that minimizes aggregation. - Analyze aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). |
| Freeze-Thaw Stress: Repeated freezing and thawing cycles can induce protein denaturation and aggregation.[8] | - Aliquot the conjugate into single-use volumes to avoid multiple freeze-thaw cycles. - If necessary, perform a freeze-thaw stability study to determine the impact on your specific conjugate. | |
| Difficulty in Purification | Similar Properties of Conjugate and Reactants: The PEGylated product may have similar chromatographic properties to the unreacted protein or excess PEG, making separation difficult. | - Use a purification method that separates based on a property that changes significantly upon conjugation, such as size (SEC) or charge (ion-exchange chromatography, IEX). - Reversed-phase HPLC (RP-HPLC) can also be effective for separating PEGylated species.[9][10] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and its activated derivatives?
A: Store this compound and its derivatives under an inert gas (argon or nitrogen), protected from light, and at low temperatures. For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), -20°C is recommended. Activated derivatives like NHS esters are also sensitive to moisture and should be stored in a desiccated environment.[5][6]
Q2: What are the main degradation pathways for this compound conjugates?
A: The two primary degradation pathways are:
-
Hydrolysis of the linker bond: This is especially relevant for ester-based linkers and is influenced by pH and temperature. The ether bonds in the PEG backbone itself are generally stable to hydrolysis.[2][3]
-
Oxidation of the PEG backbone: This is a free-radical process accelerated by exposure to oxygen, light, and elevated temperatures. It can lead to chain scission.[5][6]
Q3: How does the choice of linker affect the stability of the conjugate?
A: The linker chemistry is critical to the stability of the conjugate. Ester linkers are common but are susceptible to hydrolysis. Amide bonds are generally much more stable. The stability of the linker can be tuned by altering its chemical structure, for example, by changing the length of an alkyl chain near the ester bond.[2]
Q4: How can I monitor the stability of my this compound conjugate over time?
A: A stability study should be conducted where the conjugate is stored under different conditions (e.g., various temperatures and pH values) and analyzed at set time points. Key analytical techniques include:
-
HPLC (SEC or RP-HPLC): To monitor for the appearance of degradation products or a decrease in the main conjugate peak.[11][]
-
SDS-PAGE: To visualize any changes in molecular weight, such as the cleavage of the PEG chain from a protein.[8]
Q5: Will PEGylation affect the biological activity of my protein/peptide?
A: Yes, PEGylation can affect biological activity. The attachment of a PEG chain can cause steric hindrance, potentially blocking the active site or a binding interface. It is crucial to perform a bioassay to determine the activity of the purified conjugate compared to the unmodified molecule.
Data on Conjugate Stability
The stability of a PEG conjugate is highly dependent on the linker chemistry and storage conditions. The following tables summarize the expected effects of pH and temperature on conjugates with different linker types.
Table 1: Effect of pH on the Hydrolysis Rate of Different Linker Types
| Linker Type | Acidic pH (e.g., 5.0) | Neutral pH (e.g., 7.4) | Basic pH (e.g., 9.0) |
| Ester | Moderate to Fast Hydrolysis | Slow Hydrolysis | Fast Hydrolysis |
| Amide | Very Slow Hydrolysis | Very Stable | Slow Hydrolysis |
| Thioether | Very Stable | Very Stable | Very Stable |
Data is generalized from typical linker behavior. Specific rates depend on the exact chemical structure.[2][3]
Table 2: Effect of Temperature on Conjugate Stability
| Storage Temperature | Expected Stability (for ester-linked conjugate at neutral pH) | Recommendations |
| 40°C | Low (days to weeks) | Used for accelerated stability/forced degradation studies.[8] |
| 25°C (Room Temp) | Moderate (weeks to months) | Not recommended for long-term storage.[5][6] |
| 4°C | Good (months) | Suitable for short to medium-term storage.[5][6] |
| -20°C | Very Good (months to years) | Recommended for long-term storage.[5][6] |
| -80°C | Excellent | Optimal for long-term archival storage. |
Experimental Protocols
Protocol 1: Stability Assessment of a PEG-Protein Conjugate by RP-HPLC
This protocol describes a general method for assessing the stability of a PEG-protein conjugate under forced degradation conditions (e.g., elevated temperature).
1. Sample Preparation: a. Prepare a stock solution of the purified this compound conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). b. Aliquot the stock solution into several vials. c. Keep one vial at -80°C as the time zero (T=0) reference sample. d. Place the other vials in a temperature-controlled incubator at 37°C or 40°C.
2. Time Points: a. At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove one vial from the incubator. b. Immediately freeze the sample at -80°C to stop any further degradation until analysis.
3. HPLC Analysis: a. Column: Use a C4 or C18 reversed-phase column suitable for protein separations (e.g., Jupiter 300 C4).[10] b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: Develop a linear gradient to elute the conjugate, for example, from 20% to 80% Mobile Phase B over 30 minutes.[9] e. Flow Rate: 1.0 mL/min. f. Column Temperature: 45°C.[9][10] g. Detection: UV absorbance at 214 nm or 280 nm. h. Injection: Inject equal amounts of each sample from the different time points.
4. Data Analysis: a. Integrate the peak area of the main conjugate peak in each chromatogram. b. Calculate the percentage of the remaining conjugate at each time point relative to the T=0 sample. c. Plot the percentage of remaining conjugate versus time to determine the degradation rate.
Protocol 2: Analysis of PEG-Protein Conjugates by SDS-PAGE
This protocol is used to visualize the PEG-protein conjugate and any potential degradation products.
1. Sample Preparation: a. Thaw the conjugate samples from the stability study (Protocol 1). b. Dilute the samples to a concentration of approximately 1 mg/mL. c. Mix 10 µL of each sample with 10 µL of 2x Laemmli sample buffer. d. Heat the samples at 95°C for 5 minutes to denature the proteins.[13][14] e. Include an unmodified protein control and a molecular weight marker.
2. Gel Electrophoresis: a. Use a precast or hand-cast Tris-Glycine polyacrylamide gel with a suitable percentage to resolve your protein of interest (e.g., 4-20% gradient gel).[13] b. Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer. c. Load 10-20 µL of each prepared sample and the molecular weight marker into the wells.[13] d. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[13][14]
3. Staining: a. After electrophoresis, carefully remove the gel from the cassette. b. Place the gel in a container with Coomassie Brilliant Blue stain and agitate gently for 1 hour. c. Remove the stain and add a destaining solution (e.g., 40% methanol, 10% acetic acid). d. Agitate until the protein bands are clearly visible against a clear background.[15]
4. Analysis: a. The PEGylated protein will migrate slower (appear at a higher molecular weight) than the unmodified protein. b. The appearance of a band at the molecular weight of the unmodified protein over time indicates de-PEGylation (cleavage of the PEG chain).
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound conjugates.
Caption: Major degradation pathways for PEG conjugates.
Caption: General experimental workflow for a stability study.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]
- 15. static.igem.org [static.igem.org]
Common side reactions with m-PEG11-OH and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG11-OH and related PEGylation chemistries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its terminal hydroxyl group generally unreactive for bioconjugation?
A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker with a methoxy (B1213986) cap at one end and a terminal primary hydroxyl group (-OH) at the other. The hydroxyl group is generally considered unreactive for direct conjugation to biomolecules under typical physiological conditions because it is a poor leaving group and a weak nucleophile. To achieve covalent attachment, the hydroxyl group must first be "activated" or converted into a more reactive functional group.[1][2]
Q2: What are the common strategies to activate the terminal hydroxyl group of this compound for bioconjugation?
A2: The terminal hydroxyl group of this compound can be chemically modified to introduce a variety of reactive functional groups. Common activation strategies include:
-
Conversion to an N-Hydroxysuccinimide (NHS) Ester: The hydroxyl group is first converted to a carboxylic acid, which is then activated with N-hydroxysuccinimide to create an amine-reactive PEG-NHS ester.[3][4][5]
-
Oxidation to an Aldehyde: The hydroxyl group can be oxidized to form a PEG-aldehyde, which reacts with primary amines via reductive amination.[6][7][8]
-
Conversion to a Maleimide (B117702): The hydroxyl group can be derivatized to a maleimide, which is highly selective for thiol groups (e.g., from cysteine residues).[4][9]
-
Activation with Tosyl Chloride (Tosylation): The hydroxyl group can be reacted with tosyl chloride to form a PEG-tosylate. The tosyl group is an excellent leaving group, allowing for subsequent reaction with nucleophiles like amines or thiols.[10][11]
-
Conversion to an Epoxide: The hydroxyl group can be converted to an epoxide, which can react with nucleophiles such as amines and thiols, typically at a higher pH.[11][12]
Q3: What is the primary cause of batch-to-batch variability in PEGylation reactions?
A3: A significant source of variability can be the presence of PEG-diol impurities in the starting m-PEG-OH reagent. If a diol is present, it can be activated at both ends, leading to undesirable cross-linking of your target biomolecules, which can result in aggregation and precipitation.[13] It is crucial to use high-purity m-PEG reagents to ensure monofunctionality.
Troubleshooting Common Side Reactions
This section details common side reactions that may occur after activating the this compound and how to prevent them.
Issue 1: Low Conjugation Efficiency with Amine-Reactive PEG (e.g., PEG-NHS Ester)
-
Symptom: Your final product contains a large amount of unreacted protein/molecule.
-
Potential Cause & Prevention:
| Potential Cause | Prevention Strategy |
| Hydrolysis of the NHS Ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH, converting it to an unreactive PEG-carboxylic acid.[3][14][15] Prevention: Prepare the activated PEG-NHS solution immediately before use.[16][17] Avoid stock solutions. Ensure all solvents are anhydrous.[18] |
| Competition from Buffer Amines | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester.[16][17] Prevention: Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[17][18] |
| Suboptimal pH | The primary amines on your target molecule are not sufficiently nucleophilic at low pH.[18][19] Prevention: Maintain the reaction pH between 7.2 and 8.5. This range is a compromise between ensuring the amine is deprotonated and minimizing NHS ester hydrolysis.[3][4] |
| Steric Hindrance | The target amine group on the biomolecule may be sterically hindered, slowing down the reaction. Prevention: Increase the reaction time or consider a PEG linker with a longer spacer arm. |
Issue 2: Instability or Reversal of Conjugation with Thiol-Reactive PEG (e.g., PEG-Maleimide)
-
Symptom: Loss of the PEG chain from the conjugated molecule over time, especially in a biological milieu.
-
Potential Cause & Prevention:
| Potential Cause | Prevention Strategy |
| Retro-Michael Reaction | The thioether bond formed between a thiol and a maleimide is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione.[9] This can lead to the exchange of the conjugated molecule. Prevention: For applications requiring high stability, consider alternative thiol-reactive chemistries like PEG-Vinyl Pyridinium, which forms an irreversible linkage.[20] |
| Hydrolysis of Maleimide Group | At pH values above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[9][14] Prevention: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.[4][9] |
| Thiazine (B8601807) Rearrangement | If conjugating to an unprotected N-terminal cysteine, a side reaction can lead to a thiazine derivative, complicating purification and characterization.[21] Prevention: This is an inherent risk with N-terminal cysteine-maleimide conjugation. Careful analytical characterization of the final product is essential. |
| Oxidation of Thiols | Thiol groups can oxidize to form disulfide bonds, preventing them from reacting with the maleimide. Prevention: Ensure your protein solution is freshly prepared or treated with a mild reducing agent (like TCEP) prior to the conjugation reaction. |
Issue 3: Formation of Cross-linked Aggregates
-
Symptom: Precipitation or formation of high molecular weight species observed during analysis (e.g., by SEC or SDS-PAGE).
-
Potential Cause & Prevention:
| Potential Cause | Prevention Strategy |
| Di-functional PEG Impurity | The starting this compound reagent may contain diol (HO-PEG-OH) impurities.[13] If this diol is activated, it becomes a homobifunctional crosslinker. Prevention: Use high-purity m-PEG reagents (>95% monofunctionality). Characterize the purity of your PEG reagent before activation. |
| Protein-Protein Cross-linking | If using coupling agents like carbodiimides (e.g., EDC) to activate a PEG-acid, these can sometimes lead to undesired protein-protein crosslinking.[22] Prevention: Optimize the stoichiometry of the coupling agents and the reaction time. A two-step activation of the PEG-acid before adding the protein can minimize this. |
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG11-NHS Ester
This is a two-step process involving the conversion of the hydroxyl group to a carboxylic acid, followed by NHS ester activation.
-
Tosylation and Carboxylation: a. Dissolve this compound in dry toluene. b. Add an excess of tosyl chloride and a base (e.g., pyridine) and stir overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen). c. Purify the resulting m-PEG11-tosylate. d. React the tosylate with a protected amino acid (e.g., Boc-glycine) followed by deprotection and oxidation to yield m-PEG11-acid.
-
NHS Ester Formation: a. Dissolve the purified m-PEG11-acid in an anhydrous organic solvent (e.g., DMF or DCM). b. Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide (B86325) coupling agent (e.g., DCC or EDC). c. Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere. d. The resulting m-PEG11-NHS ester can be precipitated in cold diethyl ether and should be used immediately.
Protocol 2: Conjugation of m-PEG11-NHS Ester to a Protein
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).[3]
-
Reagent Preparation: Immediately before use, dissolve the m-PEG11-NHS ester in a water-miscible anhydrous solvent like DMSO.[17]
-
Conjugation Reaction: a. Add the dissolved m-PEG11-NHS ester to the protein solution. A typical starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0.[16]
-
Purification: Remove unreacted PEG and byproducts from the PEGylated protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[6][][24]
Visual Troubleshooting Guides
Below are diagrams created using the DOT language to visualize experimental workflows and troubleshooting logic.
Caption: General workflow for activating this compound and subsequent bioconjugation.
Caption: A logical guide for troubleshooting low yields in PEG-NHS ester conjugations.
References
- 1. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. interchim.fr [interchim.fr]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. idosi.org [idosi.org]
- 13. creativepegworks.com [creativepegworks.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. thermofisher.com [thermofisher.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. creativepegworks.com [creativepegworks.com]
- 21. bachem.com [bachem.com]
- 22. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with m-PEG11-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for m-PEG11-OH, focusing on pH and temperature. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
A1: this compound is a monomethyl-terminated polyethylene (B3416737) glycol with eleven ethylene (B1197577) glycol units. Its primary reactive site is the terminal hydroxyl (-OH) group. This hydroxyl group is not inherently reactive and typically requires chemical activation to participate in conjugation reactions.[1][2]
Q2: Why is it necessary to activate the hydroxyl group of this compound before conjugation?
A2: The terminal hydroxyl group of this compound is a poor leaving group and therefore not sufficiently reactive for direct coupling to most functional groups under mild conditions.[2] Activation converts the hydroxyl group into a more reactive functional group, such as a tosylate or mesylate, which can then be easily displaced by a nucleophile (e.g., an amine or thiol) to form a stable covalent bond.[3][4]
Q3: What are the common methods for activating the hydroxyl group of this compound?
A3: Common methods to activate the hydroxyl group include:
-
Tosylation: Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine.
-
Mesylation: Reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a base.
-
Conversion to a halide: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol to a more reactive alkyl halide.
These methods create a good leaving group, facilitating subsequent nucleophilic substitution reactions.[5]
Q4: What factors can influence the efficiency of a PEGylation reaction?
A4: Several factors can impact the success of a PEGylation reaction, including the molecular weight and structure of the PEG, the number of attached PEG chains, the specific site of PEG attachment on the target molecule, and the reaction conditions (pH, temperature, reactant concentrations).[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Efficiency | Inefficient activation of this compound: The hydroxyl group was not fully converted to a reactive intermediate. | - Ensure anhydrous reaction conditions for the activation step (e.g., use dry solvents and reagents).- Use a sufficient molar excess of the activating agent (e.g., TsCl or MsCl) and base.- Optimize the reaction time and temperature for the activation step. Consider performing the reaction at 0°C to room temperature.[5] |
| Incorrect pH for conjugation: The pH of the reaction mixture is not optimal for the nucleophilic attack. | - For reactions with amines, the pH should generally be in the range of 7.0-9.0 to ensure the amine is deprotonated and nucleophilic.[8]- For reactions with thiols, a pH around 8.0 is often optimal.[8] | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) can compete with the target molecule for the activated PEG.[9] | - Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[9][10] | |
| Precipitation or Aggregation of the Product | High degree of PEGylation: Attaching multiple PEG chains can alter the solubility and stability of the target molecule, especially proteins.[11] | - Reduce the molar ratio of activated this compound to the target molecule.- Optimize the reaction time and temperature to control the extent of PEGylation.[11] |
| Unsuitable buffer conditions: The pH or ionic strength of the buffer may not be optimal for the stability of the PEGylated product. | - Screen different buffer conditions to find the optimal formulation for your specific molecule.- Perform purification steps at low temperatures (e.g., 4°C) to minimize aggregation.[12] | |
| Heterogeneity of the PEGylated Product (Multiple PEGylated Species) | High molar ratio of PEG to the target molecule: A large excess of activated PEG can lead to multiple PEG chains attaching to a single target molecule. | - Decrease the molar ratio of activated this compound to the target molecule to favor mono-PEGylation.[11] |
| Prolonged reaction time: Longer reaction times can increase the likelihood of multiple PEGylations. | - Reduce the incubation time of the conjugation reaction.[11] | |
| Loss of Biological Activity of the Target Molecule (e.g., Protein) | PEGylation at or near the active site: The PEG chain may sterically hinder the active site of the protein. | - If possible, use site-specific conjugation methods to direct PEGylation away from the active site.- Consider protecting the active site before the PEGylation reaction.[13] |
| Harsh reaction conditions: The pH, temperature, or presence of organic solvents may denature the protein. | - Perform the conjugation reaction at a lower temperature (e.g., 4°C).- Ensure the pH of the reaction is within the stability range of the protein.[11] |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound to a Primary Amine
This protocol first activates the hydroxyl group of this compound by converting it to a tosylate, followed by conjugation to an amine-containing molecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Amine-containing molecule
-
Conjugation Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.5)
Procedure:
Step 1: Activation of this compound (Tosylation)
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).[5]
-
The resulting m-PEG11-OTs can be purified by extraction and precipitation or used directly in the next step after solvent removal.
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Add the activated m-PEG11-OTs (a 2-5 fold molar excess is a good starting point) to the solution of the amine-containing molecule.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated PEG.
-
Purify the PEGylated product using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and other reagents.
Summary of Recommended Reaction Conditions:
| Parameter | Activation (Tosylation) | Conjugation with Amines |
| pH | Basic (presence of TEA) | 7.0 - 9.0 |
| Temperature | 0°C to Room Temperature | 4°C to Room Temperature |
| Solvent/Buffer | Anhydrous organic solvent (e.g., DCM) | Aqueous, non-amine buffer (e.g., PBS) |
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: pH optima for a two-step PEGylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 4. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 5. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 6. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 7. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
Technical Support Center: m-PEG11-OH Synthesis Scale-Up
Welcome to the technical support center for the synthesis of methoxy-poly(ethylene glycol) with 11 ethylene (B1197577) glycol units (m-PEG11-OH). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent method for synthesizing monodisperse oligo(ethylene glycols) like this compound is through iterative approaches, most commonly employing the Williamson ether synthesis. This involves the sequential addition of ethylene glycol units to a starting mono-methylated ethylene glycol. Key strategies include:
-
Solution-Phase Iterative Synthesis: This involves a stepwise addition of protected oligo(ethylene glycol) monomers in solution. Each step typically requires deprotection, coupling, and purification.
-
Solid-Phase Stepwise Synthesis: To simplify purification, the growing PEG chain can be anchored to a solid support (like Wang resin). This allows for the removal of excess reagents and byproducts by simple washing, avoiding the need for column chromatography at each step.[1]
-
Macrocyclization-Based Approach: This method involves the synthesis of macrocyclic sulfates from oligo(ethylene glycols), which can then be opened nucleophilically to yield monodisperse PEGs.[2][3]
Q2: Why is achieving high purity challenging when scaling up this compound synthesis?
A2: Several factors contribute to purity challenges during scale-up:
-
Polydispersity: The primary challenge is controlling the chain length to get exclusively the 11-unit oligomer. Side reactions can lead to a mixture of PEG chains with varying numbers of ethylene glycol units (e.g., m-PEG10-OH, m-PEG12-OH).
-
Byproduct Formation: Besides polydispersity, other byproducts can form, such as di-functionalized PEGs if the starting diol is not properly mono-protected.
-
Physical Properties: Oligo(ethylene glycols) are often viscous oils or waxy solids, which makes handling and purification, especially chromatographic separation, difficult at a large scale.[4]
-
Purification Inefficiencies: Traditional column chromatography, while effective at the lab scale, can be costly and time-consuming when scaled up. Developing alternative, scalable purification methods is a significant hurdle.[1][5]
Q3: What are the critical process parameters to control during synthesis?
A3: Careful control of reaction conditions is crucial for a successful and reproducible synthesis. Key parameters include:
-
Anhydrous Conditions: The presence of water can lead to the formation of diols as side products and can interfere with many of the reagents used in PEG synthesis.[6][7]
-
Temperature: Temperature control is vital, particularly in the industrial production of PEGs from ethylene oxide, as the reaction is exothermic.[8] For Williamson ether synthesis, temperature affects reaction rates and selectivity.
-
Stoichiometry: Precise control over the molar ratios of reactants is essential to minimize unreacted starting materials and the formation of byproducts. Using an excess of one reagent can drive the reaction to completion but complicates purification.[1]
-
Inert Atmosphere: To prevent side reactions with atmospheric oxygen and moisture, it is recommended to conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Williamson ether formation reaction.[1]2. Depolymerization of the PEG chain under harsh reaction conditions.[1]3. Loss of product during purification steps. | 1. Use a stronger base (e.g., KHMDS) to ensure complete deprotonation.[9] Increase reaction time or temperature moderately. Use an excess of the electrophile.2. Avoid excessively high temperatures and strongly acidic or basic conditions for prolonged periods.3. Optimize the purification method. Consider chromatography-free methods like precipitation or solid-phase extraction. |
| Product is a mixture of different PEG lengths (High Polydispersity) | 1. Incomplete reaction at one of the iterative steps.2. Difficulty in separating oligomers of similar size by chromatography.3. Side reactions leading to chain termination or uncontrolled polymerization. | 1. Drive each coupling reaction to completion by using excess reagents and allowing sufficient reaction time. Monitor reaction progress by TLC or HPLC.2. Use high-resolution purification techniques like reversed-phase HPLC for analysis. For preparative scale, consider alternative purification methods.[10]3. Ensure high purity of starting materials and maintain strict anhydrous and inert conditions. |
| Presence of Di-functionalized PEG Byproducts | Inefficient mono-protection of the starting oligo(ethylene glycol) diol, leading to reaction at both ends. | 1. Optimize the mono-protection step. Use a slow addition of the protecting group reagent to a large excess of the diol.2. Purify the mono-protected intermediate carefully before proceeding to the next step. |
| Difficulty in Purifying the Final Product (Oily/Waxy Consistency) | The inherent physical nature of oligo(ethylene glycols) makes them difficult to handle and purify using standard techniques like crystallization or column chromatography.[4] | 1. Complexation/Precipitation: Consider complexing the PEG product with salts like MgCl2 to form a solid, which can be filtered and then decomplexed.[4]2. Solid-Phase Synthesis: If possible, adapt the synthesis to a solid-phase approach to eliminate the need for complex purification of intermediates.[1]3. Liquid-Liquid Extraction: Use a suitable solvent system for extraction to remove impurities.[11] |
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis for PEG Elongation (Solution-Phase)
This protocol outlines a single iterative step for elongating a PEG chain.
-
Deprotonation: Dissolve the starting m-PEGn-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. Cool the solution to 0°C. Add a strong base, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1-1.5 equivalents), portion-wise and stir for 30-60 minutes at 0°C.
-
Coupling: To the resulting alkoxide solution, add a solution of the protected ethylene glycol tosylate (e.g., TBDMS-O-EG-OTs) (1.2 equivalents) in anhydrous THF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or HPLC.
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Remove the protecting group (e.g., TBDMS with TBAF, or Trityl with mild acid) according to standard procedures.
-
Purification: Purify the resulting elongated m-PEG(n+1)-OH using column chromatography on silica (B1680970) gel.
Protocol 2: Purification of Oily PEG via MgCl2 Complexation
This protocol is adapted from a method for purifying PEG-containing small molecules.[4]
-
Dissolution: Dissolve the crude, oily this compound product in a minimal amount of dichloromethane (CH2Cl2).
-
Complexation: Add anhydrous magnesium chloride (MgCl2) (excess) and a small amount of tetrahydrofuran (THF) as an additive.
-
Precipitation: Stir the mixture. The PEG-MgCl2 complex should precipitate as a solid. An anti-solvent like methyl tert-butyl ether (MTBE) can be added to facilitate precipitation.
-
Isolation: Isolate the solid complex by filtration and wash with a non-polar solvent (e.g., hexane (B92381) or MTBE) to remove organic impurities.
-
Decomplexation: Suspend the solid complex in CH2Cl2 and wash with water or a mild aqueous EDTA solution. The PEG product will be released into the organic layer, while the MgCl2 will move to the aqueous layer.
-
Final Steps: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Workflow for synthesis and scale-up purification of this compound.
Caption: Decision tree for troubleshooting low purity in this compound synthesis.
References
- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of monodisperse poly(ethylene glycols) and derivatives through macrocyclization of oligo(ethylene glycols) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of oligo(poly(ethylene glycol) fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound - Google Patents [patents.google.com]
Technical Support Center: Controlling PEGylation with m-PEG11-OH
Welcome to the technical support center for PEGylation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals effectively control the degree of PEGylation using m-PEG11-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can't I use it directly for PEGylation?
Methoxy-PEG11-Hydroxide (this compound) is a monodisperse polyethylene (B3416737) glycol derivative with a methoxy (B1213986) cap at one end and a terminal hydroxyl (-OH) group at the other. The terminal hydroxyl group is relatively unreactive towards functional groups on proteins, such as amines or thiols, under standard bioconjugation conditions. Therefore, to covalently attach it to a protein, the hydroxyl group must first be chemically "activated" by converting it into a more reactive functional group (e.g., an NHS ester, aldehyde, or maleimide).[1][2] This activation step is crucial for enabling the subsequent PEGylation reaction.
Caption: Chemical activation of the terminal hydroxyl group on this compound is a prerequisite for protein conjugation.
Q2: Which factors have the greatest impact on controlling the degree of PEGylation?
The degree of PEGylation (the average number of PEG molecules attached to a single protein) is a critical parameter. The most important factors that allow you to control this are:
-
Molar Ratio of PEG to Protein : This is the most direct factor. Increasing the molar excess of the activated PEG reagent will generally lead to a higher degree of PEGylation.[3][4]
-
Reaction pH : The pH of the buffer solution is critical, especially for targeting specific amino acid residues. For amine PEGylation (targeting lysine (B10760008) residues or the N-terminus), a pH range of 7-9 is typically used.[4][5] Adjusting the pH can modulate the reactivity of different amine groups.[6][7]
-
Reaction Temperature : Higher temperatures generally increase the reaction rate but may also lead to protein degradation or aggregation. Reactions are often performed at room temperature or at 4°C for sensitive proteins.[3][8]
-
Reaction Time : Longer incubation times can lead to a higher degree of PEGylation, but the reaction should be monitored to avoid side reactions or product degradation.[3]
-
Protein Concentration : Both protein and PEG reagent concentrations can influence the reaction kinetics.[3][9]
Q3: How do I target a specific site on a protein for PEGylation?
Site-specific PEGylation is highly desirable to maintain the biological activity of the protein. Strategies include:
-
pH Control for N-Terminal PEGylation : The N-terminal alpha-amine group of a protein typically has a lower pKa than the epsilon-amine groups of lysine residues. By performing the reaction at a lower pH (e.g., pH 6.5-7.5), you can selectively target the more nucleophilic N-terminus.[6]
-
Cysteine-Specific PEGylation : If the protein has a free cysteine residue, you can activate this compound to a thiol-reactive group like a maleimide (B117702) or vinylsulfone. These groups show high specificity for sulfhydryl groups under mild conditions (pH 6.5-7.5).[6][10]
-
Genetic Engineering : A cysteine residue can be introduced at a specific, non-critical site on the protein surface using site-directed mutagenesis to serve as a unique handle for PEGylation.
Experimental Protocols & Data
Controlling Reaction Parameters
The following table summarizes how to adjust key experimental parameters to control the degree of PEGylation.
| Parameter | To Increase Degree of PEGylation | To Decrease Degree of PEGylation | Key Considerations |
| Molar Ratio (PEG:Protein) | Increase molar excess of PEG | Decrease molar excess of PEG | Start with ratios like 5:1, 10:1, and 20:1 to find the optimal condition.[4][8] |
| pH (for Amine PEGylation) | Increase pH towards 8.5-9.0 | Decrease pH towards 7.0-7.5 | Higher pH deprotonates more lysine amines, increasing reactivity. Lower pH can favor N-terminal modification.[4][6] |
| Reaction Time | Increase incubation time | Decrease incubation time | Monitor the reaction over time (e.g., 30, 60, 120 mins) to find the optimum.[3][8] |
| Temperature | Increase temperature (e.g., to 25°C) | Decrease temperature (e.g., to 4°C) | Balance reaction rate with protein stability. Lower temperatures are safer for sensitive proteins.[3][8] |
Protocol 1: General Protein PEGylation with Activated m-PEG11-NHS Ester
This protocol outlines a general workflow for the PEGylation of a protein's primary amine groups.
Caption: General experimental workflow for protein PEGylation and characterization.
Methodology:
-
Protein Preparation : Dissolve your protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0. A typical protein concentration is 1-10 mg/mL.
-
Activated PEG Preparation : Immediately before use, dissolve the activated m-PEG11-NHS ester in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO).[8]
-
Reaction Initiation : Add the desired molar excess of the dissolved PEG reagent to the protein solution while gently stirring. The final DMSO concentration should typically be below 10% (v/v) to avoid protein denaturation.[8]
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time and temperature should be determined empirically for each specific protein.
-
Quenching : Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris buffer or hydroxylamine, to consume any unreacted PEG-NHS ester.
-
Purification : Remove unreacted PEG and quenching reagents from the PEGylated protein conjugate using methods like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
Analysis : Characterize the degree of PEGylation using SDS-PAGE, Mass Spectrometry (MALDI-TOF), and/or HPLC.
Troubleshooting Guide
Issue: Low or No PEGylation Yield
Caption: Troubleshooting logic for addressing low PEGylation yield.
-
Possible Cause 1: Inactive PEG Reagent. Activated PEG esters (like NHS esters) are moisture-sensitive and can hydrolyze over time, losing their reactivity.
-
Solution: Always use freshly prepared activated PEG. If using a stock solution in DMSO, ensure the solvent is anhydrous and the stock is stored desiccated at a low temperature (-20°C or -80°C).[8]
-
-
Possible Cause 2: Incorrect Buffer Conditions. The presence of primary amines (e.g., Tris buffer) in the reaction will compete with the protein for the PEG reagent. An incorrect pH can also drastically reduce reaction efficiency.
-
Solution: Use an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer within the optimal pH range for your chosen chemistry (typically pH 7-9 for amine PEGylation).[8]
-
-
Possible Cause 3: Inaccessible Target Sites. The target amino acids on the protein surface may be sterically hindered, preventing the PEG molecule from accessing them.[3]
-
Solution: Increase the molar ratio of the PEG reagent. You can also try slightly altering the pH or adding denaturants (if protein activity is not a concern) to partially unfold the protein and expose more sites.
-
Issue: High Polydispersity (Mixture of multiple PEGylated species)
-
Possible Cause: The molar ratio of PEG to protein is too high, or multiple sites on the protein have similar reactivity and accessibility.[8]
-
Solution: Systematically decrease the molar ratio of activated PEG to protein. Additionally, fine-tune the reaction pH; a lower pH may favor modification of the more reactive N-terminal amine over lysine residues, leading to a more homogenous product.[8]
-
Issue: Protein Aggregation/Precipitation
-
Possible Cause 1: Protein Instability. The protein may be unstable at the required reaction pH, temperature, or in the presence of the organic solvent (e.g., DMSO) used to dissolve the PEG reagent.[8]
-
Solution: Perform a buffer screen to find conditions where the protein is most stable. Conduct the reaction at a lower temperature (e.g., 4°C) and minimize the final concentration of the organic solvent.[8]
-
-
Possible Cause 2: High Protein Concentration. High concentrations can sometimes promote aggregation during the conjugation process.
-
Solution: Reduce the protein concentration in the reaction mixture.[8]
-
Analysis and Characterization
Accurate characterization of the PEGylated product is essential.
| Analytical Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Visualizes increase in molecular weight; estimates polydispersity. | Simple, fast, and widely available. | Provides qualitative, not exact quantitative, data on the degree of PEGylation. |
| Mass Spectrometry (MALDI-TOF) | Determines the precise molecular weight of unmodified and PEGylated species, allowing for exact calculation of the degree of PEGylation.[8][11] | Highly accurate and quantitative.[12] | Requires specialized equipment; complex mixtures can be difficult to resolve. |
| Size-Exclusion HPLC (SEC-HPLC) | Separates species based on hydrodynamic volume; can resolve unreacted protein, mono-, di-, and multi-PEGylated species.[12][13] | Good for assessing purity and distribution of species. | Co-elution can occur; does not provide absolute mass. |
| Ion-Exchange HPLC (IEX-HPLC) | Separates based on charge. PEGylation masks charged residues (like lysine), causing a shift in retention time. | Excellent for separating positional isomers and different degrees of PEGylation.[10] | Requires method development for each specific protein. |
| ¹H NMR Spectroscopy | Quantitatively determines the degree of PEGylation by comparing the integral of PEG protons to protein protons.[14][15] | Provides an absolute, quantitative measure of the average degree of PEGylation.[14] | Requires high sample concentration and specialized equipment; not suitable for all proteins. |
Example Calculation with MALDI-TOF MS
To calculate the degree of PEGylation, you can use the mass data from a MALDI-TOF analysis.[11]
-
Mass of Unmodified Protein (M_protein): 25,000 Da
-
Mass of m-PEG11: approx. 529 Da
-
Mass of Major PEGylated Species (M_conjugate): 26,587 Da
-
Calculate Mass Increase:
-
ΔMass = M_conjugate - M_protein = 26,587 Da - 25,000 Da = 1,587 Da
-
-
Calculate Degree of PEGylation (n):
-
n = ΔMass / Mass of m-PEG11 = 1,587 Da / 529 Da ≈ 3
-
References
- 1. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 2. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. idosi.org [idosi.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG11-OH in Drug Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG11-OH. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in drug formulation?
This compound (O-Methyl-undecaethylene glycol) is a hydrophilic linker molecule.[1][2] Its primary applications in drug formulation include:
-
Enhancing Solubility: It is used to increase the solubility of poorly soluble drugs, aiding in their formulation and delivery.[1][2]
-
Co-solvent/Solubilizing Agent: It can act as a co-solvent to improve the bioavailability and efficacy of active pharmaceutical ingredients (APIs).[1][2]
-
Linker in Bioconjugation: It is commonly used as a linker in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[3]
-
Surface Modification: Its hydrophilic nature makes it suitable for modifying the surface of nanoparticles and biomaterials to improve stability and biocompatibility.[4]
Q2: What are the key physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C23H48O12 | [1][5] |
| Molecular Weight | ~516.62 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and DCM. | [3][4] |
Q3: How should I properly store this compound?
Proper storage is crucial to maintain the integrity of this compound. It is recommended to store it at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[5] For stock solutions in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[3] It is important to keep the container tightly sealed and protected from moisture and sunlight, as PEGs can be hygroscopic.[1][3]
Troubleshooting Guides
Solubility Issues
Q1: I am having trouble dissolving this compound in my aqueous buffer. What could be the issue and how can I resolve it?
While this compound is generally water-soluble, you may encounter difficulties due to several factors:
-
Concentration: At very high concentrations, the viscosity can increase, making dissolution difficult. Try preparing a more dilute solution initially.
-
Temperature: Gentle warming and stirring can aid dissolution. Avoid excessive heat, which could lead to degradation.
-
Hygroscopicity: If the compound has absorbed moisture, it may affect its solubility characteristics. Ensure you are using a fresh or properly stored vial.
-
Co-solvents: If direct dissolution in an aqueous buffer is problematic, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF first, and then adding it dropwise to your aqueous buffer with gentle mixing.[3]
Experimental Protocol: Preparation of an this compound Stock Solution
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use an anhydrous solvent such as DMSO or DMF for the stock solution.
-
-
Dissolution:
-
Under a fume hood, add the desired volume of anhydrous solvent to the vial of this compound to achieve a specific concentration (e.g., 100 mg/mL).
-
If necessary, use an ultrasonic bath to aid dissolution.[3]
-
-
Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.[3]
-
Reaction and Conjugation Problems
Q2: My conjugation reaction with this compound has a low yield. What are the potential causes and how can I improve it?
Low conjugation yield is a common issue. The hydroxyl group (-OH) of this compound is not highly reactive and requires activation to react with other functional groups, such as amines on a protein.
-
Inefficient Activation: The -OH group needs to be converted to a more reactive group (e.g., a tosylate, mesylate, or NHS-ester). Ensure your activation reaction is complete.
-
Suboptimal Reaction pH: The pH of the reaction is critical. For example, the activation of a carboxylated PEG with EDC/NHS is most efficient at pH 4.5-6.0, while the subsequent reaction with a primary amine is favored at pH 7.0-8.5.[6]
-
Reagent Quality: Ensure that your coupling reagents (e.g., EDC, NHS) are fresh and have not been degraded by moisture.[7]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for the activated PEG, reducing the yield. Use non-amine-containing buffers like PBS or MES.[6]
Experimental Protocol: Two-Step Activation and Conjugation of this compound (via Carboxylation and EDC/NHS Chemistry)
This protocol assumes the hydroxyl group of this compound is first converted to a carboxylic acid, which is a common strategy for subsequent conjugation to amines.
-
Activation of m-PEG11-acid:
-
Dissolve the m-PEG11-acid in an activation buffer (e.g., 0.1 M MES, pH 5.0-6.0).
-
Add a 2-5 fold molar excess of EDC and NHS to the m-PEG11-acid solution.
-
Incubate for 15-30 minutes at room temperature.[6]
-
-
Conjugation to an Amine-Containing Molecule:
-
Immediately add the activated m-PEG11-acid solution to your protein or other amine-containing molecule, which should be in a conjugation buffer (e.g., 1X PBS, pH 7.2-7.5).[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and byproducts.[8]
-
Q3: I am observing aggregation of my protein after conjugation with this compound. How can I prevent this?
Protein aggregation can occur due to a high degree of PEGylation or changes in the protein's surface properties.
-
Optimize Molar Ratio: A high molar excess of the activated PEG can lead to multiple PEG chains attaching to a single protein molecule, which can cause aggregation. Try reducing the molar ratio of PEG to your protein.
-
Reaction Conditions: Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.
-
Buffer Conditions: Ensure the pH of your reaction buffer is within the stability range of your protein.
Stability and Degradation
Q4: I suspect my this compound has degraded. What are the signs of degradation and how can I avoid it?
PEGs can undergo autooxidation, especially if not stored properly.[9]
-
Signs of Degradation: Degradation can lead to the formation of impurities such as formaldehyde, acetaldehyde, and other aldehydes.[10] This can affect the purity and reactivity of your this compound.
-
Prevention:
-
Proper Storage: Store at recommended low temperatures, away from light and moisture.[1][5]
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Use Fresh Reagents: Use freshly prepared stock solutions for your reactions.
-
Visualizations
Caption: Workflow for the two-step this compound conjugation process.
Caption: Troubleshooting logic for low conjugation yield with this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydroxyl-terminated PEG11: Biocompatible and Flexible [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG11-OH Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of m-PEG11-OH derivatives, particularly those functionalized with ester groups for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of this compound derivatives and why is it a concern?
A1: The core this compound molecule, with its ether linkages, is generally stable and not prone to hydrolysis under typical experimental conditions. However, for conjugation to biomolecules (like proteins or peptides), the terminal hydroxyl group is often derivatized into a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. Hydrolysis is a chemical reaction where these activated ester derivatives react with water, converting the reactive ester back into its original, non-reactive carboxylic acid form and releasing the activating group (e.g., N-hydroxysuccinimide). This is a primary concern as it directly competes with the desired conjugation reaction with your target molecule. Once hydrolyzed, the PEG derivative can no longer attach to the target, leading to significantly lower conjugation yields and wasted reagents.[1][2]
Q2: What are the primary factors that influence the rate of hydrolysis for PEG-ester derivatives?
A2: The rate of hydrolysis for activated esters of PEG derivatives is mainly influenced by three critical factors:
-
pH: The hydrolysis rate increases significantly as the pH becomes more alkaline. NHS esters are more stable at a slightly acidic pH but the desired reaction with primary amines is more efficient at a slightly basic pH (typically 7.2-8.5).[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
Buffer Composition: The presence of other nucleophiles in the buffer can compete with the intended reaction. Buffers containing primary amines, such as Tris or glycine, are incompatible and should be avoided during the conjugation step as they will react with the NHS ester.[1]
Q3: How should I properly store my this compound ester derivatives to minimize hydrolysis?
A3: Proper storage is critical to maintain the reactivity of your PEG derivatives. For sensitive compounds like PEG NHS esters, the following conditions are strongly recommended:
-
Temperature: Store at low temperatures, typically ≤ -15°C.[4]
-
Atmosphere: Store under a dry, inert atmosphere such as Argon or Nitrogen.
-
Moisture: Keep in a desiccated environment to minimize exposure to moisture.
-
Light: Protect from light.
When you need to use the reagent, allow the container to warm up slowly to room temperature before opening to prevent condensation from forming inside. After use, it is good practice to backfill the container with an inert gas before sealing and returning to storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No PEGylation Yield | 1. Hydrolysis of the activated ester: The reagent may have degraded due to improper storage, handling, or exposure to moisture. | - Verify the integrity of your PEG reagent. If possible, test a new vial. - Ensure proper storage and handling procedures are followed (see FAQs). - Prepare fresh solutions of the PEG reagent immediately before use.[4] |
| 2. Suboptimal reaction pH: The pH of the reaction buffer may be too low for efficient amine conjugation or too high, causing rapid hydrolysis. | - The optimal pH for NHS ester conjugation is a balance between amine reactivity and ester stability, typically between pH 7.2 and 8.5.[1] - Verify the pH of your reaction buffer just before starting the experiment. | |
| 3. Incompatible buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS). - If your protein is in an incompatible buffer, exchange it into a suitable buffer using dialysis or a desalting column.[1] | |
| Protein Aggregation or Precipitation During Reaction | 1. Protein instability: The reaction conditions (e.g., pH, temperature) are causing the protein to denature. | - Ensure the chosen reaction pH and temperature are within the stability range of your specific protein. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both hydrolysis and potential denaturation. |
| 2. High protein concentration: The concentration of the protein in the reaction mixture is too high, promoting aggregation. | - Perform the conjugation reaction at a lower protein concentration. | |
| Inconsistent Results Between Experiments | 1. Variable reagent activity: The PEG reagent is degrading over time due to repeated freeze-thaw cycles or moisture exposure. | - Aliquot the PEG reagent into smaller, single-use amounts upon receipt to avoid repeated warming and exposure of the bulk material. |
| 2. Inconsistent reaction timing: The time between dissolving the PEG reagent and starting the reaction varies. | - Standardize your workflow. Add the freshly prepared PEG reagent solution to the protein solution immediately to start the reaction. |
Hydrolysis Rate Data
The stability of PEG-NHS esters is highly dependent on the specific chemical linker between the PEG chain and the NHS group. The rate of hydrolysis is often reported as a half-life (t½), which is the time it takes for 50% of the active ester to hydrolyze under specific conditions.
Table 1: Hydrolysis Half-lives of Various mPEG-NHS Ester Derivatives
| PEG-NHS Ester Derivative | Linker Type | Half-life (t½) at pH 8.0, 25°C (minutes) | Half-life (t½) at other conditions |
| mPEG-Succinimidyl Valerate (SVA) | C5 Aliphatic Ester | 33.6 | 9.8 min @ pH 8.5; 3.1 min @ pH 9.0 |
| mPEG-Succinimidyl Carbonate (SC) | Carbonate | 20.4 | >120 min @ pH 7.4; <9 min @ pH 9.0[3] |
| mPEG-Succinimidyl Glutarate (SG) | C5 Aliphatic Ester | 17.6 | ~20 min[5] |
| mPEG-Succinimidyl Propionate (SPA) | C3 Aliphatic Ester | 16.5 | - |
| mPEG-Succinimidyl Succinate (SS) | C4 Aliphatic Ester | 9.8 | ~10 min[5] |
| mPEG-Succinimidyl Succinamide (SSA) | C4 Amide + Ester | 3.2 | - |
| mPEG-Succinimidyl Carboxymethyl (SCM) | Ether + Ester | 0.75 | <5 min[5] |
| Note: This data is compiled from various sources and provides a comparative indication of stability. Actual half-life can vary based on buffer composition and other experimental factors. Typically, the half-life approximately triples when the pH is lowered by one unit. |
Experimental Protocols
Protocol: Monitoring Hydrolysis of a PEG-NHS Ester via UV-Vis Spectrophotometry
This method quantifies the rate of hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance maximum at 260 nm.
Materials:
-
m-PEG-NHS ester derivative
-
Amine-free buffers at desired pH values (e.g., 100 mM Sodium Phosphate, pH 7.4 and pH 8.5)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Set the spectrophotometer to read absorbance at 260 nm. Set the temperature of the cuvette holder to 25°C.
-
Buffer Preparation: Prepare the desired amine-free buffers. Ensure the pH is accurately measured.
-
Reagent Preparation: Just prior to the experiment, accurately weigh and dissolve the m-PEG-NHS ester in the buffer to a known final concentration (e.g., 1 mM). Mix quickly by inversion.
-
Measurement: Immediately transfer the solution to a quartz cuvette and place it in the spectrophotometer.
-
Data Acquisition: Begin monitoring the absorbance at 260 nm over time. Record data points at regular intervals (e.g., every 30 seconds for fast-hydrolyzing esters, or every 5 minutes for more stable ones) for a period sufficient to observe a significant change (e.g., 2-3 half-lives).
-
Data Analysis: The increase in absorbance at 260 nm corresponds to the concentration of released NHS. The pseudo-first-order rate constant (k) for hydrolysis can be determined by plotting the natural logarithm of the change in absorbance versus time. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Visual Guides
Caption: Competing reactions of an activated m-PEG-Ester derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. creativepegworks.com [creativepegworks.com]
Technical Support Center: Addressing Batch-to-Batch Variability of m-PEG11-OH
Welcome to the technical support center for m-PEG11-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding batch-to-batch variability of this compound. Consistent quality of this discrete polyethylene (B3416737) glycol (PEG) linker is crucial for the reproducibility of experiments, particularly in the synthesis of PROTACs and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality important?
A1: this compound, or O-Methyl-undecaethylene glycol, is a discrete PEG linker with a defined molecular weight of 516.62 g/mol .[1][2] It is commonly used in medical research, drug release technologies, and nanotechnology.[1] In drug development, particularly for PROTACs, it serves as a hydrophilic spacer to connect a target protein binder and an E3 ligase ligand.[3][4] The precise length and purity of the PEG linker are critical as they can influence the solubility, cell permeability, and efficacy of the final conjugate.[5] Batch-to-batch variability in this compound can lead to inconsistent experimental outcomes, affecting the reproducibility and reliability of your results.
Q2: What are the common sources of batch-to-batch variability in this compound?
A2: Batch-to-batch variability in this compound can arise from several factors during its synthesis and purification. The primary sources of inconsistency include:
-
Polydispersity: Although this compound is a discrete PEG, batches may contain a distribution of PEG chain lengths (e.g., m-PEG10-OH or m-PEG12-OH). The presence of these closely related species can be a significant source of variability.
-
Impurities from Synthesis: The synthesis of this compound can result in byproducts. A common impurity in mono-methoxy PEGs is the diol (HO-PEG11-OH), which can lead to undesired cross-linking in subsequent reactions.[6][7]
-
Degradation Products: this compound can degrade under certain conditions. Forced degradation studies, which expose the compound to stress conditions like acid, base, oxidation, and heat, are used to identify potential degradation products.[1][8][9]
-
Water Content: The presence of varying amounts of water can affect the concentration and reactivity of this compound in subsequent reactions.
Q3: How can I assess the quality of a new batch of this compound?
A3: A multi-pronged analytical approach is recommended to thoroughly assess the quality of a new batch of this compound. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the purity and confirming the structure of this compound.[3][10][11][12]
-
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD): Since this compound lacks a strong UV chromophore, ELSD is a suitable detection method.[2][13][14] HPLC-ELSD can be used to assess purity and detect non-volatile impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to identify any impurities or degradation products.
Troubleshooting Guides
Problem 1: Inconsistent Yields or Reaction Kinetics in Bioconjugation Reactions
If you are observing variable yields or reaction rates when using different batches of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Inconsistent Bioconjugation
Caption: Troubleshooting workflow for inconsistent bioconjugation reactions.
Detailed Steps:
-
Verify Purity and Identity:
-
qNMR: Determine the absolute purity of the this compound batch. Compare the integral of the characteristic PEG backbone protons to that of a certified internal standard.
-
HPLC-ELSD: Analyze the batch for the presence of non-volatile impurities. Look for unexpected peaks that may indicate byproducts or degradation products.
-
Mass Spectrometry: Confirm the molecular weight of the main component and identify the mass of any observed impurities.
-
-
Quantify Water Content:
-
Perform Karl Fischer titration to accurately determine the water content of the batch, as excess moisture can affect reaction stoichiometry.
-
-
Adjust Reaction Stoichiometry:
-
Based on the purity determined by qNMR, adjust the amount of this compound used in your reaction to ensure the correct molar ratio of reactants.
-
-
Review Reaction Conditions:
-
Ensure that all other reagents are of high quality and that reaction parameters (temperature, time, pH) are consistent with previous successful experiments.
-
Problem 2: Unexpected Side Products or Cross-Linking
The formation of unexpected side products, particularly those with higher molecular weights, may indicate the presence of diol impurities in your this compound.
Logical Flow for Investigating Cross-Linking
Caption: Logical workflow for troubleshooting unexpected cross-linking.
Detailed Steps:
-
Characterize the Side Product:
-
Isolate the high molecular weight side product and analyze it by mass spectrometry to determine its molecular weight. A mass corresponding to two of your biomolecules linked by a PEG spacer is indicative of cross-linking.
-
-
Analyze this compound for Diol Impurity:
-
HPLC-ELSD: Develop an HPLC-ELSD method that can separate this compound from its corresponding diol. This may require a reversed-phase column with a suitable gradient.[6]
-
NMR: Carefully examine the 1H NMR spectrum for signals that would correspond to the protons adjacent to the two hydroxyl groups of the diol.
-
-
Purify the this compound:
-
If a diol impurity is confirmed, consider purifying the this compound using preparative chromatography to remove the diol before use in your reaction.
-
Data Presentation
Table 1: Quality Control Specifications for Polyethylene Glycol Monomethyl Ether (General)
| Parameter | Specification | Method |
| Average Molecular Weight | ||
| < 1000 g/mol | 95.0% - 105.0% of nominal value | Titration / GPC |
| 1000 - 4750 g/mol | 90.0% - 110.0% of nominal value | Titration / GPC |
| > 4750 g/mol | 87.5% - 112.5% of nominal value | Titration / GPC |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Ethylene (B1197577) Glycol and Diethylene Glycol | ||
| (for nominal MW < 600 g/mol ) | ≤ 0.25% (total) | Gas Chromatography |
| Completeness and Color of Solution | ||
| (5g in 50mL water) | Colorless and not more than slightly hazy | Visual Inspection |
Source: Adapted from general monographs for Polyethylene Glycol Monomethyl Ether.[6][15]
Table 2: Typical Impurities in this compound and their Potential Impact
| Impurity | Structure | Potential Impact | Recommended Analytical Technique |
| Polydispersity | m-PEG(n)-OH (n ≠ 11) | Inconsistent linker length, affecting ternary complex formation in PROTACs and pharmacokinetic properties. | Mass Spectrometry, HPLC-ELSD |
| Diol Impurity | HO-PEG11-OH | Undesired cross-linking of biomolecules, leading to high molecular weight aggregates. | HPLC-ELSD, NMR |
| Degradation Products | (e.g., shorter PEG fragments, oxidized species) | Reduced yield of desired conjugate, potential for introducing reactive impurities. | Mass Spectrometry, HPLC-ELSD |
| Residual Solvents | (from synthesis/purification) | May interfere with subsequent reactions or be toxic to cells. | NMR, Gas Chromatography |
| Water | H₂O | Affects reaction stoichiometry and can promote hydrolysis of activated esters. | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Purity Determination of this compound by Quantitative ¹H NMR (qNMR)
This protocol outlines a general procedure for determining the absolute purity of this compound using an internal standard.[3][10][11][12][16]
Experimental Workflow for qNMR Purity Assessment
Caption: Workflow for quantitative NMR purity analysis.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity (Purity_std)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Analytical balance
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (mass_std) into a vial.
-
Accurately weigh a specific amount of the this compound sample (mass_sample) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, and a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1).
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
-
Integration:
-
Integrate a well-resolved signal corresponding to a known number of protons on the internal standard (Integral_std, N_std).
-
Integrate the large signal corresponding to the ethylene glycol protons of this compound (around 3.6 ppm) (Integral_sample, N_sample = 44 for the repeating units).
-
-
Calculation:
-
Calculate the purity of the this compound sample (Purity_sample) using the following equation:
Purity_sample (%) = (Integral_sample / N_sample) * (N_std / Integral_std) * (MW_sample / MW_std) * (mass_std / mass_sample) * Purity_std (%)
Where:
-
MW_sample is the molecular weight of this compound (516.62 g/mol )
-
MW_std is the molecular weight of the internal standard
-
Protocol 2: Analysis of this compound by HPLC-ELSD
This protocol provides a general framework for the analysis of this compound by HPLC-ELSD. Method optimization will be required for specific instruments and columns.[2][13][14][17]
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase starting conditions (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC-ELSD Conditions (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
-
Analysis:
-
Inject the sample and acquire the chromatogram.
-
The this compound should elute as a major peak.
-
Examine the chromatogram for the presence of earlier or later eluting peaks, which may correspond to impurities or degradation products. The presence of a peak corresponding to the diol impurity would likely be observed.[6]
-
Protocol 3: Forced Degradation Study of this compound
This protocol describes a general approach for conducting a forced degradation study to identify potential degradation products of this compound.[1][8][9]
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105 °C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare solutions of this compound under the specified stress conditions.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze the stressed samples, along with an unstressed control, by HPLC-ELSD and LC-MS to identify and characterize any degradation products.
By implementing these troubleshooting guides and analytical protocols, researchers can better control for the batch-to-batch variability of this compound, leading to more consistent and reliable experimental results.
References
- 1. longdom.org [longdom.org]
- 2. jascoinc.com [jascoinc.com]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. drugfuture.com [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Evaporative Light Scattering Detection Based HPLC Method for the Determination of Polysorbate 80 in Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
- 17. openaccessjournals.com [openaccessjournals.com]
Validation & Comparative
A Comparative Guide to m-PEG11-OH and Other Discrete PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and prolong the circulation half-life of therapeutic molecules.[1] This guide provides an objective comparison of m-PEG11-OH, a discrete PEG linker with eleven ethylene (B1197577) glycol units, against other common discrete PEG linkers. The comparison is supported by a summary of expected performance trends based on published data and detailed experimental protocols for key evaluation assays.
Understanding Discrete PEG Linkers
Discrete PEGs (dPEGs), such as this compound, are single molecular weight compounds with a defined number of ethylene glycol units.[1] This homogeneity contrasts with traditional polydisperse PEGs, which are a mixture of polymers with a range of molecular weights. The precise nature of discrete PEGs offers significant advantages in drug development, including improved batch-to-batch consistency, simplified characterization, and the ability to fine-tune the properties of the final conjugate.[2]
Performance Comparison of this compound and Other Discrete PEG Linkers
The length of the discrete PEG linker plays a crucial role in modulating the physicochemical and biological properties of a bioconjugate. The following tables summarize the expected trends in performance as a function of PEG chain length, with this compound positioned as a mid-length linker within the commonly used short, discrete PEG series.
Table 1: Physicochemical Properties of Discrete PEG Linkers
| Property | PEG4 | PEG8 | This compound | PEG12 | PEG24 | General Trend with Increasing PEG Length |
| Molecular Weight | Low | Moderate | Moderate | Moderate | High | Increases |
| Hydrophilicity | Good | Very Good | Excellent | Excellent | Superior | Increases[3] |
| Solubility Enhancement | Moderate | Good | Very Good | Very Good | Excellent | Increases[] |
| Steric Hindrance | Low | Moderate | Moderate | Moderate | High | Increases |
Table 2: In Vitro and In Vivo Performance of Discrete PEG Linkers
| Performance Metric | PEG4 | PEG8 | This compound | PEG12 | PEG24 | General Trend with Increasing PEG Length |
| In Vitro Potency (e.g., ADC cytotoxicity) | High | High | Moderate-High | Moderate | Lower | May decrease due to steric hindrance[5] |
| Plasma Stability | Good | Very Good | Excellent | Excellent | Excellent | Generally high for all discrete PEGs |
| Circulation Half-life | Short | Moderate | Moderate-Long | Long | Longest | Increases[] |
| Biocompatibility/Cytotoxicity | High | High | High | High | High | Generally high for short to mid-length PEGs[7][8] |
| Immunogenicity | Low | Low | Low | Low | Low | Generally low for discrete PEGs[9] |
Key Applications and Considerations
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects the antibody to the cytotoxic payload. The choice of PEG linker length can influence the drug-to-antibody ratio (DAR), stability, and pharmacokinetic profile.[10] Shorter PEGs like PEG4 and PEG8 may lead to higher in vitro potency, while longer PEGs can enhance solubility and prolong circulation time, which can be beneficial for in vivo efficacy.[3][5] this compound offers a balance between these properties, providing good solubility enhancement without excessive steric hindrance that might negatively impact potency.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is critical for establishing a productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the PEG linker can significantly impact the efficacy of the PROTAC.[11][12] While shorter linkers may be optimal for some targets, longer linkers like this compound can provide the necessary flexibility and reach for other systems.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of this compound and other PEG linkers.
Hydrophilicity Assessment: Contact Angle Measurement
Objective: To quantify the hydrophilicity of surfaces modified with different PEG linkers.
Methodology:
-
Substrate Preparation: Prepare clean, smooth substrates (e.g., gold-coated silicon wafers or glass slides).
-
Self-Assembled Monolayer (SAM) Formation: Functionalize the substrates with the different PEG linkers to form self-assembled monolayers. This is typically done by immersing the substrates in a solution of the PEG linker with a suitable anchor group (e.g., a thiol for gold surfaces) for a defined period.
-
Contact Angle Measurement: Use a sessile drop goniometer to measure the contact angle of a water droplet on the PEG-modified surfaces.[13][14]
-
Place a small droplet of deionized water onto the surface.
-
Capture an image of the droplet profile.
-
Use software to calculate the angle between the solid-liquid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on each substrate to ensure reproducibility.
-
-
Data Analysis: A lower contact angle indicates a more hydrophilic surface. Compare the average contact angles for surfaces modified with this compound and other PEG linkers.
Stability Assessment of ADCs: Size Exclusion Chromatography (SEC)
Objective: To evaluate the stability of ADCs with different PEG linkers by monitoring aggregation and fragmentation over time.
Methodology:
-
Sample Preparation: Prepare solutions of the ADCs with different PEG linkers in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the ADC solutions at a defined temperature (e.g., 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
SEC Analysis: At each time point, analyze the samples using a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column.[15][16]
-
Inject a defined volume of the ADC sample onto the SEC column.
-
Elute the sample with an appropriate mobile phase.
-
Monitor the eluate using a UV detector at 280 nm.
-
-
Data Analysis: The chromatogram will show peaks corresponding to the monomeric ADC, aggregates (higher molecular weight species eluting earlier), and fragments (lower molecular weight species eluting later). Calculate the percentage of monomer, aggregate, and fragment at each time point to assess the stability of the different ADC constructs.[17][18]
Biocompatibility Assessment: In Vitro Cytotoxicity Assay
Objective: To determine the potential toxicity of different PEG linkers to cells.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line for ADC applications or a normal cell line for general biocompatibility) in appropriate growth medium.
-
Treatment: Seed the cells in 96-well plates and allow them to adhere. Then, treat the cells with various concentrations of the free PEG linkers (this compound and others) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the incubation period, perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[8][19]
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of PEG linker relative to untreated control cells. A higher cell viability indicates lower cytotoxicity and better biocompatibility.[20][21]
Visualizations
General Structure of a PEGylated Bioconjugate
Caption: A diagram illustrating the components of a typical bioconjugate.
Experimental Workflow for ADC Stability Assessment
Caption: A flowchart of the experimental process for evaluating ADC stability.
Signaling Pathway for PROTAC-Mediated Protein Degradation
Caption: A simplified signaling pathway of PROTAC-induced protein degradation.
References
- 1. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. labinsights.nl [labinsights.nl]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. | Semantic Scholar [semanticscholar.org]
- 13. users.aalto.fi [users.aalto.fi]
- 14. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A size exclusion-reversed phase two dimensional-liquid chromatography methodology for stability and small molecule related species in antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 19. benchchem.com [benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. scispace.com [scispace.com]
A Head-to-Head Comparison: m-PEG11-OH vs. Branched PEG for Advanced Drug Delivery
In the landscape of drug delivery, the strategic selection of polyethylene (B3416737) glycol (PEG) architecture is a critical determinant of a therapeutic's success. This guide provides an in-depth, data-driven comparison of linear monomethoxy PEG (represented by m-PEG11-OH) and branched PEG structures, offering researchers, scientists, and drug development professionals a clear perspective on their respective advantages and applications.
The covalent attachment of PEG, or PEGylation, is a widely adopted strategy to enhance the therapeutic profile of drugs by improving solubility, extending circulation half-life, and reducing immunogenicity.[1] While linear PEGs like this compound have been a mainstay, branched PEG architectures are emerging as a powerful alternative, offering distinct advantages in stability, pharmacokinetic profiles, and drug-loading capacity.[2]
At a Glance: Linear vs. Branched PEG Architectures
| Feature | This compound (Linear PEG) | Branched PEG |
| Structure | A single, unbranched chain of 11 ethylene (B1197577) glycol units.[3][4] | Multiple PEG arms extending from a central core (e.g., 3-arm, 4-arm, Y-shaped).[5][6][] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can contribute to reduced renal clearance.[2][] |
| "Stealth" Effect | Provides a hydrophilic shield, reducing enzymatic degradation and immunogenicity.[1] | Offers a more comprehensive three-dimensional shield, leading to enhanced protection from the immune system and proteolytic enzymes.[2] |
| Pharmacokinetics | Generally results in a shorter in vivo half-life compared to branched PEGs of similar molecular weight.[9] | Significantly prolongs circulation time in the bloodstream.[9][10] |
| Drug-to-Antibody Ratio (DAR) in ADCs | Typically allows for a lower DAR as one linker attaches one drug molecule. | Can facilitate a higher DAR by providing multiple attachment points for drug molecules.[5][6][11] |
| Applications | Commonly used as a linker in Proteolysis Targeting Chimeras (PROTACs) and for conjugating small molecules.[3][12] | Widely employed in the development of antibody-drug conjugates (ADCs), protein therapeutics, and nanoparticles to improve their pharmacokinetic profiles.[5][11][] |
Delving into the Data: A Performance Showdown
Pharmacokinetic Profile: The Advantage of Branching
Experimental evidence consistently demonstrates the superior pharmacokinetic profile of branched PEG conjugates over their linear counterparts. A study comparing TNF nanobodies conjugated to linear versus branched 40 kDa PEGs revealed a significantly better pharmacokinetic profile for the branched structures.[9] This is attributed to the larger hydrodynamic volume and more effective shielding provided by the branched architecture, which leads to reduced renal clearance and decreased uptake by the reticuloendothelial system (RES).[][9]
Table 1: Comparative Pharmacokinetic Parameters of PEGylated TNF Nanobodies
| PEG Conjugate (40 kDa total MW) | In Vivo Half-Life (t½) | Relative In Vivo Exposure |
| Linear PEG | Baseline | Baseline |
| Branched PEG (2 x 20 kDa) | Increased | Superior to linear |
| Branched PEG (4 x 10 kDa) | Further Increased | Superior to linear and 2-arm branched |
| Data synthesized from studies on PEGylated proteins, highlighting the trend of improved pharmacokinetics with increased branching.[9] |
Stability and Immunogenicity: The Shielding Effect
The three-dimensional structure of branched PEGs provides a more robust shield around the conjugated therapeutic, offering enhanced protection against enzymatic degradation and reducing the likelihood of an immune response.[] Studies have shown that branched PEG-modified enzymes exhibit greater stability against proteases compared to those modified with linear PEGs. This enhanced stability can translate to a longer duration of therapeutic action in vivo. While PEGylation in general reduces immunogenicity, the more compact and globular structure of branched PEGs is suggested to be less likely to trigger an immune response.[]
Cellular Uptake and Diffusion: A Complex Interplay
The influence of PEG architecture on cellular uptake is nuanced and appears to be dependent on cell type and the specific nanoparticle formulation. Some studies suggest that PEGylation can decrease cellular uptake.[14] However, research comparing nanoparticles coated with high densities of linear versus 4-arm branched PEG found that both formulations had similar cellular uptake in HEK-293T and A549 cells.[15][16]
Interestingly, the same study revealed that nanoparticles coated with branched PEG exhibited a larger diffusion coefficient and moved more rapidly through an extracellular matrix model (Matrigel).[15][16] This suggests that branched PEGylation could potentially enhance the penetration of nanomedicines into solid tumors.
Table 2: Diffusion Coefficients of PEGylated Nanoparticles in Matrigel
| Nanoparticle Coating | Diffusion Coefficient (μm²/s) |
| Uncoated | Baseline |
| Linear 2 kDa PEG | Increased |
| Linear 5 kDa PEG | Further Increased |
| Linear 10 kDa PEG | Increased |
| Branched 10 kDa (4-arm) PEG | Highest |
| Data adapted from a study on high-density PEGylated nanoparticles, demonstrating the enhanced diffusion of branched PEG-coated particles in an extracellular matrix model.[15][16] |
Experimental Methodologies
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
General PEGylation Protocol for Proteins
This protocol outlines a general procedure for conjugating NHS-activated PEG to a protein.
Nanoparticle Formulation with PEG
This workflow illustrates the preparation of PEGylated nanoparticles using a nanoprecipitation method.
The Decisive Factors: Choosing the Right PEG
The selection between a linear PEG like this compound and a branched PEG is contingent on the specific therapeutic application and desired drug profile.
Choose this compound or other linear PEGs when:
-
A defined and relatively short linker is required, such as in the design of PROTACs where the distance between the two binding ligands is critical.[3][12]
-
Minimal steric hindrance is paramount to maintain the binding affinity of a small molecule or peptide.[2]
-
A lower drug-to-antibody ratio is the target in an antibody-drug conjugate.
Opt for branched PEGs when:
-
Maximizing the in vivo circulation half-life is the primary objective for a protein therapeutic or nanoparticle.[9][10]
-
Enhanced stability and protection from enzymatic degradation and the immune system are crucial.[]
-
A higher drug payload is desired for an antibody-drug conjugate, as branched structures can offer more conjugation sites.[5][6]
-
Improved tissue penetration of nanoparticles is sought, as evidence suggests branched PEGs may enhance diffusion through the extracellular matrix.[15][16]
References
- 1. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 9. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Analysis of m-PEG11-OH Purity
For researchers, scientists, and drug development professionals, the purity of polyethylene (B3416737) glycol (PEG) reagents is paramount to ensure the reproducibility, efficacy, and safety of their work. This guide provides an objective comparison of spectroscopic methods for analyzing the purity of methoxy-poly(ethylene glycol)-11-hydroxyl (m-PEG11-OH), a discrete PEG linker, with other alternatives. Supported by experimental data and detailed protocols, this document aims to be a valuable resource for quality control and characterization of this critical reagent.
Performance Comparison of this compound and Alternatives
The selection of a PEG linker is often guided by its chain length, purity, and the nature of its terminal functional groups. This compound offers a defined chain length of eleven ethylene (B1197577) oxide units, capped with a methoxy (B1213986) group at one end and a hydroxyl group at the other. This monodispersity is a key advantage over polydisperse PEG alternatives, which consist of a mixture of different chain lengths and can introduce variability in conjugation and biological activity.
Table 1: Comparison of Commercially Available this compound and Alternatives
| Product Name | Supplier | Stated Purity | Molecular Weight ( g/mol ) | Functional Groups |
| m-PEG11-alcohol | BroadPharm | >98%[1] | 516.6[1] | Methoxy, Hydroxyl |
| mPEG11-OH | Biopharma PEG | ≥95%[2] | 516.62[2] | Methoxy, Hydroxyl |
| This compound | MedKoo Biosciences | >95%[3] | 516.63[3] | Methoxy, Hydroxyl |
| This compound | JenKem Technology | >98%[4] | 516.6[4] | Methoxy, Hydroxyl |
| HO-PEG11-OH | CP Lab Safety | ≥97%[5] | 502.59[5] | Hydroxyl, Hydroxyl |
| Amino-PEG11-alcohol | BroadPharm | >98%[6] | 501.6[6] | Amino, Hydroxyl |
| Mal-PEG11-alcohol | BroadPharm | >98%[7] | 581.7[7] | Maleimide, Hydroxyl |
Spectroscopic Methods for Purity Determination
A combination of spectroscopic techniques is essential for the comprehensive purity assessment of this compound. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for confirming the structure and assessing the purity of PEG compounds. It provides detailed information about the chemical environment of the protons in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
NMR Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the characteristic peaks:
-
The singlet corresponding to the methoxy group protons (-OCH₃) at approximately 3.38 ppm.
-
The large multiplet corresponding to the ethylene glycol backbone protons (-O-CH₂-CH₂-O-) between 3.50 and 3.75 ppm.
-
The triplet corresponding to the methylene (B1212753) protons adjacent to the terminal hydroxyl group (-CH₂-OH) at approximately 3.70 ppm.
-
-
The ratio of the integrals of these peaks should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
-
A typical ¹H NMR spectrum of a high-purity this compound sample will show a sharp singlet for the three methoxy protons and a large, broad signal for the 44 ethylene glycol protons. The terminal methylene protons next to the hydroxyl group will appear as a distinct triplet. The absence of significant unassigned peaks is a strong indicator of high purity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of PEG compounds and identifying impurities with different masses. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for PEG analysis.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
MS Analysis: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Look for the molecular ion peak, which is often observed as a sodium adduct [M+Na]⁺ or a potassium adduct [M+K]⁺. For this compound (MW = 516.63), the expected m/z values would be approximately 539.6 for [M+Na]⁺ and 555.7 for [M+K]⁺.
-
The presence of a single major peak corresponding to the expected molecular weight confirms the monodispersity of the sample.
-
The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene oxide unit) further confirms that the sample is not a polydisperse mixture.
-
A high-purity this compound sample will exhibit a dominant peak corresponding to its molecular ion adduct. The presence of peaks at lower or higher m/z values could indicate the presence of shorter or longer PEG chains, or other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating and quantifying impurities in PEG products. Due to the lack of a strong UV chromophore in PEGs, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are commonly used.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1-5 mg/mL and filter through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 20-80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min).
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.
-
A high-purity sample will show a single, sharp major peak. The presence of additional peaks indicates the presence of impurities. The retention time of the main peak can be used for identification when compared to a reference standard.
Common Impurities in this compound
A common impurity in methoxy-terminated PEGs is the corresponding PEG-diol (HO-PEG-OH) of the same or different chain lengths. This can arise from the presence of water during the polymerization process. The presence of diol impurities can lead to unwanted cross-linking in subsequent conjugation reactions. HPLC is a particularly effective technique for separating and quantifying these diol impurities.
Visualizing Experimental Workflows
To aid in understanding the analytical processes, the following diagrams illustrate the workflows for NMR, MS, and HPLC analysis of this compound purity.
Caption: Workflow for ¹H NMR analysis of this compound.
Caption: Workflow for ESI-MS analysis of this compound.
Caption: Workflow for HPLC-ELSD analysis of this compound.
Conclusion
The purity of this compound is a critical parameter that directly impacts its performance in research and drug development. A multi-technique approach combining NMR, MS, and HPLC provides a comprehensive assessment of purity, confirming the structure, molecular weight, and the absence of significant impurities. By following the detailed protocols and understanding the interpretation of the resulting data, researchers can confidently ensure the quality of their this compound reagents, leading to more reliable and reproducible outcomes.
References
- 1. m-PEG11-alcohol, 9004-74-4 | BroadPharm [broadpharm.com]
- 2. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 3. medkoo.com [medkoo.com]
- 4. High Purity Discrete PEG Products - JenKem Technology USA [jenkemusa.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Amino-PEG11-alcohol, 15332-94-2 | BroadPharm [broadpharm.com]
- 7. Mal-PEG11-alcohol | BroadPharm [broadpharm.com]
A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers in Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a therapeutic payload to its targeting moiety, such as in an antibody-drug conjugate (ADC), is a critical determinant of the bioconjugate's efficacy and safety profile. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may fail to release the active drug at the target site. Polyethylene glycol (PEG) is frequently incorporated into linker designs to enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1][2] This guide provides an objective comparison of the in vitro and in vivo stability of two common classes of PEGylated linkers: enzyme-cleavable and non-cleavable linkers, with supporting experimental data and detailed protocols.
Data Presentation: Quantitative Stability Comparison
The choice of linker chemistry profoundly impacts the stability of a bioconjugate in biological environments. Enzyme-cleavable linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are designed to be selectively cleaved by lysosomal proteases like cathepsin B within the target cell.[3][4] Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody backbone in the lysosome to release the payload.[1][5] The following tables summarize the stability of these linker types in various settings.
Table 1: In Vitro Stability of Cleavable vs. Non-Cleavable Linkers
| Linker Type | Bioconjugate Model | In Vitro System | Incubation Time | Stability Readout (% Intact Conjugate / % Payload Loss) | Reference |
| Cleavable (Val-Cit) | Anti-HER2 ADC | Human Plasma (37°C) | 28 days | ~100% Intact ADC | [6] |
| Cleavable (Val-Cit) | Anti-HER2 ADC | Mouse Plasma (37°C) | 14 days | ~5% Intact ADC (>95% Payload Loss) | [6] |
| Cleavable (Glu-Val-Cit) | Anti-HER2 ADC | Mouse Plasma (37°C) | 14 days | ~100% Intact ADC (Almost no cleavage) | [6] |
| Non-Cleavable (Amino-PEG6) | Site-specific ADC | Mouse Plasma (37°C) | 4.5 days | Stable Linkage (Payload degradation was site-dependent) | [7] |
Table 2: In Vivo Stability Comparison of Different Cleavable Linkers in an ADC Model
| Linker Type | Bioconjugate Model | Animal Model | Key Stability Finding | Reference |
| Mono-cleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Rapid payload loss observed in plasma. | [8] |
| Tandem-cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact in plasma through day 12. | [8] |
Experimental Protocols
Rigorous assessment of linker stability is crucial during the development of bioconjugates. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the bioconjugate and quantify premature payload release in plasma from various species.[1]
Methodology:
-
Preparation: Incubate the test bioconjugate (e.g., ADC) in plasma (human, rat, mouse, or monkey) at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess inherent stability.
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing:
-
To analyze the remaining intact bioconjugate, purify the ADC from the plasma sample using immunoaffinity capture (e.g., with Protein A magnetic beads).[7]
-
To quantify the released payload, precipitate the proteins from the plasma sample by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.[9]
-
-
Analysis:
-
Analyze the purified, intact bioconjugate using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.[10][11]
-
Quantify the concentration of the released payload in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Compare the results to a standard curve of the free payload.[8]
-
-
Data Interpretation: A stable linker will show minimal change in DAR and minimal accumulation of free payload over the time course.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from an enzyme-cleavable linker in the presence of purified cathepsin B, simulating the lysosomal environment.[9]
Methodology:
-
Enzyme Activation: Activate recombinant human procathepsin B by incubating it at 37°C for 30 minutes in an activation buffer (e.g., 20 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5).[12]
-
Reaction Setup: In a microcentrifuge tube, combine the bioconjugate solution (e.g., 1 µM ADC) with a pre-warmed assay buffer (pH 5.0-6.0 with DTT).
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the bioconjugate mixture to a final enzyme concentration of approximately 20 nM. Incubate the reaction at 37°C.[9]
-
Time Points: Withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench Reaction: Stop the enzymatic reaction by adding a quenching solution, such as by acidifying the sample with formic acid.[9]
-
Sample Preparation: Precipitate the remaining bioconjugate and enzyme by adding acetonitrile. Centrifuge the sample and collect the supernatant containing the released payload.
-
HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system. Use a suitable gradient of water/acetonitrile (both containing 0.1% formic acid) to separate the released payload.
-
Quantification: Quantify the amount of released drug by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve of the free drug. The rate of cleavage is determined by plotting the concentration of released drug over time.
Mandatory Visualization
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the in vitro and in vivo stability of PEGylated bioconjugates.
Degradation Pathways of PEG Linkers
Caption: Contrasting degradation pathways for cleavable and non-cleavable PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Selecting m-PEG11-OH: A Head-to-Head Comparison Framework
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to ensuring reproducible and reliable experimental outcomes. Methoxypolyethylene glycol with 11 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG11-OH) is a critical PEGylation reagent used to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] However, variability in purity and composition from different suppliers can significantly impact research and development timelines. This guide provides a framework for a head-to-head comparison of this compound from various suppliers, complete with detailed experimental protocols and data presentation formats.
Head-to-Head Comparison of this compound Specifications
A critical first step in selecting a supplier is to compare the product specifications provided in their certificates of analysis (CofA) or on their websites. While not a substitute for in-house validation, this information provides a baseline for quality. Below is a summary of publicly available data from several common suppliers.
| Parameter | Supplier A (Biopharma PEG) [1] | Supplier B (BroadPharm) [2] | Supplier C (MedKoo Biosciences) [3] | Supplier D (MedchemExpress) [4] |
| Product Name | mPEG11-OH | m-PEG11-alcohol | This compound | This compound |
| CAS Number | 114740-40-8 | 9004-74-4 | 2168540-65-4 | Not specified |
| Molecular Formula | C23H48O12 | C23H48O12 | C23H48O12 | Not specified |
| Molecular Weight | 516.62 | 516.6 | 516.63 | Not specified |
| Purity | ≥95% | 98% | >95% | Not specified |
| Storage Condition | -5°C | -20°C | 0 - 4°C (short term), -20°C (long term) | Room temperature (US) |
| Solubility | Not specified | DMSO, DCM, DMF | Not specified | Not specified |
| Documentation | Not specified | NMR, SDS available | Certificate of Analysis mentioned | Not specified |
Note: This table is compiled from publicly available information and may not reflect the most current product specifications. It is crucial to obtain the latest CofA from each supplier for a direct comparison.
Detailed Experimental Protocols for In-House Validation
To ensure the quality and consistency of this compound for your specific application, in-house validation is essential. The following are detailed protocols for key analytical techniques to assess the purity, identity, and integrity of the reagent.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Integrity and Purity
¹H NMR is a powerful technique to confirm the chemical structure of this compound and to identify potential organic impurities.[5]
Objective: To verify the expected proton signals of this compound and to detect any unexpected signals that may indicate impurities.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound from each supplier.
-
Dissolve each sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the methoxy (B1213986) protons (~3.38 ppm), the ethylene glycol backbone protons (~3.64 ppm), and the terminal methylene (B1212753) protons adjacent to the hydroxyl group (~3.56 ppm).
-
The ratio of these integrals should be consistent with the structure of this compound (3H : 40H : 2H).
-
Examine the spectrum for any unassigned peaks, which may indicate the presence of impurities. The percentage of impurity can be estimated by comparing the integral of the impurity peak to that of a known proton signal from this compound.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound and to detect any PEG oligomers of different lengths or other impurities. Electrospray ionization (ESI) is a common technique for this analysis.[6]
Objective: To verify the molecular weight of this compound and to assess its polydispersity.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation and Method (Example using LC-MS with ESI):
-
Liquid Chromatography (LC) System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150°C.
-
-
-
Data Analysis:
-
The mass spectrum of this compound is expected to show a major peak corresponding to the sodiated adduct [M+Na]⁺ or the protonated molecule [M+H]⁺.
-
Calculate the theoretical molecular weight and compare it with the experimental value.
-
Look for a distribution of peaks separated by 44 Da, which would indicate the presence of other PEG oligomers (polydispersity). For a high-purity, monodisperse this compound, the primary peak should be significantly more intense than any adjacent oligomer peaks.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of chemical compounds and quantifying impurities.[7]
Objective: To quantify the purity of this compound and to separate and quantify any impurities.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Method:
-
HPLC System: A standard HPLC system with a UV or a Refractive Index (RI) detector. An Evaporative Light Scattering Detector (ELSD) can also be used for better sensitivity for non-chromophoric PEGs.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at a low wavelength (e.g., 210 nm) if impurities have a chromophore, or RI/ELSD for general purity assessment.
-
-
Data Analysis:
-
The chromatogram should show a major peak corresponding to this compound.
-
Calculate the area of the main peak and any impurity peaks.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Mandatory Visualizations
To further aid in the decision-making process and to provide a clear overview of the experimental and logical frameworks, the following diagrams have been generated.
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: JAK-STAT signaling pathway initiated by a PEGylated cytokine.[8][9][10][11][12][13][14][15][16][17]
Caption: Logical relationship diagram for selecting an this compound supplier.
References
- 1. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 2. m-PEG11-alcohol, 9004-74-4 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cusabio.com [cusabio.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Cytokine Receptor Gamma-Chain Family Signaling Pathways: R&D Systems [rndsystems.com]
- 17. academic.oup.com [academic.oup.com]
Reproducibility of Experiments Using m-PEG11-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. In the field of bioconjugation and drug delivery, the use of polyethylene (B3416737) glycol (PEG) linkers is a cornerstone for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Among these, discrete PEG (dPEG®) reagents like m-PEG11-OH offer a defined molecular weight and structure, which is critical for ensuring batch-to-batch consistency and experimental reproducibility.[1][2] This guide provides a comprehensive comparison of this compound with alternative PEGylation reagents, supported by experimental data, detailed protocols, and visualizations to inform your research and development.
The Critical Role of Purity and Homogeneity in Reproducibility
The reproducibility of PEGylation reactions is highly dependent on the purity and homogeneity of the PEG reagent.[3][4] Traditional polydisperse PEGs are mixtures of polymers with a range of molecular weights, which can lead to heterogeneous products, complicating analysis and potentially introducing variability in biological performance.[4] In contrast, monodisperse PEGs, such as this compound, have a precise, single molecular weight, which significantly enhances the consistency and reproducibility of the resulting bioconjugate.[1][2] This uniformity simplifies characterization and ensures that each batch of the conjugated molecule is identical, a crucial factor for therapeutic applications.[1]
Performance Comparison of Discrete PEG Linkers
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability
| ADC Construct (Antibody-Payload with PEG linker) | PEG Chain Length | Clearance Rate (mL/hr/kg) | Tolerability (Maximum Tolerated Dose in mg/kg) |
| ADC-PEG4 | 4 | High | Not Tolerated |
| ADC-PEG8 | 8 | Moderate | Tolerated |
| ADC-PEG12 | 12 | Low | Tolerated |
| ADC-PEG24 | 24 | Low | Tolerated |
Data synthesized from a study investigating the impact of PEG linker size on ADC pharmacokinetics and tolerability. Clearance rates increased rapidly for conjugates with PEGs smaller than PEG8. Conjugates with PEGs smaller than PEG8 were not well-tolerated in mice.[5]
Table 2: In Vivo Efficacy of Affibody-Drug Conjugates with and without PEG Linkers
| Conjugate | PEG Linker | Half-life (minutes) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition |
| HM | None | 19.6 | Low (Potent) | Moderate |
| HP4KM | 4 kDa | 49.2 | 4.5-fold higher than HM | Good |
| HP10KM | 10 kDa | 219.0 | 22-fold higher than HM | Strongest |
This table summarizes data from a study comparing an affibody-drug conjugate without a PEG linker (HM) to conjugates with 4 kDa (HP4KM) and 10 kDa (HP10KM) PEG linkers. The results show that increasing the PEG chain length significantly prolongs the half-life and, despite a reduction in in vitro cytotoxicity, leads to improved in vivo antitumor efficacy.[6][7]
Experimental Protocols
Reproducible experimental outcomes begin with well-defined and consistently executed protocols. Below are detailed methodologies for the conjugation of antibodies with activated forms of this compound, such as m-PEG11-NHS ester and m-PEG11-maleimide.
Protocol 1: Antibody Conjugation with m-PEG11-NHS Ester
This protocol describes the conjugation of a primary amine-containing antibody with m-PEG11-NHS ester.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
m-PEG11-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at the desired concentration in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
m-PEG11-NHS Ester Solution Preparation: Immediately before use, dissolve the m-PEG11-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the m-PEG11-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated antibody from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity using techniques such as HIC-HPLC, RP-HPLC, and mass spectrometry.
Protocol 2: Antibody Conjugation with m-PEG11-Maleimide
This protocol is for the site-specific conjugation of a thiol-containing antibody (e.g., from reduced interchain disulfides or engineered cysteines) with m-PEG11-maleimide.[]
Materials:
-
Antibody solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
m-PEG11-maleimide
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if necessary): If targeting native disulfides, reduce the antibody with a suitable reducing agent like TCEP at a 10-fold molar excess for 30-60 minutes at room temperature to generate free thiols.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into a thiol-free conjugation buffer (PBS, pH 6.5-7.5).
-
m-PEG11-Maleimide Solution Preparation: Immediately before use, dissolve the m-PEG11-maleimide in DMSO or DMF to a concentration of 10 mg/mL.[9]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG11-maleimide solution to the reduced antibody solution.[3]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[9]
-
Purification: Purify the PEGylated antibody using size-exclusion chromatography to remove unreacted PEG-maleimide and other small molecules.
-
Characterization: Analyze the conjugate to determine the DAR and purity using methods such as HIC-HPLC, RP-HPLC, and mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of these conjugates, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for antibody-drug conjugate (ADC) production.
The following diagrams illustrate two common signaling pathways targeted by ADCs where this compound could be utilized as a linker.
Caption: Simplified EGFR signaling pathway targeted by an ADC.[10][11][12][13][14]
Caption: Simplified VEGF signaling pathway targeted by an ADC.[15][16]
Conclusion
The use of monodisperse PEG linkers like this compound is a critical factor in ensuring the reproducibility of bioconjugation experiments. The defined structure of these reagents leads to more homogeneous products with consistent properties, which is essential for the development of reliable and effective therapeutics. The provided experimental data highlights the significant impact that discrete PEG linkers have on the pharmacokinetic and efficacy profiles of ADCs. By following detailed and standardized protocols, researchers can further enhance the reproducibility of their experiments. The visualizations of the experimental workflow and relevant signaling pathways offer a clear framework for the design and implementation of studies involving this compound and other discrete PEG linkers. For researchers and drug developers, the careful selection of a high-purity, monodisperse PEG reagent is a key step towards achieving reproducible and impactful results.
References
- 1. labinsights.nl [labinsights.nl]
- 2. PEG conjugated VEGF siRNA for anti-angiogenic gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. arrowheadproducts.net [arrowheadproducts.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. Monoclonal antibodies targeting vascular endothelial growth factor: current status and future challenges in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
Benchmarking m-PEG11-OH Performance in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) or PEGylated proteins. Polyethylene glycol (PEG) linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] This guide provides an objective comparison of the performance of m-PEG11-OH, a discrete PEG (dPEG®) linker, in bioconjugation applications.
The terminal hydroxyl group (-OH) of this compound is not directly reactive with common functional groups on proteins, such as amines or thiols. Therefore, its performance is evaluated based on its activated derivatives, primarily m-PEG11-NHS ester for amine targeting and m-PEG11-aldehyde for reductive amination. This guide will compare these derivatives against other common PEGylation reagents, supported by experimental data and detailed protocols. The use of discrete PEG linkers, like m-PEG11 derivatives, ensures uniformity in the final bioconjugate, leading to better-defined pharmacology and easier characterization compared to traditional polydisperse PEGs.[3][4]
Performance Comparison of Amine-Reactive PEG Linkers
The most common strategy for PEGylating proteins is targeting the primary amines on lysine (B10760008) residues and the N-terminus.[5] This is typically achieved using N-hydroxysuccinimide (NHS) esters or through reductive amination with an aldehyde-functionalized PEG.
Comparison of m-PEG11-NHS Ester with Alternatives
The this compound can be converted to an NHS ester, which readily reacts with primary amines to form a stable amide bond.[6] The performance of this discrete linker is compared with a longer discrete PEG linker and a traditional polydisperse PEG linker.
| Feature | m-PEG11-NHS Ester | m-PEG24-NHS Ester | Polydisperse mPEG-NHS (5kDa) |
| Purity & Uniformity | Monodisperse (single molecular weight) | Monodisperse (single molecular weight) | Polydisperse (distribution of molecular weights) |
| Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 |
| Typical Reaction Time | 30-60 minutes at room temperature | 30-60 minutes at room temperature | 30-60 minutes at room temperature |
| Typical Yield | High (>75%)[7] | High (>75%) | Variable, often lower due to heterogeneity |
| Resulting Linkage | Stable Amide Bond[8] | Stable Amide Bond | Stable Amide Bond |
| Key Advantage | Precise linker length, high purity of conjugate | Longer spacer for sterically hindered sites | Lower cost, longer half-life extension |
| Consideration | Shorter spacer may not be ideal for all applications | Higher cost per mole | Heterogeneous product, difficult characterization |
Comparison of m-PEG11-Aldehyde with Alternatives
The hydroxyl group of this compound can be oxidized to an aldehyde, which reacts with primary amines to form an intermediate Schiff base. This is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride (NaCNBH₃).[9]
| Feature | m-PEG11-Aldehyde | m-PEG24-Aldehyde | Polydisperse mPEG-Aldehyde (5kDa) |
| Purity & Uniformity | Monodisperse | Monodisperse | Polydisperse |
| Reaction pH | 6.0 - 7.0 | 6.0 - 7.0 | 6.0 - 7.0 |
| Typical Reaction Time | 2-4 hours at room temperature | 2-4 hours at room temperature | 2-4 hours at room temperature |
| Typical Yield | High (>70%) | High (>70%) | Variable |
| Resulting Linkage | Stable Secondary Amine | Stable Secondary Amine | Stable Secondary Amine |
| Key Advantage | N-terminal selectivity at controlled pH, stable linkage | Longer spacer, N-terminal selectivity | Cost-effective for large-scale production |
| Consideration | Requires a reducing agent, longer reaction time | Higher cost, longer reaction time | Heterogeneous product |
Direct Comparison: NHS Ester vs. Aldehyde PEGylation for m-PEG11
| Feature | m-PEG11-NHS Ester | m-PEG11-Aldehyde (Reductive Amination) |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Reaction Chemistry | Nucleophilic Acyl Substitution | Schiff Base Formation followed by Reduction |
| Reaction pH | 7.2 - 8.5 | 6.0 - 7.0 |
| Byproducts | N-hydroxysuccinimide | None (after purification) |
| Linkage Stability | Very High (Amide Bond)[10] | High (Secondary Amine Bond) |
| Selectivity | Primarily reactive with all accessible amines | Can be biased towards N-terminus at lower pH[11] |
| Key Benefit | Fast, simple, one-step reaction | More stable reagent, potential for higher selectivity |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation using this compound via NHS Ester Activation
This protocol describes the activation of this compound to an NHS ester and subsequent conjugation to a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Pyridine or other suitable base
-
Protein in amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the anhydrous solvent.
-
Add 1.2 equivalents of DSC and 1.5 equivalents of pyridine.
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent to obtain the crude m-PEG11-NHS ester. This can be purified by column chromatography if necessary.
-
-
Protein Conjugation:
-
Dissolve the protein to a concentration of 5-10 mg/mL in the reaction buffer (PBS, pH 7.4).
-
Dissolve the activated m-PEG11-NHS ester in a small amount of anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the m-PEG11-NHS ester solution to the protein solution with gentle stirring.
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG and byproducts.
-
Protocol 2: Protein Conjugation via Reductive Amination using m-PEG11-Aldehyde
This protocol involves the oxidation of this compound to m-PEG11-aldehyde and its conjugation to a protein.
Materials:
-
This compound
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Anhydrous Dichloromethane (DCM)
-
Protein in reaction buffer (e.g., 100 mM MES or PBS, pH 6.5)
-
Sodium cyanoborohydride (NaCNBH₃) solution (200 mM in reaction buffer)
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Oxidation of this compound to m-PEG11-Aldehyde:
-
Dissolve this compound in anhydrous DCM.
-
Add 1.5 equivalents of Dess-Martin periodinane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the organic layer, dry with sodium sulfate, and evaporate the solvent to yield m-PEG11-aldehyde.
-
-
Protein Conjugation (Reductive Amination):
-
Dissolve the protein to a concentration of 5-10 mg/mL in the reaction buffer (pH 6.5).
-
Dissolve the m-PEG11-aldehyde in a small amount of DMSO.
-
Add a 20- to 50-fold molar excess of the m-PEG11-aldehyde to the protein solution.
-
Add the NaCNBH₃ solution to a final concentration of 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
Stop the reaction by adding the quenching solution.
-
Purify the PEGylated protein using size-exclusion chromatography.
-
Visualizations
Caption: Workflow for bioconjugation using m-PEG11-NHS ester.
Caption: Workflow for bioconjugation via reductive amination.
Caption: Decision tree for choosing a PEGylation strategy.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
The Role of m-PEG11-OH in Modern Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery and therapeutic development, the strategic selection of linker molecules is paramount to achieving desired pharmacological outcomes. Among the various options, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone, and m-PEG11-OH, a monodispersed PEG with eleven ethylene (B1197577) glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length. This guide provides a comprehensive comparison of this compound's applications and performance with other alternatives, supported by experimental data and detailed methodologies to inform your research and development endeavors.
I. Applications of this compound: A Versatile Tool in Bioconjugation
This compound is a versatile hydrophilic linker primarily utilized in several key areas of pharmaceutical research:
-
Drug Delivery: It is employed to enhance the solubility and stability of hydrophobic drugs.[1] By conjugating this compound to a drug molecule, its pharmacokinetic profile can be improved.
-
PROTACs (Proteolysis Targeting Chimeras): As a linker in PROTACs, this compound connects a target protein binder and an E3 ligase ligand, facilitating the degradation of the target protein.[2][3][4][5] The flexibility and hydrophilicity of the PEG chain can be critical for the formation of a productive ternary complex.[1]
-
Nanoparticle Functionalization: this compound is used to coat the surface of nanoparticles, creating a hydrophilic shield that can reduce protein adsorption, prevent aggregation, and prolong circulation time in vivo.[1]
-
Surface Modification: It can be covalently attached to the surface of biomaterials to improve their biocompatibility and reduce non-specific protein binding.[6][7]
-
Antibody-Drug Conjugates (ADCs): PEG linkers, including those with a similar structure to this compound, are used in the synthesis of ADCs to connect the antibody to the cytotoxic payload.[5]
II. Performance Comparison: The Critical Role of PEG Linker Length
While specific quantitative data for this compound is not extensively available in comparative studies, the impact of PEG linker length on the performance of drug delivery systems and PROTACs has been investigated. These studies provide a valuable framework for understanding the expected outcomes when using a PEG11 linker.
A. Impact on Nanoparticle and Drug Conjugate Pharmacokinetics
The length of the PEG chain significantly influences the in vivo behavior of nanoparticles and drug conjugates. Longer PEG chains generally lead to a greater "stealth" effect, reducing clearance by the reticuloendothelial system and prolonging circulation half-life.
Table 1: Influence of PEG Linker Length on In Vivo Pharmacokinetics and Biodistribution of DNA Polyplexes
| PEG Length | Circulation Half-life (t½) | Liver Accumulation (% of Dose) | Spleen Accumulation (% of Dose) |
| 2 kDa | Shortest | Highest | Low |
| 5 kDa | Intermediate | High | Intermediate |
| 10 kDa | Longer | Moderate | High |
| 20 kDa | Long | Low | Highest |
| 30 kDa | Longest | Lowest | Moderate |
Source: Adapted from "PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression"[8]. Note: This data is for larger PEG molecules but illustrates the general trend of how PEG length affects in vivo performance.
Based on these trends, an this compound linker, with a molecular weight of approximately 500 Da, would be expected to provide a moderate increase in circulation time compared to non-PEGylated counterparts, though less pronounced than with multi-kilodalton PEGs.
B. Influence on PROTAC Efficacy
In the context of PROTACs, the linker length is a critical determinant of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Table 2: Effect of PEG Linker Length on the Efficacy of Thalidomide-Based PROTACs
| Linker Length (Number of Atoms) | DC50 (nM) | Dmax (%) |
| Short (e.g., <10) | Higher | Lower |
| Optimal (e.g., ~21) | 3 | 96 |
| Long (e.g., >30) | Higher | Lower |
Source: Adapted from "A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Thalidomide-Based PROTACs"[1]. Note: This data illustrates the principle of an optimal linker length for PROTACs and is not specific to this compound.
A linker that is too short may lead to steric hindrance, while an overly long linker may not effectively bring the two proteins into proximity.[1] Empirical testing is crucial to determine the optimal linker length for a given system.
III. Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound. Below are generalized methodologies for key applications.
A. Protocol for PROTAC Synthesis using a PEG Linker
This protocol describes a general two-step synthesis for a PROTAC using a hydroxy-PEG-acid linker, which is analogous to the functional groups of this compound.
Workflow for Two-Step PROTAC Synthesis
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
Procedure:
-
Step 1: Coupling of the POI Ligand:
-
Dissolve the hydroxy-PEG-acid linker (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.
-
Add a solution of the amine-functionalized Protein of Interest (POI) ligand (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction and purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
-
-
Step 2: Coupling of the E3 Ligase Ligand:
-
Follow a similar amide coupling procedure as in Step 1, using the POI-linker intermediate and an amine-functionalized E3 ligase ligand.
-
Purify the final PROTAC molecule using preparative HPLC.
-
B. Protocol for Western Blotting to Assess PROTAC Efficacy
Workflow for Western Blotting
Caption: Standard workflow for assessing protein degradation via Western Blot.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation.
IV. Signaling Pathways
While this compound itself does not directly participate in signaling pathways, its application in PROTACs is designed to modulate cellular signaling by inducing the degradation of key protein components of these pathways.
Mechanism of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated target protein degradation.
This diagram illustrates how a PROTAC, utilizing a linker such as this compound, brings a target protein into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.
V. Conclusion
This compound is a valuable and versatile tool in the development of advanced therapeutics. Its defined length and hydrophilic nature offer advantages in drug delivery, nanoparticle formulation, and the design of PROTACs and ADCs. While direct comparative studies for this compound are limited, research on other PEG linkers provides a strong foundation for understanding its potential performance. The optimal application and linker length are highly system-dependent, underscoring the importance of empirical testing and optimization for each specific therapeutic context. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working to harness the potential of this compound in their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of m-PEG11-OH and Cleavable Linkers in Bioconjugation
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of both efficacy and safety. This guide provides a detailed comparative analysis of a stable, hydrophilic linker component, m-PEG11-OH, against the widely utilized class of cleavable linkers. By examining their fundamental mechanisms, performance in key experimental assays, and impact on conjugate properties, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their bioconjugation strategies.
Executive Summary
The fundamental difference between this compound-based stable linkers and cleavable linkers lies in their payload release mechanism. Stable linkers, incorporating hydrophilic and flexible chains like this compound, rely on the complete degradation of the antibody backbone within the target cell to release the payload. This generally leads to superior plasma stability and a more favorable safety profile.[1][2] In contrast, cleavable linkers are engineered to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, which can lead to a potent "bystander effect" but may also carry a risk of premature payload release.[2]
Table 1: Comparative Overview of this compound (Stable Linker) and Cleavable Linkers
| Feature | This compound (as part of a Stable Linker) | Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide) |
| Release Mechanism | Relies on complete lysosomal degradation of the antibody.[1] | Triggered by specific conditions (enzymes, pH, redox potential).[3] |
| Plasma Stability | Generally high, leading to longer half-life.[1] | Variable, with a potential for premature payload release.[3] |
| Bystander Effect | Limited to non-existent, as the payload is released intracellularly and is often charged.[2] | Can be significant if the released payload is membrane-permeable.[2] |
| Payload Compatibility | Requires payload to be active with the linker and amino acid remnant attached. | Broadly compatible with various payloads. |
| Hydrophilicity | Inherently high, improving solubility and reducing aggregation.[4] | Can be hydrophobic, potentially leading to aggregation (can be mitigated with PEGylation).[4] |
| Off-Target Toxicity | Generally lower due to high plasma stability.[1] | Higher potential for off-target toxicity if the linker is unstable in circulation.[3] |
Quantitative Performance Data
The following tables summarize representative quantitative data from various studies to provide a comparative overview of linker performance. It is important to note that these values are highly dependent on the specific antibody, payload, cell line, and experimental conditions used in each study. Direct head-to-head comparisons in a single study are limited in published literature.
Table 2: Representative In Vitro Cytotoxicity (IC50) Data
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Stable (Non-cleavable PEGylated) | MMAD | BxPC3 | 0.3 | [5] |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | [6] |
| Cleavable (β-galactosidase-cleavable) | MMAE | HER2+ | 8.8 pmol/L | [6] |
| Stable (Non-cleavable SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150 | [6] |
Table 3: Representative In Vivo and Plasma Stability Data
| Linker Type | ADC Model | Species | Stability Metric | Reference |
| Stable (Non-cleavable Amino-PEG6) | Anti-5T4 ADC | Mouse | No detectable degradation in plasma. | [5] |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Mouse | Significant DAR loss over 7 days. | [7] |
| Cleavable (Sulfatase-cleavable) | Trastuzumab-based | Mouse | High plasma stability (>7 days). | [6] |
| Cleavable (Silyl ether-based acid-cleavable) | Trastuzumab-MMAE | Human | t1/2 > 7 days in human plasma. | [6] |
Visualizing the Mechanisms of Action
To better understand the functional differences between these linker technologies, the following diagrams illustrate their distinct pathways from systemic circulation to payload release.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are protocols for key in vitro experiments.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
Preparation:
-
Thaw human, mouse, or rat plasma at 37°C.
-
Prepare the ADC at a stock concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.
-
Include a buffer control to assess the inherent stability of the ADC.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours). Immediately freeze samples at -80°C.
-
-
Sample Processing:
-
For analysis of intact ADC and drug-to-antibody ratio (DAR), use immunoaffinity capture (e.g., Protein A magnetic beads) to isolate the ADC from the plasma.
-
For analysis of free payload, perform protein precipitation on the plasma samples using an organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.
-
Analyze the supernatant from the protein precipitation to quantify the amount of released (free) payload.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and calculate the half-life of the ADC in plasma.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow overnight at 37°C in a humidified incubator with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the cells with the ADCs for a period of 72 to 120 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the untreated control cells to determine the percentage of cell viability.
-
Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to calculate the IC50 value.
-
Conclusion
The choice between a stable linker, such as one incorporating this compound, and a cleavable linker is a critical decision in the design of ADCs and other bioconjugates, with no single solution being optimal for all applications.[2] Stable linkers offer the significant advantages of enhanced plasma stability and a potentially better safety profile, making them an excellent choice for highly potent payloads where minimizing off-target toxicity is paramount.[1] The hydrophilic nature of the this compound component further aids in improving the physicochemical properties of the conjugate, potentially allowing for higher drug loading.[4]
Cleavable linkers, on the other hand, provide the strategic advantage of a bystander effect, which can be crucial for treating heterogeneous tumors.[2] However, this often comes with the challenge of ensuring sufficient stability in circulation. The data presented in this guide, compiled from various sources, underscores the trade-offs inherent in each approach. Ultimately, the optimal linker strategy will depend on the specific target, the chosen payload, and the desired therapeutic outcome. Rigorous experimental evaluation, following detailed protocols as outlined, is essential for selecting the most effective linker for a given application.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
Safety Operating Guide
Proper Disposal of m-PEG11-OH: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of m-PEG11-OH, ensuring environmental protection and adherence to laboratory safety protocols.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the disposal of this compound (O-Methyl-undecaethylene glycol), a commonly used polyethylene (B3416737) glycol (PEG) derivative in various research and pharmaceutical applications.[1][2] While this compound is not classified as a hazardous substance, responsible disposal is crucial to prevent environmental contamination.[3]
Core Disposal Principles
Polyethylene glycol and its derivatives like this compound are generally considered non-hazardous and are readily biodegradable.[4] However, it is imperative to avoid releasing them directly into wastewater systems as they can impact the biological and chemical oxygen demand in treatment processes.[4] The primary disposal route involves collection by a licensed chemical waste disposal contractor.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical safety goggles and chemical-resistant gloves.[3]
-
Waste Collection:
-
Spill Management:
-
Disposal Route:
-
Empty Containers:
-
Empty containers should be thoroughly rinsed with water.
-
After rinsing, the containers can typically be disposed of in the regular trash or recycled, depending on local regulations.[7]
-
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely established due to its non-hazardous nature, the following table summarizes key ecological and physical data.
| Parameter | Value/Information | Source |
| Acute Toxicity to Fish (LC50, 96 hours) | >100 mg/l (Poecilia reticulata) | [6] |
| Acute Toxicity to Aquatic Invertebrates (EC50, 48 hours) | >100 mg/l (Daphnia magna) | [6] |
| Acute Toxicity to Aquatic Plants (EC50, 96 hours) | >100 mg/l (Desmodesmus subspicatus) | [6] |
| Biodegradability | Readily biodegradable | [4] |
| Bioaccumulation Potential | Bioaccumulation is unlikely | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research and development. Always consult your institution's specific waste management policies and local regulations for any additional requirements.
References
Essential Safety and Operational Guidance for Handling m-PEG11-OH
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling m-PEG11-OH, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles |
| Hand Protection | Gloves | Common chemical-resistant gloves |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory | (If applicable) | Use in a well-ventilated area to avoid inhalation of vapor or gas.[1] |
Experimental Workflow: Handling and Disposal
Proper handling and disposal of this compound are critical for maintaining a safe laboratory environment and complying with regulations. The following workflow outlines the key steps from preparation to final disposal.
Step-by-Step Handling and Disposal Protocol
Handling:
-
Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any vapors.[1]
-
Wear Appropriate PPE: At a minimum, wear chemical safety goggles, common chemical-resistant gloves, and a lab coat.
-
Avoid Contact: Take precautions to prevent contact with skin and eyes.[1] In case of accidental contact, wash the affected area with soap and plenty of water.[1] If eye contact occurs, flush with water as a precaution.[1]
-
First Aid: If inhaled, move the person to fresh air.[1] If swallowed, rinse the mouth with water.[1]
Disposal:
-
Containment: Absorb any waste or spilled this compound with an inert material such as vermiculite, dry sand, or earth.[1]
-
Collection: Place the absorbed material into a clearly labeled chemical waste container.[1]
-
Prohibited Disposal: Do not flush this compound or its waste down the sewer. [1]
-
Waste Pickup: Follow your institution's procedures for the disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and proper disposal.
Logical Relationship of Safety Measures
The following diagram illustrates the relationship between the chemical properties of this compound and the corresponding safety precautions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
